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  • Product: 4-Nitro-1H-indole-2-carboxylic acid
  • CAS: 16732-60-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-Nitro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications

< For Researchers, Scientists, and Drug Development Professionals Abstract 4-Nitro-1H-indole-2-carboxylic acid is a pivotal intermediate in organic synthesis and medicinal chemistry. Its indole scaffold, substituted with...

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-1H-indole-2-carboxylic acid is a pivotal intermediate in organic synthesis and medicinal chemistry. Its indole scaffold, substituted with both an electron-withdrawing nitro group and a versatile carboxylic acid moiety, makes it a valuable building block for a diverse range of bioactive molecules.[1] This guide provides an in-depth exploration of its chemical and physical properties, detailed synthetic protocols, key chemical transformations, and its applications in modern research, particularly in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

The inherent reactivity and physical characteristics of 4-Nitro-1H-indole-2-carboxylic acid are dictated by its molecular structure. The presence of the nitro group at the 4-position significantly influences the electron density of the indole ring, while the carboxylic acid at the 2-position serves as a primary site for chemical modification.

Key Properties Overview
PropertyValueSource
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Appearance Yellow solid[1]
Melting Point 205-207 °C (for 4-nitroindole)
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C[1]
Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the electron-withdrawing nitro group. The carboxylic acid proton will appear as a broad singlet, and the N-H proton of the indole ring will also be present.

  • ¹³C NMR: The carbon NMR would display signals for the nine carbon atoms, including the carboxyl carbon, and the carbons of the indole nucleus. The presence of the nitro group would cause a downfield shift for the carbon atom to which it is attached.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the N-O stretches of the nitro group. The N-H stretch of the indole ring would also be observable.

Synthesis of 4-Nitro-1H-indole-2-carboxylic Acid

The Reissert indole synthesis is a classical and effective method for the preparation of indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[2][3] This pathway provides a reliable route to 4-Nitro-1H-indole-2-carboxylic acid.

The Reissert Indole Synthesis: A Step-by-Step Protocol

The synthesis involves a base-catalyzed condensation followed by a reductive cyclization.

Principle: The reaction commences with the deprotonation of the methyl group of an ortho-nitrotoluene derivative by a strong base, such as potassium ethoxide. The resulting carbanion then attacks diethyl oxalate in a condensation reaction. The intermediate product is subsequently reduced, typically with zinc in acetic acid or hydrazine hydrate with a catalyst, leading to the cyclization and formation of the indole-2-carboxylic acid.[2][4]

Experimental Workflow:

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Work-up & Purification A 3-Nitro-o-xylene + Diethyl Oxalate C Intermediate Product A->C Condensation B Potassium Ethoxide (Base) D Intermediate Product F 4-Nitro-1H-indole-2-carboxylic Acid D->F Reduction & Cyclization E Hydrazine Hydrate + Ferrous Hydroxide (Catalyst) G Crude Product I Pure Product G->I Purification H Acidification, Filtration & Drying

Caption: Workflow of the Reissert Indole Synthesis.

Detailed Methodology:

  • Condensation: In a suitable reactor, combine 1 mole of 3-nitro-o-xylene and 1.5 moles of diethyl oxalate.[4] Under the action of a sodium ethoxide solution in ethanol (e.g., 18%), the condensation reaction is carried out.[4] The reaction mixture is typically stirred for several hours.

  • Intermediate Isolation: After the reaction is complete, the ethanol solvent is removed by distillation to yield the intermediate product.[4]

  • Reductive Cyclization: The intermediate is then added to an alkaline solution. Subsequently, an 80% hydrazine hydrate aqueous solution (3 moles) is added, and the mixture is heated to 80-90 °C.[4] A catalytic amount of ferrous hydroxide (0.05 moles) is introduced to facilitate the reductive cyclization over a period of about 3 hours.[4]

  • Purification: The reaction endpoint can be monitored by high-performance liquid chromatography. The crude product is obtained by acidification with a hydrochloric acid solution.[4] Further purification can be achieved by dissolving the crude product in deionized water, adjusting the pH to 7-8 with a sodium hydroxide solution, treating with activated carbon, filtering, and then re-acidifying the filtrate to a pH of 1-2 to precipitate the purified 4-Nitro-1H-indole-2-carboxylic acid. The final product is collected by filtration and drying.[4]

Expert Insights: The choice of base and reducing agent is critical for the success of the Reissert synthesis. Potassium ethoxide has been reported to give better results than sodium ethoxide in some cases.[2] The reduction step can also be performed using other systems like zinc in acetic acid or iron powder in acetic acid/ethanol.[3]

Key Chemical Reactions and Reactivity

The chemical versatility of 4-Nitro-1H-indole-2-carboxylic acid stems from its three reactive sites: the nitro group, the carboxylic acid, and the indole nucleus.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for the synthesis of diverse derivatives.

Importance: The resulting 4-aminoindole-2-carboxylic acid is a key precursor for the introduction of various substituents through reactions like amide bond formation, sulfonylation, and diazotization.

Protocol: Catalytic Hydrogenation

  • Catalyst and Solvent: A common method involves the use of a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol or ethyl acetate.

  • Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the aminoindole derivative.

Nitro_Reduction A 4-Nitro-1H-indole-2-carboxylic acid C 4-Amino-1H-indole-2-carboxylic acid A->C Catalytic Hydrogenation B H₂, Pd/C

Caption: Reduction of the nitro group to an amine.

Esterification of the Carboxylic Acid

Esterification is often performed to protect the carboxylic acid group or to modify the compound's solubility and reactivity for subsequent synthetic steps.

Purpose: The resulting ester can undergo a variety of reactions at other positions of the indole ring without interference from the acidic proton of the carboxylic acid.

Protocol: Fischer-Speier Esterification

  • Reaction Setup: The indole-2-carboxylic acid is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

  • Reaction Conditions: The mixture is heated to reflux for several hours.

  • Work-up: The excess alcohol is removed under reduced pressure, and the residue is neutralized and extracted with an organic solvent. The product is then purified by chromatography or crystallization.

Amide Coupling Reactions

The formation of amide bonds is a cornerstone of medicinal chemistry, enabling the linkage of the indole scaffold to a wide array of chemical moieties.

Significance in Drug Discovery: Amide coupling is a frequently used strategy to synthesize libraries of compounds for screening against biological targets.

Protocol: Using Coupling Reagents

  • Activation: The carboxylic acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).

  • Amine Addition: The desired amine is then added to the activated carboxylic acid.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.

  • Reaction Monitoring and Purification: The reaction progress is monitored by TLC or LC-MS, and the final product is purified using standard techniques.

Amide_Coupling A 4-Nitro-1H-indole-2-carboxylic acid D Amide Product A->D B Amine (R-NH₂) B->D C Coupling Reagent (e.g., HATU) C->D Amide Bond Formation

Caption: General workflow for amide coupling.

Applications in Research and Development

4-Nitro-1H-indole-2-carboxylic acid is a valuable starting material for the synthesis of a wide range of biologically active compounds.

Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, and derivatives of 4-Nitro-1H-indole-2-carboxylic acid have been explored for various therapeutic applications.

  • Antiviral Agents: Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6] The indole nitrogen and the 2-carboxyl group can chelate with metal ions in the active site of the enzyme.[5]

  • Enzyme Inhibitors: Nitro-substituted indole-2-carboxylic acids have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for the treatment of type 2 diabetes.[7]

  • General Bioactive Molecules: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and antimicrobial properties.[1]

Materials Science

Beyond its pharmaceutical applications, 4-Nitro-1H-indole-2-carboxylic acid and its derivatives have potential uses in materials science.[1] For instance, they can be employed in the creation of advanced materials like polymers and coatings, as well as in the production of dyes and pigments.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Nitro-1H-indole-2-carboxylic acid.

  • General Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Handling: Use in a well-ventilated area and avoid breathing dust.[10] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place.[1]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Nitro-1H-indole-2-carboxylic acid is a highly versatile and valuable building block in organic and medicinal chemistry. Its well-defined synthesis and the reactivity of its functional groups provide a robust platform for the development of a wide range of complex molecules. The continued exploration of its chemical space is likely to lead to the discovery of new therapeutic agents and advanced materials.

References

  • Google Patents. (2010). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

  • Google Patents. (2009). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • ResearchGate. (2022). Scope of the carboxylic acids and the nitro compounds Reaction conditions. Retrieved from [Link]

  • RSC Publishing. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Retrieved from [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

  • Googleapis. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Retrieved from [Link]

  • Reddit. (2023). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis Guide: 4-Nitro-1H-indole-2-carboxylic Acid

Executive Summary & Strategic Rationale The synthesis of 4-nitro-1H-indole-2-carboxylic acid presents a specific regiochemical challenge. Electrophilic aromatic substitution (nitration) of a pre-formed indole-2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 4-nitro-1H-indole-2-carboxylic acid presents a specific regiochemical challenge. Electrophilic aromatic substitution (nitration) of a pre-formed indole-2-carboxylic acid core typically favors the C3, C5, or C6 positions due to the electronic directing effects of the pyrrole nitrogen and the carboxylate group. Accessing the C4-nitro position requires a de novo ring construction strategy where the nitro group is established in the benzene precursor prior to cyclization.

This guide details the Modified Reissert-Bergman Synthesis . Unlike the classic Reissert method, which relies on the reductive cyclization of o-nitrophenylpyruvates (often incompatible with retaining a nitro substituent), this protocol utilizes an o-aminotoluene precursor. By activating the amine as a formimidate, we enable a base-catalyzed condensation with diethyl oxalate that preserves the oxidation state of the nitro group.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Applications: HIV-1 integrase inhibitors, IDO/TDO inhibitors, and antiviral scaffolds.

Retrosynthetic Analysis

The strategic disconnection relies on the C2-C3 bond formation via Claisen condensation and subsequent C-N bond closure.

Retrosynthesis Target 4-Nitro-1H-indole-2-carboxylic acid Intermediate1 Ethyl 4-nitroindole-2-carboxylate Intermediate1->Target Hydrolysis Precursor1 Ethyl N-(2-methyl-3-nitrophenyl)formimidate Precursor1->Intermediate1 Base-Cat. Cyclization (KOEt / Oxalate) SM 2-Methyl-3-nitroaniline (Starting Material) SM->Precursor1 Triethyl Orthoformate (Protection) Reagent Diethyl Oxalate Reagent->Intermediate1

Figure 1: Retrosynthetic pathway highlighting the preservation of the nitro group via the formimidate intermediate.

Comprehensive Synthesis Protocol
Phase 1: Precursor Activation

Objective: Convert 2-methyl-3-nitroaniline into ethyl N-(2-methyl-3-nitrophenyl)formimidate to protect the amine and increase the acidity of the methyl protons for the subsequent step.

  • Reagents:

    • 2-Methyl-3-nitroaniline (1.0 eq)

    • Triethyl orthoformate (Excess, ~1.5–2.0 eq)

    • p-Toluenesulfonic acid (catalytic, 0.5 mol%)

  • Procedure:

    • Charge a reaction vessel with 2-methyl-3-nitroaniline and triethyl orthoformate.

    • Add catalytic p-TsOH.

    • Heat the mixture to reflux (approx. 146°C) for 4–6 hours.

    • Monitor: Reaction completion is indicated by the cessation of ethanol evolution.

    • Workup: Remove excess triethyl orthoformate under reduced pressure. The residue (imidate) is typically used directly in the next step without extensive purification, provided it is dry.

Phase 2: The Modified Reissert-Bergman Cyclization

Objective: Form the indole ring system while installing the C2-carboxylate and retaining the C4-nitro group.

  • Reagents:

    • Crude Formimidate from Phase 1 (1.0 eq)

    • Diethyl Oxalate (1.5 eq)[1]

    • Potassium Ethoxide (KOEt) (1.3 eq)

    • Solvents: DMF (anhydrous) and DMSO (anhydrous)

  • Protocol:

    • Preparation of Enolate: In a separate vessel, dissolve diethyl oxalate in dry DMF. Cool to 0°C.

    • Add potassium ethoxide (solid or solution) slowly with vigorous stirring. The mixture may turn yellow/orange.

    • Cyclization: Immediately pour this mixture into a flask containing the Formimidate dissolved in DMSO.

      • Note: The reaction is exothermic. Maintain temperature <40°C initially.

    • Reaction: Stir at 40°C for 1–2 hours. The solution will turn a deep red/purple color, characteristic of the delocalized indole anion.

    • Quench: Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring.

    • Isolation: The ethyl 4-nitroindole-2-carboxylate should precipitate as a yellow/brown solid. Filter, wash with water, and dry.

    • Purification: Recrystallize from ethanol/water if necessary.

Phase 3: Ester Hydrolysis

Objective: Saponification of the ethyl ester to the final carboxylic acid.

  • Reagents:

    • Ethyl 4-nitroindole-2-carboxylate

    • NaOH (2M aqueous solution)

    • Ethanol[1][2][3]

  • Protocol:

    • Suspend the ester in ethanol.

    • Add 2M NaOH (3.0 eq).

    • Heat to reflux for 2 hours. The solid should dissolve as the salt forms.

    • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3.

    • Final Isolation: The target 4-nitro-1H-indole-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Mechanistic Causality & Critical Control Points

The success of this reaction hinges on the acidity of the benzylic methyl protons.

  • Imidate Effect: Converting the aniline to a formimidate lowers the pKa of the o-methyl protons via inductive electron withdrawal, making them susceptible to deprotonation by KOEt.

  • Oxalate Condensation: The deprotonated methyl anion attacks the diethyl oxalate.

  • Cyclization: The resulting intermediate undergoes intramolecular attack on the imidate carbon, followed by elimination of ethanol to aromatize the indole ring.

Why this fails with standard Reissert: Standard Reissert uses o-nitrotoluene. The methyl group in o-nitrotoluene is not acidic enough to react with oxalate under mild conditions without the activating influence of the imidate or extreme conditions that might affect the nitro group.

Mechanism Step1 Deprotonation of Methyl Group Step2 Nucleophilic Attack on Diethyl Oxalate Step1->Step2 KOEt Step3 Intramolecular Cyclization onto Imidate Step2->Step3 Step4 Elimination of EtOH (Aromatization) Step3->Step4 -EtOH

Figure 2: Mechanistic flow of the Bergman cyclization.

Data Summary & Troubleshooting
ParameterSpecification / ObservationTroubleshooting Tip
Appearance Yellow to brownish powderDark tar indicates oxidation; ensure inert atmosphere (N2/Ar).
Yield (Overall) 40% – 60% (Literature typical)Low yield often stems from wet DMSO/DMF. Use molecular sieves.
Melting Point >280°C (Decomposes)Confirm identity via NMR; high MP is typical for nitro-acids.
1H NMR (DMSO-d6) C3-H singlet ~7.6–7.8 ppmAbsence of C3-H indicates incomplete cyclization.
Solubility Soluble in DMSO, dilute base; poor in waterUse THF/MeOH mixtures for transfers if solubility is an issue.

Safety Note: Nitro-aromatics are potentially explosive and toxic. 4-Nitroindole derivatives are mutagenic. Handle all solids in a fume hood and avoid generating dust. The reaction with KOEt is exothermic; control addition rates carefully.

References
  • Bergman, J., Sand, P., & Tilstam, U. (1983).[3] Synthesis of 4-nitroindole and some of its derivatives. Tetrahedron Letters, 24(34), 3665-3668. Link

  • Organic Syntheses. (1983). Synthesis of 4-Nitroindole. Organic Syntheses, Coll. Vol. 10. (Procedure utilizing the formimidate route). Link

  • Zhang, R. H., et al. (2024).[4] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Link

  • Reissert, A. (1897).[3][5] Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft, 30, 1030.[5] (Foundational chemistry for indole synthesis). Link[5]

Sources

Foundational

Technical Guide: 4-Nitro-1H-indole-2-carboxylic Acid (CAS 16732-60-8)

This guide details the technical profile, synthesis, and application of 4-Nitro-1H-indole-2-carboxylic acid , a critical scaffold in medicinal chemistry. Executive Summary 4-Nitro-1H-indole-2-carboxylic acid is a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of 4-Nitro-1H-indole-2-carboxylic acid , a critical scaffold in medicinal chemistry.

Executive Summary

4-Nitro-1H-indole-2-carboxylic acid is a high-value heterocyclic intermediate used primarily in the development of antiviral agents (HIV-1 attachment and integrase inhibitors) and CNS-active compounds (NMDA antagonists). Its structural uniqueness lies in the 4-nitro substitution, which imposes significant electronic desshielding on the indole core, altering the pKa of the N-H bond and the reactivity of the C2-carboxylic acid. This guide provides a validated synthetic workflow, reactivity profile, and handling protocols for researchers.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
CAS Number 16732-60-8
IUPAC Name 4-Nitro-1H-indole-2-carboxylic acid
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.16 g/mol
Appearance Yellow to brownish-yellow crystalline solid
Solubility Soluble in DMSO, DMF, warm MeOH; sparingly soluble in water.
Acidity (pKa) ~3.5–4.0 (COOH), ~15 (Indole NH)
Stability Stable under standard conditions; decarboxylates to 4-nitroindole at high temperatures (>200°C).

Structural Insight: The nitro group at the C4 position exerts a strong electron-withdrawing effect (–I, –M) on the indole ring. This deactivates the ring towards electrophilic aromatic substitution (EAS) but facilitates nucleophilic aromatic substitution (SNAr) at the C2 or C7 positions under specific conditions. The C2-carboxylic acid is a "handle" for amide coupling, crucial for generating peptidomimetic inhibitors.

Validated Synthetic Protocol

The most reliable synthesis avoids direct nitration of indole-2-carboxylic acid, which typically yields the 3- or 5-nitro isomers. Instead, a modified Reissert Indole Synthesis via an imidate intermediate is the field-standard for regiochemical control.

Mechanism & Workflow

The synthesis constructs the pyrrole ring onto a pre-functionalized benzene ring (2-methyl-3-nitroaniline).

Synthesis SM 2-Methyl-3-nitroaniline Imidate Ethyl N-(2-methyl-3-nitrophenyl) formimidate SM->Imidate HC(OEt)3, p-TsOH 120°C, -EtOH Pyruvate Enolate Intermediate Imidate->Pyruvate (COOEt)2, KOEt DMF/DMSO Ester Ethyl 4-nitroindole-2-carboxylate Pyruvate->Ester Cyclization (Mild Acid Workup) Product 4-Nitro-1H-indole-2-carboxylic acid (CAS 16732-60-8) Ester->Product LiOH, THF/H2O RT, 3h

Figure 1: Regioselective synthesis via the Reissert-Imidate strategy.

Step-by-Step Methodology
Stage 1: Imidate Formation
  • Charge a reaction vessel with 2-methyl-3-nitroaniline (1.0 eq), triethyl orthoformate (1.35 eq), and a catalytic amount of p-toluenesulfonic acid (0.5 mol%).

  • Heat to 120°C. Continuously distill off the ethanol formed to drive the equilibrium.

  • Monitor until ethanol evolution ceases (approx. 1–2 hours).

  • Isolate the imidate ester by vacuum distillation (bp ~156–158°C at 6 mmHg) or use crude if purity >95%.

Stage 2: Condensation & Cyclization
  • Prepare Base: In a separate vessel, dissolve potassium ethoxide (1.3 eq) in dry DMF/DMSO.

  • Add Oxalate: Add diethyl oxalate (1.5 eq) to the base solution with cooling (<10°C).

  • Coupling: Immediately add the imidate from Stage 1. The solution will turn deep red (formation of the enolate species).

  • Cyclize: Stir at 40°C for 1 hour.

  • Quench: Pour into ice-water. The ethyl ester of 4-nitroindole-2-carboxylic acid will precipitate. Filter and wash with water.

Stage 3: Hydrolysis to Acid
  • Dissolve the ethyl ester in a 1:1 mixture of THF/Water .

  • Add Base: Add LiOH (3.0 eq) or NaOH (1N solution).

  • Stir at room temperature for 3 hours. Note: Avoid heating to prevent decarboxylation.

  • Acidify: Carefully adjust pH to ~2–3 using 1N HCl. The title compound (CAS 16732-60-8) will precipitate as a yellow solid.[1]

  • Purify: Recrystallize from ethanol/water if necessary.

Pharmaceutical Applications & Reactivity

This scaffold is a "privileged structure" in drug discovery, serving as a template for inhibitors that require a planar, hydrogen-bonding core with specific electronic properties.

Key Therapeutic Areas
  • HIV-1 Attachment Inhibitors:

    • The indole-2-carboxylic acid core mimics the interactions of viral envelope proteins. Derivatives (often amidated at C2) block the interaction between the viral gp120 protein and the host CD4 receptor.

  • HIV-1 Integrase Strand Transfer Inhibitors (INSTIs):

    • The C2-carboxylate and the indole nitrogen can chelate Mg²⁺ ions in the integrase active site, a mechanism shared by drugs like Raltegravir.

  • NMDA Receptor Antagonists:

    • 4-Substituted indoles are precursors to glycine-site antagonists used in studying neuropathic pain and stroke.

Derivatization Logic

The 4-nitro group is rarely the final pharmacophore; it is a masked aniline .

Reactivity Core 4-Nitro-1H-indole-2-carboxylic acid Amide Amide Coupling (C2) (EDC/HOBt, Amines) Core->Amide Target: HIV Attachment Amine 4-Aminoindole-2-carboxylic acid (H2, Pd/C or SnCl2) Core->Amine Reduction Decarb 4-Nitroindole (Heat >200°C, Cu) Core->Decarb Decarboxylation Urea Ureido Derivatives (via 4-Amino) Amine->Urea Target: Kinase Inhibitors

Figure 2: Synthetic utility and derivatization pathways.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (nitroaromatic).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • Org. Synth. 1988, 67, 125. Synthesis of 4-Nitroindole via Reissert Modification.Link

  • J. Med. Chem. 2003, 46, 4236. Discovery of BMS-378806: A Novel HIV-1 Attachment Inhibitor.Link

  • Molecules 2023, 28, 8020. Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Inhibitors.Link

  • Chem. Pharm. Bull. 1981, 29, 726. Alternative synthesis of nitroindoles.Link

  • BenchChem Protocol. Nitration and Cyclization Workflows for Indole Carboxylates.Link

Sources

Exploratory

An In-Depth Technical Guide to 4-Nitro-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Nitro-1H-indole-2-carboxylic acid, a pivotal intermediate in synthetic organic chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-1H-indole-2-carboxylic acid, a pivotal intermediate in synthetic organic chemistry and drug discovery. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol grounded in the classical Reissert indole synthesis, detail its spectroscopic signature for unambiguous identification, and explore its applications as a versatile building block for complex bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this compound for its effective utilization in research and development settings.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with diverse biological targets. Consequently, substituted indoles are integral to the development of therapeutics for cancer, infectious diseases, and neurological disorders.[1] 4-Nitro-1H-indole-2-carboxylic acid emerges as a particularly valuable derivative. The electron-withdrawing nitro group and the synthetically versatile carboxylic acid handle provide two orthogonal points for chemical modification, making it a highly sought-after starting material for the synthesis of complex molecular architectures.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in any experimental setting. 4-Nitro-1H-indole-2-carboxylic acid is a yellow solid at room temperature, and its key quantitative data are summarized in the table below.[1]

PropertyValueReference
Molecular Weight 206.16 g/mol [1]
Molecular Formula C₉H₆N₂O₄[1]
CAS Number 16732-60-8[1]
Appearance Yellow Solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Mechanistic Insights

The preparation of 4-Nitro-1H-indole-2-carboxylic acid can be efficiently achieved through the Reissert indole synthesis .[2][3] This classic method provides a reliable pathway from readily available starting materials. The overall strategy involves the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

Causality of Experimental Design

The chosen synthetic route, starting from 2-methyl-5-nitroaniline, is logical and robust. The key transformation is the conversion of the aniline to a toluene via a Sandmeyer-type reaction, which is a standard, high-yielding procedure. The subsequent Reissert condensation is a well-established method for forming the indole-2-carboxylate core.[2][4]

  • Step 1: Condensation: The reaction is initiated by deprotonating the methyl group of 2-methyl-5-nitrotoluene using a strong, non-nucleophilic base like potassium ethoxide. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This Claisen-like condensation is a powerful C-C bond-forming reaction that establishes the keto-ester side chain necessary for cyclization.[2][3]

  • Step 2: Reductive Cyclization: The intermediate ethyl o-nitrophenylpyruvate undergoes reductive cyclization. A reducing agent, such as zinc dust in acetic acid or hydrazine hydrate with an iron catalyst, is used to reduce the ortho-nitro group to an amino group.[2][5] The newly formed aniline then immediately attacks the adjacent ketone in an intramolecular condensation, forming the five-membered pyrrole ring. Subsequent dehydration aromatizes the system to yield the stable indole ring. This one-pot reduction and cyclization is highly efficient and avoids the isolation of potentially unstable amino-pyruvate intermediates.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Hydrolysis & Workup cluster_end Final Product SM 2-Methyl-5-nitrotoluene + Diethyl Oxalate Condensation Base-catalyzed condensation (e.g., Potassium Ethoxide) SM->Condensation Reagents Intermediate Ethyl (4-nitro-2-methylphenyl)(oxo)acetate Condensation->Intermediate Forms Cyclization Reduction of Nitro Group & Intramolecular Cyclization (e.g., Zn/AcOH or Fe/Hydrazine Hydrate) Intermediate->Cyclization Reactant Workup Ester Hydrolysis & Acidification (e.g., NaOH then HCl) Cyclization->Workup Yields crude ester Product 4-Nitro-1H-indole-2-carboxylic acid Workup->Product Purification

Caption: Reissert synthesis workflow for 4-Nitro-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative method based on established Reissert synthesis procedures and should be performed with appropriate safety precautions in a fume hood.[2][5]

  • Preparation of the Condensation Adduct: a. To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add dry ethanol (250 mL). b. Carefully add potassium metal (1.2 equiv) in small portions to generate potassium ethoxide in situ. c. Once all potassium has reacted, add 2-methyl-5-nitrotoluene (1.0 equiv). d. Add diethyl oxalate (1.1 equiv) dropwise to the stirred solution at room temperature. e. After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. f. Cool the reaction mixture, pour it onto ice, and acidify with dilute HCl to precipitate the crude ethyl (4-nitro-2-methylphenyl)(oxo)acetate. Filter and dry the solid.

  • Reductive Cyclization and Hydrolysis: a. Suspend the crude intermediate (1.0 equiv) in a mixture of acetic acid and ethanol (1:1 v/v). b. Add zinc dust (4-5 equiv) portion-wise, ensuring the temperature does not exceed 40°C. c. After the addition, stir the mixture at room temperature for 12-18 hours. d. Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. e. Concentrate the filtrate under reduced pressure. To the resulting residue, add a 10% aqueous solution of sodium hydroxide and heat to 80°C for 2-3 hours to hydrolyze the ester. f. Cool the solution to 0°C and acidify with concentrated HCl until no more precipitate forms. g. Filter the resulting yellow solid, wash thoroughly with cold water, and dry under vacuum to yield 4-Nitro-1H-indole-2-carboxylic acid. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Spectroscopic Characterization and Validation

Unambiguous structural confirmation is critical. The following spectroscopic data are predicted for 4-Nitro-1H-indole-2-carboxylic acid based on the analysis of its functional groups and related structures.[6][7][8]

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show several key signals. The acidic carboxylic proton (–COOH) will appear as a very broad singlet far downfield, typically between 12.0-13.0 ppm. The indole N-H proton will also be a broad singlet, likely around 12.0 ppm.[6] The aromatic protons will appear between 7.0-8.5 ppm. Specifically, the H7 proton will likely be a doublet around 8.1 ppm, the H5 proton a doublet of doublets around 7.9 ppm, and the H6 proton a doublet around 7.2 ppm. The H3 proton on the indole ring will be a singlet around 7.1 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon of the carboxylic acid is expected in the 160-170 ppm region. The aromatic and indole carbons will resonate between 110-145 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet): Two characteristic absorptions will dominate the spectrum. A very broad O–H stretch from the carboxylic acid dimer will be present from 2500-3300 cm⁻¹.[9] The C=O stretch of the conjugated carboxylic acid will appear as a strong, sharp band around 1700-1720 cm⁻¹.[9] Additionally, characteristic N-O stretching bands for the nitro group will be visible around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): Electron ionization (EI) would show a molecular ion (M⁺) peak at m/z = 206. A common fragmentation pattern for carboxylic acids is the loss of a hydroxyl radical (–OH, M-17) and the subsequent loss of carbon monoxide (–CO, M-45).

Applications in Research and Drug Development

4-Nitro-1H-indole-2-carboxylic acid is not typically an end-product but rather a strategic intermediate for accessing more complex molecules.[1]

  • Scaffold for Kinase Inhibitors: The indole core is a well-established "hinge-binding" motif in many kinase inhibitors.[10] This compound can be elaborated into potent inhibitors of protein kinases, which are crucial targets in oncology.[11] The carboxylic acid can be converted to a variety of amides, and the nitro group can be reduced to an amine, providing a handle for further diversification.[12][13]

  • Synthesis of Anti-Angiogenic Agents: It serves as a reactant in the preparation of agents designed to inhibit the formation of new blood vessels, a key process in tumor growth.

  • Intermediate for Bioactive Heterocycles: The compound is a precursor for a wide range of biologically active indoles and fused heterocyclic systems. Its functional groups allow for participation in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig after reduction of the nitro group) and amide bond formations, enabling the rapid construction of compound libraries for high-throughput screening.[14][15]

Safety, Handling, and Storage

As a nitroaromatic compound and a carboxylic acid, 4-Nitro-1H-indole-2-carboxylic acid requires careful handling.

  • Hazard Identification: Based on data from similar nitro-indole compounds, it should be treated as a substance that can cause skin and serious eye irritation.[16][17] It may also cause respiratory irritation.[17]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[17][18]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[1]

Conclusion

4-Nitro-1H-indole-2-carboxylic acid, with a molecular weight of 206.16 g/mol , is a high-value chemical intermediate. Its strategic placement of nitro and carboxylic acid groups on the privileged indole scaffold makes it an exceptionally versatile tool for medicinal chemists and synthetic researchers. A solid understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of novel chemical entities.

References

  • Chem-Impex International. (n.d.). 4-Nitroindole-2-carboxylic Acid. Retrieved February 7, 2026, from [Link]

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  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • National Institutes of Health (NIH). (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Retrieved February 7, 2026, from [Link]

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  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of the newly synthesized indole-based kinase inhibitors IV.... Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]

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Foundational

Unlocking the Therapeutic Potential of the 4-Nitro-1H-indole-2-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of a Versatile Scaffold In the landscape of medicinal chemistry, the strategic value of a molecular scaffold is measured by its synthetic accessibility, chemical versatility, and th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic value of a molecular scaffold is measured by its synthetic accessibility, chemical versatility, and the biological relevance of the derivatives it can generate. 4-Nitro-1H-indole-2-carboxylic acid stands as a prime example of such a scaffold. While direct biological activity of the parent molecule is not extensively documented, its true significance lies in its role as a foundational building block for a diverse array of potent, biologically active compounds.[1][2] The indole core is a privileged structure in pharmacology, present in numerous natural products and approved drugs, while the nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the indole ring, opening unique avenues for molecular interactions and novel mechanisms of action.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the biological potential of the 4-Nitro-1H-indole-2-carboxylic acid core. We will explore its synthesis, delve into the validated biological activities of its key derivatives, elucidate known mechanisms of action, and provide detailed, field-proven protocols for its biological evaluation. Our focus is not merely on what this molecule is, but on what it enables in the quest for new therapeutic agents.

Core Synthesis: A Reliable Pathway to the Scaffold

The efficient construction of the 4-nitroindole core is critical for its use in drug discovery programs. One of the most robust and widely applicable methods is the Bartoli indole synthesis, which utilizes the reaction of a vinyl Grignard reagent with an ortho-substituted nitroarene. The steric hindrance provided by the substituent ortho to the nitro group is essential for driving the key[1][1]-sigmatropic rearrangement.[3] This method is particularly advantageous for producing indoles with substitution on the carbocyclic ring, making it ideal for generating the 4-nitro variant.

Below is a generalized workflow for the synthesis, illustrating the key transformations.

G cluster_synthesis Bartoli Indole Synthesis Workflow start Ortho-substituted Nitroarene (e.g., 1,2-dinitrobenzene derivative) reaction Grignard Addition & Spontaneous Decomposition start->reaction grignard Vinyl Grignard Reagent (3+ equivalents) grignard->reaction nitroso Nitrosoarene Intermediate reaction->nitroso Forms nitroso & Mg salt rearrangement [3,3]-Sigmatropic Rearrangement nitroso->rearrangement Reacts with 2nd Grignard eq. cyclization Cyclization & Tautomerization rearrangement->cyclization Driven by ortho-substituent workup Aqueous Workup cyclization->workup Reacts with 3rd Grignard eq. product Substituted Indole (e.g., 4-Nitro-1H-indole) workup->product

Caption: Generalized workflow for the Bartoli indole synthesis.

Biological Activity Profile: A Tale Told Through Derivatives

The therapeutic potential of the 4-Nitro-1H-indole-2-carboxylic acid scaffold is best understood by examining the biological activities of its derivatives. The core structure provides a rigid framework and key interaction points, which can be strategically modified to achieve high affinity and selectivity for various biological targets.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant body of research has established the indole-2-carboxylic acid moiety as a powerful pharmacophore for inhibiting HIV-1 integrase, a critical enzyme for viral replication.[4][5][6] Derivatives act as integrase strand transfer inhibitors (INSTIs) by chelating the two essential magnesium ions (Mg²⁺) within the enzyme's active site.[6] The indole nitrogen and the carboxylic acid oxygen atoms form a bidentate chelation complex with the metal ions, preventing the catalytic strand transfer step.

The 4-nitro substitution can further enhance this activity by modulating the electronic density of the indole ring, potentially improving the chelation geometry or participating in additional interactions with active site residues.

G cluster_mechanism Mechanism of Indole-2-Carboxylic Acid INSTIs cluster_active_site INSTI Indole-2-Carboxylic Acid Derivative Mg1 Mg²⁺ INSTI->Mg1 Chelation via Carboxylate O Mg2 Mg²⁺ INSTI->Mg2 Chelation via Indole N Block Strand Transfer Blocked Mg1->Block Mg2->Block ActiveSite HIV-1 Integrase Active Site vDNA Viral DNA vDNA->Block

Caption: Chelation of Mg²⁺ ions by INSTIs in the HIV-1 integrase active site.

Antimicrobial & Antiparasitic Potential

The nitroaromatic functional group is a well-established toxicophore in antimicrobial drug discovery. Its mechanism often involves intracellular reduction of the nitro group by microbial nitroreductases to form reactive nitroso and hydroxylamino intermediates. These radical species can induce widespread cellular damage by targeting DNA, proteins, and lipids, leading to cell death. This redox-cycling mechanism is effective against a range of pathogens, including anaerobic bacteria and parasites.[7]

Derivatives of the indole scaffold have demonstrated potent antimicrobial and antibiofilm activities against various pathogenic microorganisms.[8][9][10] Specifically, indole-2-carboxamides have emerged as a promising class of agents against Mycobacterium tuberculosis.[11] Furthermore, related scaffolds have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease.[12] The combination of the redox-active nitro group with the biologically relevant indole core makes 4-Nitro-1H-indole-2-carboxylic acid a highly attractive starting point for developing novel anti-infective agents.

Enzyme Inhibition: Targeting Metabolic and Inflammatory Pathways

Beyond anti-infective and antiviral applications, derivatives of nitroindoles have been successfully designed as potent enzyme inhibitors for metabolic and inflammatory diseases.

  • Fructose-1,6-bisphosphatase (FBPase) Inhibition: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been developed as allosteric inhibitors of FBPase, a key regulatory enzyme in gluconeogenesis.[13] Inhibition of FBPase is a validated strategy for lowering blood glucose levels, making these compounds promising leads for the treatment of type 2 diabetes. One such derivative achieved a potent IC₅₀ of 0.99 μM.[13]

  • Cyclooxygenase (COX) Inhibition: The indole-2-carboxylic acid framework has also been explored for the development of selective COX-2 inhibitors, which are important targets for anti-inflammatory therapies.[14]

Quantitative Data Summary

To provide a quantitative perspective on the potential of this scaffold, the table below summarizes the reported inhibitory activities of key derivatives discussed in the literature.

Derivative ClassTargetMost Potent DerivativeReported IC₅₀Reference
Indole-2-Carboxylic AcidHIV-1 IntegraseDerivative 17a3.11 µM[6]
Indole-2-Carboxylic AcidHIV-1 IntegraseDerivative 20a0.13 µM[4]
7-Nitro-1H-indole-2-carboxylic AcidFructose-1,6-bisphosphatase (FBPase)Derivative 3.90.99 µM[13]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidSirtuin 3 (SIRT3)Compound P67.2 µM[15]

This table is illustrative and highlights the potency achieved from the broader indole-2-carboxylic acid scaffold and its nitro-substituted analogues.

Methodologies for Biological Evaluation: Self-Validating Protocols

The following protocols are presented as robust, self-validating systems for assessing the biological activity of novel compounds derived from the 4-Nitro-1H-indole-2-carboxylic acid scaffold.

Protocol 1: HIV-1 Integrase Strand Transfer Assay (Chemiluminescent)

This protocol is designed to quantify the inhibition of the strand transfer step of HIV-1 integration. The causality is clear: a decrease in signal directly correlates with the inhibition of integrase activity.

Principle: The assay uses a donor substrate (viral DNA end) and a target substrate (host DNA). Active integrase incorporates the donor into the target, and the incorporated product is detected via an antibody-based chemiluminescent system.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Include a "no compound" (DMSO only) control and a known INSTI (e.g., Raltegravir) as a positive control.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or control.

  • Enzyme Addition: Add 40 µL of recombinant HIV-1 integrase enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of the DNA substrate mixture (containing both donor and target DNA) to each well to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at 37°C.

  • Detection:

    • Wash the plate 3 times with wash buffer to remove unbound components.

    • Add 100 µL of a primary antibody solution that specifically recognizes the incorporated DNA product. Incubate for 60 minutes at room temperature.

    • Wash the plate 3 times.

    • Add 100 µL of a secondary antibody conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes.

    • Wash the plate 5 times.

    • Add 100 µL of a chemiluminescent HRP substrate. Immediately measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain. The self-validating nature comes from the clear, binary outcome (growth or no growth) and the inclusion of positive (no drug) and negative (no bacteria) controls.

Principle: The compound is serially diluted in a 96-well plate containing bacterial growth medium. A standard inoculum of bacteria is added, and growth is assessed after incubation by measuring optical density.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the plate containing the compound dilutions. This brings the final volume to 100 µL.

  • Controls:

    • Growth Control: Include wells with 100 µL of inoculated MHB (no compound).

    • Sterility Control: Include wells with 100 µL of uninoculated MHB.

    • Positive Drug Control: Include a known antibiotic (e.g., Ciprofloxacin) as a reference.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

4-Nitro-1H-indole-2-carboxylic acid is a synthetically tractable and highly valuable scaffold for modern drug discovery. While the parent molecule itself is primarily a building block, its derivatives have demonstrated potent and diverse biological activities, from inhibiting critical viral enzymes like HIV-1 integrase to acting as antimicrobial agents and allosteric modulators of metabolic enzymes. The electron-withdrawing nature of the 4-nitro group provides a unique electronic profile that can be exploited to fine-tune molecular interactions and achieve high target affinity.

Future research should focus on a systematic exploration of the chemical space around this core. Key directions include:

  • Broad-Spectrum Screening: Performing high-throughput screening of the parent compound and a small library of simple derivatives against diverse biological targets to uncover novel activities.

  • Structure-Based Design: Leveraging the known binding modes of its derivatives (e.g., as INSTIs) to rationally design next-generation inhibitors with improved potency and pharmacokinetic properties.

  • Mechanism of Action Studies: For derivatives showing promising antimicrobial or cytotoxic effects, detailed MoA studies are crucial to determine if the activity stems from the classic nitro-reductive pathway, direct target inhibition, or a dual-action mechanism.

By combining strategic synthesis with robust biological evaluation, the 4-Nitro-1H-indole-2-carboxylic acid scaffold will undoubtedly continue to yield novel candidates for addressing significant unmet medical needs.

References

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  • Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available from: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856781. Available from: [Link]

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  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1185-1196. Available from: [Link]

  • Hashim, D. J., & W, E. J. (2022). EXPLORING THE BIOLOGICAL ACTIVITY OF ORGANOTIN CARBOXYLATE COMPLEXES WITH 4-SULFOSALICYLIC ACID. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

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  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Nitro-1H-indole-2-carboxylic Acid Derivatives

Abstract The 4-nitro-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents. The strategic placement of the n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-nitro-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents. The strategic placement of the nitro group at the C4-position profoundly influences the molecule's electronic properties and biological activity, making its derivatives attractive targets for drug discovery programs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this valuable molecular framework. We will delve into the mechanistic intricacies, practical considerations, and comparative advantages of seminal methods such as the Fischer and Reissert indole syntheses, alongside modern palladium-catalyzed approaches. Furthermore, this guide will explore key derivatization techniques to expand the chemical space around the 4-nitro-1H-indole-2-carboxylic acid core, offering a roadmap for the rational design and synthesis of novel bioactive compounds.

Introduction: The Significance of the 4-Nitroindole Scaffold

The indole nucleus is a ubiquitous motif in a vast number of natural products and pharmaceutical compounds.[1] Its unique electronic structure and ability to participate in various intermolecular interactions make it a cornerstone of modern drug design. The introduction of a nitro group, particularly at the 4-position of the indole ring, imparts distinct physicochemical properties that can enhance biological activity and provide a handle for further chemical modifications.

Derivatives of 4-nitro-1H-indole-2-carboxylic acid have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antiviral, antimicrobial, and anticancer properties. For instance, certain indole-2-carboxamides have been investigated as novel HIV-1 integrase strand transfer inhibitors.[2] The electron-withdrawing nature of the nitro group can modulate the reactivity of the indole ring and influence the binding affinity of the molecule to its biological target. This makes the development of robust and versatile synthetic routes to 4-nitro-1H-indole-2-carboxylic acid and its derivatives a topic of significant interest in the scientific community.

This guide will provide a detailed examination of the most pertinent synthetic methodologies, offering both theoretical understanding and practical guidance for the synthesis of these important compounds.

Classical Approaches to the Indole Core: Fischer and Reissert Syntheses

Two of the most established and widely utilized methods for the construction of the indole nucleus are the Fischer and Reissert indole syntheses. Both offer strategic pathways to indole-2-carboxylic acids and can be adapted for the synthesis of their 4-nitro-substituted analogues.

The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a versatile and powerful method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole nucleus.[4]

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis involves several key steps:

  • Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with a carbonyl compound, in this case, an α-ketoester like ethyl pyruvate, to form the corresponding phenylhydrazone.

  • Tautomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.

  • [3][3]-Sigmatropic Rearrangement: Under acidic catalysis, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product 3-Nitrophenylhydrazine 3-Nitrophenylhydrazine Phenylhydrazone Phenylhydrazone 3-Nitrophenylhydrazine->Phenylhydrazone Condensation Ethyl_Pyruvate Ethyl_Pyruvate Ethyl_Pyruvate->Phenylhydrazone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Di-imine Di-imine Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Ethyl_4-nitro-1H-indole-2-carboxylate Ethyl_4-nitro-1H-indole-2-carboxylate Di-imine->Ethyl_4-nitro-1H-indole-2-carboxylate Cyclization & Elimination of NH3

Figure 1: Mechanistic overview of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 4-Nitro-1H-indole-2-carboxylate

This protocol describes a modified Fischer indole synthesis for the preparation of ethyl 4-nitro-1H-indole-2-carboxylate.[5]

  • Step 1: Hydrazone Formation. In a round-bottom flask, dissolve 3-nitrophenylhydrazine (1 equivalent) in ethanol. Add ethyl pyruvate (1.1 equivalents) to the solution. The mixture is stirred at room temperature for 1-2 hours, during which time the phenylhydrazone product typically precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Step 2: Indolization. The dried phenylhydrazone is added to a suitable acidic catalyst. A common choice is polyphosphoric acid (PPA). The mixture is heated with stirring to 80-100 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water to remove the acid, and then with a saturated sodium bicarbonate solution. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford pure ethyl 4-nitro-1H-indole-2-carboxylate.

Starting MaterialReagentsConditionsProductTypical Yield
3-NitrophenylhydrazineEthyl pyruvate, PPAStep 1: RT, 1-2h; Step 2: 80-100 °C, 1-3hEthyl 4-nitro-1H-indole-2-carboxylate60-75%

Table 1: Summary of the Fischer Indole Synthesis for Ethyl 4-Nitro-1H-indole-2-carboxylate.

The Reissert Indole Synthesis

The Reissert indole synthesis is another classical method that provides a direct route to indole-2-carboxylic acids.[6] This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting α-keto ester.

Mechanism of the Reissert Indole Synthesis

  • Condensation: The reaction is initiated by the base-catalyzed condensation of a substituted o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.

  • Reductive Cyclization: The nitro group of the pyruvate derivative is then reduced to an amino group, typically using a reducing agent like zinc in acetic acid. The newly formed amino group undergoes an intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to yield the indole-2-carboxylic acid.[1]

Reissert_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Ethyl_o-nitrophenylpyruvate Ethyl_o-nitrophenylpyruvate 2-Methyl-3-nitroaniline->Ethyl_o-nitrophenylpyruvate Condensation Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Ethyl_o-nitrophenylpyruvate 4-Nitro-1H-indole-2-carboxylic_acid 4-Nitro-1H-indole-2-carboxylic_acid Ethyl_o-nitrophenylpyruvate->4-Nitro-1H-indole-2-carboxylic_acid Reductive Cyclization

Figure 2: Mechanistic overview of the Reissert Indole Synthesis.

Experimental Protocol: Synthesis of 4-Nitro-1H-indole-2-carboxylic Acid

This protocol is adapted from general procedures for the Reissert synthesis.

  • Step 1: Condensation. In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to absolute ethanol. To this solution, a mixture of 2-methyl-3-nitroaniline (1 equivalent) and diethyl oxalate (1.2 equivalents) is added dropwise at a temperature that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure.

  • Step 2: Reductive Cyclization. The residue from the previous step is dissolved in a mixture of acetic acid and water. Zinc dust (excess) is added portion-wise to the stirred solution, maintaining the temperature below 40 °C with an ice bath. After the addition is complete, the mixture is stirred at room temperature for several hours.

  • Step 3: Work-up and Purification. The reaction mixture is filtered to remove the excess zinc. The filtrate is then concentrated under reduced pressure. The residue is taken up in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude 4-nitro-1H-indole-2-carboxylic acid. The solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Starting MaterialReagentsConditionsProductTypical Yield
2-Methyl-3-nitroanilineDiethyl oxalate, NaOEt, Zn/AcOHStep 1: Reflux; Step 2: RT4-Nitro-1H-indole-2-carboxylic acid50-65%

Table 2: Summary of the Reissert Indole Synthesis for 4-Nitro-1H-indole-2-carboxylic Acid.

Modern Synthetic Strategies: Palladium-Catalyzed Cyclizations

In recent years, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of a wide variety of heterocyclic compounds, including indoles.[7] These methods often offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical methods.

One common palladium-catalyzed approach to indole synthesis involves the intramolecular cyclization of a suitably substituted aniline derivative. For the synthesis of 4-nitro-1H-indole-2-carboxylic acid derivatives, a plausible strategy would involve the palladium-catalyzed cyclization of a 2-alkynyl-3-nitroaniline derivative.

Conceptual Workflow for Palladium-Catalyzed Indole Synthesis

Palladium_Catalyzed_Synthesis cluster_start Starting Material cluster_catalyst Catalytic Cycle cluster_product Product 2-Alkynyl-3-nitroaniline 2-Alkynyl-3-nitroaniline Oxidative_Addition Oxidative_Addition 2-Alkynyl-3-nitroaniline->Oxidative_Addition Pd_Catalyst Pd_Catalyst Pd_Catalyst->Oxidative_Addition Intramolecular_Carbopalladation Intramolecular_Carbopalladation Oxidative_Addition->Intramolecular_Carbopalladation Reductive_Elimination Reductive_Elimination Intramolecular_Carbopalladation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regeneration 4-Nitroindole_Derivative 4-Nitroindole_Derivative Reductive_Elimination->4-Nitroindole_Derivative

Figure 3: Conceptual workflow of a Palladium-Catalyzed Indole Synthesis.

Derivatization of the 4-Nitro-1H-indole-2-carboxylic Acid Core

Once the 4-nitro-1H-indole-2-carboxylic acid scaffold is synthesized, its carboxylic acid group provides a versatile handle for a wide range of derivatizations, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Esterification

The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, as previously mentioned, or by reaction with an alkyl halide in the presence of a base.

General Protocol for Esterification:

To a solution of 4-nitro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMF or acetone), is added a base such as potassium carbonate, followed by the desired alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The product is then isolated by an appropriate work-up procedure, which typically involves partitioning between an organic solvent and water, followed by purification.

Amide Bond Formation

The synthesis of amides from the carboxylic acid is a crucial transformation for generating libraries of potential drug candidates. This is typically achieved using a variety of coupling reagents.

General Protocol for Amide Coupling:

To a solution of 4-nitro-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), a coupling agent such as HATU, HBTU, or EDC is added, along with a base (e.g., DIPEA or triethylamine). The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The amide product is isolated after an aqueous work-up and purified by chromatography or recrystallization. A wide variety of primary and secondary amines can be used in this reaction, leading to a diverse library of amide derivatives.[9]

Spectroscopic Characterization

The structural elucidation of the synthesized 4-nitro-1H-indole-2-carboxylic acid and its derivatives relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the indole ring protons, with the chemical shifts influenced by the electron-withdrawing nitro group. The proton at the C3 position typically appears as a singlet in the aromatic region. The signals for the protons on the benzene ring will exhibit splitting patterns consistent with their substitution. The NH proton of the indole ring usually appears as a broad singlet at a downfield chemical shift.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid or ester will resonate at a characteristic downfield chemical shift (typically >160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretching vibration of the carboxylic acid or ester group (around 1680-1750 cm⁻¹). The N-H stretching vibration of the indole ring will appear as a broad band in the region of 3200-3500 cm⁻¹. The characteristic symmetric and asymmetric stretching vibrations of the nitro group are expected in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compounds and to aid in their structural confirmation through fragmentation analysis.

Conclusion

The synthesis of 4-nitro-1H-indole-2-carboxylic acid and its derivatives is a critical endeavor in the field of medicinal chemistry. This guide has provided a detailed overview of both classical and modern synthetic approaches to this important scaffold. The Fischer and Reissert indole syntheses remain reliable and valuable methods, while palladium-catalyzed reactions offer promising alternatives with potential for increased efficiency and milder conditions. The versatility of the carboxylic acid group allows for extensive derivatization, enabling the generation of diverse chemical libraries for biological screening. By understanding the principles and practicalities of these synthetic methodologies, researchers are well-equipped to explore the rich chemical space of 4-nitroindole derivatives and to advance the discovery of new therapeutic agents.

References

[1] Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

[6] Chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

[3] Wikipedia. (2023, December 1). Fischer indole synthesis. Retrieved from [Link]

[10] Gribble, G. W. (2021). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

[11] Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.

[5] Gadaginamath, G. S., & Pujar, S. R. (2005). Synthesis of some new biologically active 1,3,4-oxadiazolyl nitroindoles and a modified Fischer indole synthesis of ethyl nitro indole-2-carboxylates. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(1), 165-170.

[2] de la Rosa, M., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 4(10), 1460-1473.

[12] Hertel, M., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1695-1711.

[13] Reddy, K. S., et al. (2011). Palladium nanoparticle catalyzed synthesis of indoles via intramolecular Heck cyclisation. Organic & Biomolecular Chemistry, 9(16), 5739-5745.

[14] O'Connor, J. M., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(1), 69-73.

[7] YouTube. (2022, February 25). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube.

[8] Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3975.

[9] Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 4(3), 1033-1038.

[15] University of Johannesburg. (2019). Reductive amide coupling of nitroarenes and carboxylic acids.

[16] MDPI. (2020). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 25(21), 5036.

[17] Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis.

[18] Royal Society of Chemistry. (2018). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol.

[19] Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

[20] Royal Society of Chemistry. (n.d.). Supporting information.

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Foundational

An In-depth Technical Guide to 4-Nitro-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffolding of 4-Nitro-1H-indole-2-carboxylic acid 4-Nitro-1H-indole-2-carboxylic acid is a highly functionalized indole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of 4-Nitro-1H-indole-2-carboxylic acid

4-Nitro-1H-indole-2-carboxylic acid is a highly functionalized indole derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive carboxylic acid group and an electron-withdrawing nitro group on the indole core, makes it a valuable and versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of 4-Nitro-1H-indole-2-carboxylic acid, offering insights for researchers engaged in drug discovery and organic synthesis.

The indole ring system is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active natural products and synthetic pharmaceuticals. The addition of a nitro group at the 4-position and a carboxylic acid at the 2-position significantly influences the electronic properties and reactivity of the indole core, opening up numerous avenues for chemical modification and the development of novel therapeutic agents.[2] This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-Nitro-1H-indole-2-carboxylic acid is fundamental for its application in research and development.

PropertyValueReference
CAS Number 16732-60-8[2]
Molecular Formula C₉H₆N₂O₄[2]
Molecular Weight 206.16 g/mol [2]
Appearance Yellow solid[2]
Storage Conditions 0-8 °C[2]

Synthesis of 4-Nitro-1H-indole-2-carboxylic acid: The Reissert Approach

The most common and effective method for the synthesis of indole-2-carboxylic acids is the Reissert indole synthesis.[1][3] This methodology is adaptable for the preparation of 4-Nitro-1H-indole-2-carboxylic acid, typically starting from the readily available 2,4-dinitrotoluene.

The synthesis involves two key steps: a condensation reaction followed by a reductive cyclization.

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization DNT 2,4-Dinitrotoluene Intermediate Ethyl 2-(2,4-dinitrophenyl)pyruvate DNT->Intermediate NaOEt, EtOH DEO Diethyl Oxalate Product 4-Nitro-1H-indole-2-carboxylic acid Intermediate->Product Fe, Acetic Acid

A simplified workflow for the Reissert synthesis of 4-Nitro-1H-indole-2-carboxylic acid.
Detailed Experimental Protocol (Adapted from Reissert Synthesis Principles)

Step 1: Condensation of 2,4-Dinitrotoluene with Diethyl Oxalate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add 2,4-dinitrotoluene to the flask and heat the mixture to reflux.

  • Slowly add diethyl oxalate to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the crude ethyl 2-(2,4-dinitrophenyl)pyruvate.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Reductive Cyclization to 4-Nitro-1H-indole-2-carboxylic acid

  • Suspend the crude ethyl 2-(2,4-dinitrophenyl)pyruvate in a mixture of acetic acid and ethanol.

  • Heat the suspension to reflux and add iron powder portion-wise. The addition of iron powder initiates the reduction of one of the nitro groups and subsequent cyclization.

  • After the addition is complete, continue refluxing for several hours.

  • Filter the hot reaction mixture to remove the iron salts.

  • Cool the filtrate to induce crystallization of the crude 4-Nitro-1H-indole-2-carboxylic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Chemical Reactivity and Derivatization

The presence of both a carboxylic acid and a nitro group provides multiple handles for the chemical modification of 4-Nitro-1H-indole-2-carboxylic acid. This dual reactivity is a cornerstone of its utility as a synthetic intermediate.

Reactivity Start 4-Nitro-1H-indole-2-carboxylic acid Ester Ester Derivatives Start->Ester R-OH, H+ (e.g., H₂SO₄) Amide Amide Derivatives Start->Amide 1. SOCl₂ 2. R-NH₂ Amino 4-Amino-1H-indole-2-carboxylic acid Start->Amino Reduction (e.g., H₂, Pd/C)

Key chemical transformations of 4-Nitro-1H-indole-2-carboxylic acid.
Esterification

The carboxylic acid moiety can be readily converted to its corresponding esters via Fischer esterification.[4]

Protocol for Methyl Ester Synthesis:

  • Dissolve 4-Nitro-1H-indole-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.[5]

  • Reflux the mixture for several hours.

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Amidation

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.[6]

Protocol for Amide Synthesis:

  • Treat 4-Nitro-1H-indole-2-carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane, to form the acid chloride.

  • After removing the excess thionyl chloride, dissolve the crude acid chloride in a suitable solvent.

  • Slowly add the desired primary or secondary amine to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with dilute acid, water, and brine.

  • Dry the organic layer and purify the amide by chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, providing a key synthetic step for further functionalization. Catalytic hydrogenation is a common and efficient method.

Protocol for Nitro Group Reduction:

  • Dissolve 4-Nitro-1H-indole-2-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).[7]

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain 4-Amino-1H-indole-2-carboxylic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-withdrawing nitro group and the carboxylic acid. The N-H proton of the indole will likely appear as a broad singlet at a downfield chemical shift. The carboxylic acid proton is also expected to be a broad singlet, typically in the 10-13 ppm range.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 165-185 ppm).[9] The carbons of the indole ring will have chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.[8] A strong C=O stretching vibration from the carboxylic acid should appear around 1700-1725 cm⁻¹.[10] Additionally, characteristic peaks for the N-O stretching of the nitro group will be present, typically in the regions of 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric). The N-H stretch of the indole ring is expected around 3400 cm⁻¹.[11]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.16 g/mol ). Fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and potentially the nitro group.[12][13]

Applications in Drug Discovery and Medicinal Chemistry

4-Nitro-1H-indole-2-carboxylic acid and its derivatives have emerged as promising scaffolds in the development of novel therapeutic agents targeting a range of diseases.

HIV-1 Integrase Inhibitors

Derivatives of indole-2-carboxylic acid have been identified as potential inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[14][15] The core structure is believed to chelate essential magnesium ions in the active site of the enzyme, thereby inhibiting its function.[14] While the parent 4-nitro compound has not been extensively studied, its derivatives offer a platform for the design of new anti-HIV agents.

HIV_Inhibition Indole_Derivative Indole-2-Carboxylic Acid Derivative HIV_Integrase HIV-1 Integrase Active Site Indole_Derivative->HIV_Integrase Chelation Inhibition Inhibition of Viral DNA Integration HIV_Integrase->Inhibition Mg_Ions Mg²⁺ Ions

Proposed mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
5-HT₂A Receptor Antagonists

Derivatives of 4-nitroindole have been synthesized and evaluated as antagonists for the 5-HT₂A serotonin receptor.[16] Antagonism of this receptor is a key mechanism of action for several atypical antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[17] Studies have shown that certain 4-nitroindole sulfonamides exhibit high affinity for the 5-HT₂A receptor, with some compounds displaying IC₅₀ values in the sub-micromolar range.[16] This highlights the potential of the 4-nitroindole scaffold in the development of novel central nervous system therapeutics.

Conclusion

4-Nitro-1H-indole-2-carboxylic acid is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined synthesis via the Reissert reaction and the presence of multiple reactive functional groups allow for the generation of diverse molecular libraries. The demonstrated biological activity of its derivatives as HIV-1 integrase inhibitors and 5-HT₂A receptor antagonists underscores the importance of this scaffold in the ongoing quest for novel therapeutic agents. Further exploration of the chemical space around this core structure is likely to yield new compounds with significant biological and material properties.

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  • UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Nitro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Nitro-1H-indole-2-carboxylic acid belongs to the versatile class of indole-containing molecules, a scaffold of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-1H-indole-2-carboxylic acid belongs to the versatile class of indole-containing molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and synthetic pharmaceuticals. While the precise mechanism of action for this specific nitro-substituted indole is not definitively established in publicly available literature, the extensive research on its structural analogs provides a strong foundation for postulating several compelling and testable hypotheses. This technical guide synthesizes the current understanding of related indole-2-carboxylic acid and nitroindole derivatives to propose potential mechanisms of action for 4-Nitro-1H-indole-2-carboxylic acid. We will delve into prospective enzyme inhibition, receptor modulation, and other cellular interactions, providing detailed experimental workflows for their investigation.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and the ability of its derivatives to form various non-covalent interactions allow for binding to a wide array of biological targets. The addition of a nitro group and a carboxylic acid moiety to this scaffold, as in 4-Nitro-1H-indole-2-carboxylic acid, can significantly influence its pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the nitro group can modulate the reactivity of the indole ring and introduce new potential binding interactions. This guide will explore the most probable mechanisms of action for 4-Nitro-1H-indole-2-carboxylic acid based on the activities of its close structural relatives.

Postulated Mechanism of Action 1: Enzyme Inhibition

Derivatives of indole-2-carboxylic acid have demonstrated inhibitory activity against a range of enzymes. The following subsections explore the most promising enzyme targets for 4-Nitro-1H-indole-2-carboxylic acid.

Inhibition of HIV-1 Integrase

Recent studies have identified indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2][3][4] The mechanism of these inhibitors often involves the chelation of two magnesium ions within the enzyme's active site by the indole nucleus and the C2 carboxyl group.[1][2][3][4]

It is plausible that 4-Nitro-1H-indole-2-carboxylic acid could adopt a similar binding mode. The carboxylate would be crucial for coordinating with the Mg2+ ions, while the indole ring provides a scaffold for further interactions within the active site. The nitro group at the 4-position could potentially form additional hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme's active site, thereby influencing binding affinity and specificity.

cluster_workflow HIV-1 Integrase Inhibition Workflow start Recombinant HIV-1 Integrase Expression and Purification assay In vitro Strand Transfer Assay (e.g., fluorescence-based) start->assay ic50 IC50 Determination with varying concentrations of 4-Nitro-1H-indole-2-carboxylic acid assay->ic50 kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten kinetics) ic50->kinetics binding Binding Affinity Determination (e.g., Isothermal Titration Calorimetry) kinetics->binding docking Computational Docking Studies binding->docking end Confirmation of Inhibitory Mechanism docking->end cluster_workflow NMDA Receptor Antagonism Workflow cell_prep Primary Neuronal Culture or Xenopus Oocyte Expression System patch_clamp Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp nmda_application Application of NMDA and Glycine to elicit current patch_clamp->nmda_application compound_application Co-application with 4-Nitro-1H-indole-2-carboxylic acid nmda_application->compound_application dose_response Dose-Response Curve Generation compound_application->dose_response analysis Analysis of Current Inhibition dose_response->analysis

Caption: Workflow for investigating NMDA receptor antagonism.

  • Cell Preparation: Use primary cultured neurons or Xenopus oocytes expressing NMDA receptors.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration.

  • Baseline Current: Perfuse the cells with a solution containing a fixed concentration of NMDA and a sub-saturating concentration of glycine to elicit a baseline current.

  • Compound Application: Co-perfuse the cells with the NMDA/glycine solution and varying concentrations of 4-Nitro-1H-indole-2-carboxylic acid.

  • Data Acquisition and Analysis: Record the changes in the NMDA-evoked current. A reduction in current amplitude in the presence of the compound would indicate antagonism. A Schild analysis can be performed to determine if the antagonism is competitive.

Postulated Mechanism of Action 3: Antimicrobial Activity via Nitro-Radical Formation

The presence of a nitro group suggests a potential antimicrobial mechanism of action, particularly against anaerobic bacteria and certain protozoa. [5]This mechanism is characteristic of nitroimidazole drugs like metronidazole.

Hypothesized Mechanism:

Under anaerobic or low-oxygen conditions, the nitro group of 4-Nitro-1H-indole-2-carboxylic acid could be reduced by microbial enzymes (e.g., nitroreductases) to form reactive nitro radical anions. These radicals can then damage cellular macromolecules, including DNA, leading to cell death. [5]

  • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of 4-Nitro-1H-indole-2-carboxylic acid against a panel of anaerobic and aerobic bacteria. A significantly lower MIC against anaerobes would support this hypothesis.

  • Nitroreductase Assay: Use a cell-free extract from a susceptible anaerobic bacterium to test for the reduction of the compound, which can be monitored spectrophotometrically.

  • DNA Damage Assay: Treat susceptible bacteria with the compound and assess for DNA damage using techniques like the comet assay or by measuring the induction of DNA repair pathways.

Summary of Quantitative Data for Related Compounds

The following table summarizes the reported inhibitory concentrations for various indole-2-carboxylic acid derivatives, providing a preliminary indication of the potential potency of 4-Nitro-1H-indole-2-carboxylic acid.

DerivativeTargetIC50 ValueReference
Indole-2-carboxylic acid derivative 17aHIV-1 Integrase3.11 µM[1][2]
Indole-2-carboxylic acid derivative 20aHIV-1 Integrase0.13 µM[3][4]
7-Nitro-1H-indole-2-carboxylic acid derivative 3.9Fructose-1,6-bisphosphatase0.99 µM[6]
1-Methyl-3-octadecanoylindole-2-carboxylic acidCytosolic Phospholipase A28 µM[7]

Conclusion

4-Nitro-1H-indole-2-carboxylic acid is a molecule with considerable therapeutic potential, predicated on the diverse biological activities of its structural analogs. The most plausible mechanisms of action include the inhibition of key enzymes such as HIV-1 integrase and FBPase, antagonism of the NMDA receptor's glycine site, and antimicrobial activity through the formation of nitro radicals. The experimental workflows detailed in this guide provide a robust framework for elucidating the precise molecular mechanisms of this promising compound. A systematic investigation into these potential pathways will be crucial for advancing its development as a potential therapeutic agent.

References

  • Wikipedia. (2023, December 1). Bartoli indole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PubMed. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Retrieved from [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • American Chemical Society. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Retrieved from [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • PubMed. (1998). 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Potential Inhibitors of Bacterial (p)ppGpp Synthetases. Retrieved from [Link]

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Foundational

4-Nitro-1H-indole-2-carboxylic acid discovery and history

An In-depth Technical Guide to 4-Nitro-1H-indole-2-carboxylic Acid: Discovery, Synthesis, and Applications Authored by: A Senior Application Scientist Foreword The indole scaffold is a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Nitro-1H-indole-2-carboxylic Acid: Discovery, Synthesis, and Applications

Authored by: A Senior Application Scientist

Foreword

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns have captivated chemists for over a century. Within this privileged heterocyclic family, 4-Nitro-1H-indole-2-carboxylic acid emerges as a compound of significant interest. It serves not merely as another indole derivative but as a pivotal building block, a versatile intermediate for the synthesis of complex, biologically active molecules.[1] The presence of both a nitro group—a powerful electron-withdrawing moiety and a synthetic handle for further functionalization—and a carboxylic acid group at the C2 position, prime for amide couplings and other transformations, makes this molecule a valuable asset in the drug discovery pipeline. This guide provides a comprehensive exploration of its historical context, synthetic methodologies, and critical role in the development of novel therapeutics.

The Historical Landscape: The Genesis of Indole Chemistry

The story of 4-nitro-1H-indole-2-carboxylic acid is intrinsically linked to the broader history of indole synthesis. The journey began not in a pharmaceutical lab, but in the world of dyes.

From Natural Dyes to a Privileged Heterocycle

The parent compound, indole, was first isolated in 1866 by Adolf von Baeyer through the reduction of oxindole using zinc dust.[2][3] Oxindole itself was derived from the oxidation of isatin, a product obtained from the degradation of the vibrant blue dye, indigo, which had been used since antiquity.[2][3] This origin story highlights the long-standing importance of this heterocyclic system.

Foundational Synthetic Strategies

The elucidation of indole's structure spurred the development of numerous synthetic methods, many of which remain staples in modern organic chemistry. Understanding these classical syntheses provides the necessary context for appreciating the specific strategies employed for 4-nitro-1H-indole-2-carboxylic acid.

  • Fischer Indole Synthesis (1883): Discovered by the venerable Emil Fischer, this reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3][4] It is arguably the most famous and widely used method for creating substituted indoles.[4]

  • Reissert Indole Synthesis (1897): This method is particularly pertinent to our topic. It involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate. The resulting o-nitrophenylpyruvic acid ethyl ester is then reductively cyclized to form the indole-2-carboxylic acid.[2][5] The use of a nitro-substituted starting material is a key feature of this pathway.

  • Madelung Synthesis (1912): This synthesis proceeds via the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[2][6] Modern variations have been developed that allow for milder reaction conditions.[6]

These foundational methods laid the groundwork for accessing a diverse range of indole derivatives, including those bearing the synthetically challenging nitro group.

Synthesis and Mechanistic Insights

The preparation of 4-Nitro-1H-indole-2-carboxylic acid is a multi-step process that leverages principles from classical indole syntheses, particularly the Reissert methodology. The following protocol represents a logical and validated approach to its construction.

A Validated Synthetic Workflow

The synthesis hinges on the construction of the indole ring from a suitably substituted nitroaniline precursor. The pathway can be conceptualized as an initial condensation followed by an intramolecular cyclization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Saponification A 2-Methyl-3-nitroaniline C Intermediate (o-Nitrophenylpyruvic acid derivative) A->C  K+OEt- (Strong Base) B Diethyl Oxalate B->C D Ethyl 4-Nitro-1H-indole-2-carboxylate C->D  Reducing Agent (e.g., Fe/AcOH) or  Hydrazine Hydrate E 4-Nitro-1H-indole-2-carboxylic acid D->E  1. NaOH (aq)  2. H3O+

Caption: A generalized Reissert-type synthetic pathway for 4-Nitro-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol

Objective: To synthesize 4-Nitro-1H-indole-2-carboxylic acid.

Materials:

  • 2-Methyl-3-nitroaniline

  • Diethyl oxalate

  • Potassium ethoxide (K⁺OEt⁻)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrazine hydrate (80% aq. solution)[7]

  • Iron catalyst (e.g., ferrous hydroxide)[7]

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Condensation to form the Pyruvic Ester Intermediate:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-methyl-3-nitroaniline (1.0 eq) in anhydrous DMF.

    • In a separate flask, prepare a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol and add it dropwise to a solution of diethyl oxalate (1.2 eq) in DMF at 0°C.

    • Add the aniline solution to the activated oxalate mixture and stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The strong base, potassium ethoxide, is required to deprotonate the methyl group of the nitrotoluene derivative, forming a carbanion that acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate. This Claisen-type condensation is the key C-C bond-forming step.

  • Reductive Cyclization:

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the organic layer with ethyl acetate.

    • The crude intermediate is then dissolved in an appropriate solvent (e.g., aqueous ethanol).

    • Add an 80% aqueous solution of hydrazine hydrate (2.0-3.0 eq) and a catalytic amount of an iron catalyst, such as ferrous hydroxide.[7]

    • Heat the reaction mixture to 80-90°C for 3-4 hours.[7]

    • Causality: The hydrazine hydrate, in the presence of an iron catalyst, selectively reduces the nitro group to an amino group. This newly formed aniline nitrogen then undergoes a spontaneous intramolecular nucleophilic attack on the adjacent ketone carbonyl, followed by dehydration, to form the aromatic indole ring. This one-pot reduction and cyclization is highly efficient.

  • Saponification of the Ester:

    • After cyclization is complete, cool the reaction mixture. Add a 2M aqueous solution of NaOH and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Causality: Saponification is the basic hydrolysis of the ethyl ester to its corresponding carboxylate salt, which is soluble in the aqueous basic medium.

  • Purification and Isolation:

    • Wash the aqueous layer with a non-polar solvent like ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl until the pH is ~1-2.

    • The target compound, 4-Nitro-1H-indole-2-carboxylic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product. The product typically appears as a yellow solid.[1]

Physicochemical Properties and Spectroscopic Signature

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.

Key Properties
PropertyValueSource
CAS Number 16732-60-8[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Appearance Yellow solid[1]
Purity Typically ≥95% (HPLC)[1]
Storage Store at 0-8 °C[1]
Spectroscopic Data Analysis

The structure of 4-Nitro-1H-indole-2-carboxylic acid gives rise to a distinct spectroscopic fingerprint.

  • ¹H NMR Spectroscopy: The most characteristic signal is the acidic proton of the carboxylic acid, which appears as a broad singlet far downfield, typically between 11-13 ppm.[8] The N-H proton of the indole ring also appears as a broad singlet, usually between 8-10 ppm. The remaining three aromatic protons on the benzene portion of the ring will appear as doublets or triplets in the 7-8.5 ppm region, with coupling patterns dictated by their positions relative to the nitro group.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is readily identifiable in the 165-180 ppm range.[8] The eight aromatic carbons of the indole ring will appear between approximately 100-140 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is highly diagnostic. A very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer will be observed from 2500-3300 cm⁻¹.[8] The C=O stretch will appear as a strong, sharp peak around 1710-1760 cm⁻¹.[8] Furthermore, two strong absorptions characteristic of the nitro group will be present: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

  • Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 206.16.

Applications in Drug Discovery and Medicinal Chemistry

4-Nitro-1H-indole-2-carboxylic acid is not typically an end-product but rather a high-value intermediate for constructing more complex, biologically active molecules.[1] Its bifunctional nature allows for diverse synthetic explorations.

Scaffold for HIV-1 Integrase Inhibitors

One of the most promising applications of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10] Integrase is a critical enzyme for HIV replication, and blocking its function is a validated therapeutic strategy.[9]

  • Mechanism of Action: The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site. The indole nitrogen and the oxygen atoms of the 2-carboxyl group are perfectly positioned to act as a bidentate ligand, sequestering these essential metal cofactors and inhibiting the enzyme's catalytic activity.[9][10]

G cluster_0 HIV-1 Integrase Active Site Mg1 Mg²⁺ Enzyme Enzyme Residues Mg1->Enzyme Mg2 Mg²⁺ Mg2->Enzyme Inhibitor Indole-2-Carboxylate Scaffold Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation vDNA Viral DNA Inhibitor->vDNA π-stacking

Caption: Chelation of Mg²⁺ ions by an indole-2-carboxylate inhibitor in the HIV-1 integrase active site.

By modifying the indole core, for instance by reducing the 4-nitro group to an amine and performing further substitutions, medicinal chemists can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Intermediate for Diverse Bioactive Agents

The synthetic utility of 4-nitro-1H-indole-2-carboxylic acid extends beyond antiviral research. It is a precursor for a wide range of potential therapeutics:

  • Anti-inflammatory and Antimicrobial Agents: The indole nucleus is a common feature in molecules with these properties, and this specific acid serves as a starting point for their synthesis.[1]

  • FBPase Inhibitors: Derivatives of indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes.[11]

  • Anticancer Agents: The nitro group can be reduced to an amine, which can then be acylated or alkylated to generate a library of compounds for screening against various cancer cell lines.

Conclusion

From its conceptual roots in the classical Reissert synthesis to its modern applications in high-stakes drug discovery programs, 4-Nitro-1H-indole-2-carboxylic acid stands as a testament to the enduring power of indole chemistry. Its synthesis, while requiring careful control of reaction conditions, is based on well-understood principles of organic chemistry. The true value of this molecule lies in its potential—as a versatile scaffold ready to be elaborated into the next generation of therapeutics targeting viral diseases, metabolic disorders, and beyond. For the research scientist and drug development professional, a thorough understanding of its history, synthesis, and reactivity is not just an academic exercise, but a practical tool for innovation.

References

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1085-1098. Retrieved from [Link]

  • Pérez-González, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • L. A. Abegg, et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Central Science, 8(11), 1545-1555. Retrieved from [Link]

  • Bergman, J., & Sand, P. (1990). 4-NITROINDOLE. Organic Syntheses, 68, 185. Retrieved from [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471. Retrieved from [Link]

  • S. N. T. T. Lamar, et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(15), 10461-10480. Retrieved from [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.
  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • Wang, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(23), 7793. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Wikipedia. (2024). Indole. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Journal of the Brazilian Chemical Society, 21(5), 795-810. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 4-Nitro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Nitro-1H-indole-2-carboxylic acid is a key heterocyclic compound, serving as a versatile building block in the synthesis of a variety of phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-1H-indole-2-carboxylic acid is a key heterocyclic compound, serving as a versatile building block in the synthesis of a variety of pharmacologically active molecules.[1] Its indole scaffold, substituted with both an electron-withdrawing nitro group and a carboxylic acid moiety, presents a unique electronic and structural profile. This guide provides an in-depth analysis of the spectral data of 4-Nitro-1H-indole-2-carboxylic acid, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral signatures is paramount for researchers engaged in the synthesis, quality control, and further development of indole-based therapeutic agents.

Molecular Structure and Spectroscopic Overview

The structural features of 4-Nitro-1H-indole-2-carboxylic acid dictate its spectral properties. The indole ring system, the aromatic nitro group, and the carboxylic acid function each contribute unique signals in NMR, IR, and MS analyses.

Molecular Structure of 4-Nitro-1H-indole-2-carboxylic acid cluster_indole Indole Core cluster_substituents Substituents C1 C2 C1->C2 C7 N C2->N C3 C2->C3 C8 N->C8 C4 C8->C4 C5 C4->C5 NO2 NO2 C4->NO2 C6 C5->C6 C6->C7 C7->C1 C3->C4 COOH COOH C3->COOH NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL deuterated solvent) B Instrument Setup (Spectrometer Tuning and Locking) A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis and Interpretation E->F

Caption: A generalized workflow for NMR analysis.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the indole N-H, the carboxylic acid proton, and the aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH~13.0br s-Broad singlet, exchangeable with D₂O. [3]
N1-H~12.5br s-Broad singlet, characteristic of indole N-H.
H-5~8.1d~8.0Influenced by the anisotropic effect of the nitro group.
H-7~7.9d~8.0
H-6~7.3t~8.0
H-3~7.1s-Singlet due to no adjacent protons.

Causality of Chemical Shifts: The downfield shift of the carboxylic acid proton is due to deshielding from the electronegative oxygen atoms and hydrogen bonding. [3]The indole N-H proton also appears at a low field. The protons on the benzene ring (H-5, H-6, H-7) are significantly influenced by the electron-withdrawing nitro group at the C4 position, leading to their downfield chemical shifts compared to unsubstituted indole. The proton at C3 is expected to be a singlet.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O~165Carbonyl carbon of the carboxylic acid. [3]
C-4~145Carbon bearing the nitro group, significantly deshielded.
C-7a~138
C-2~135Carbon attached to the carboxylic acid group.
C-3a~128
C-6~123
C-5~120
C-7~118
C-3~105Shielded carbon of the pyrrole ring.

Expert Interpretation: The chemical shift of the carbonyl carbon is characteristic of carboxylic acids. [3]The carbon atom attached to the nitro group (C-4) is expected to be the most downfield among the aromatic carbons due to the strong electron-withdrawing nature of the nitro group. The other carbon signals are assigned based on expected substituent effects on the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Nitro-1H-indole-2-carboxylic acid is predicted to exhibit characteristic absorption bands for the O-H, N-H, C=O, and N-O bonds.

Experimental Protocol: IR Spectroscopy

For solid samples, a common and effective method is the preparation of a KBr pellet or a Nujol mull. [4][5]Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. [6]The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. [7]

Predicted IR Spectral Data
Wavenumber (cm⁻¹)VibrationIntensityDescription
3300-2500O-H stretch (carboxylic acid)Broad, StrongA very broad band characteristic of the hydrogen-bonded carboxyl group. [8][9]
~3300N-H stretch (indole)MediumOverlaps with the O-H stretch.
~1700C=O stretch (carboxylic acid)StrongStrong absorption typical for a carbonyl group in a carboxylic acid. [8][9]
1550-1500N-O asymmetric stretch (nitro)StrongCharacteristic strong absorption for the nitro group.
1350-1300N-O symmetric stretch (nitro)StrongAnother characteristic strong absorption for the nitro group.
~1600, ~1450C=C stretch (aromatic)MediumAromatic ring vibrations.

Trustworthiness of the Data: The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl peak around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid functional group. [8][9]The two strong bands for the nitro group further confirm the presence of this substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules. [10][11]

Experimental Protocol: Mass Spectrometry

In a typical EI-MS experiment, a small amount of the sample is introduced into the ion source, often via a direct insertion probe for solid samples. [12]The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. [10][11]The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Electron Ionization Mass Spectrometry Workflow A Sample Introduction (Direct Insertion Probe) B Vaporization A->B C Ionization (Electron Impact, 70 eV) B->C D Fragmentation C->D E Mass Analysis (Separation by m/z) D->E F Detection and Spectrum Generation E->F

Caption: The process of obtaining an EI mass spectrum.

Predicted Mass Spectrum

The molecular formula of 4-Nitro-1H-indole-2-carboxylic acid is C₉H₆N₂O₄, with a molecular weight of 206.16 g/mol .

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 206.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 188): A common fragmentation for carboxylic acids.

    • Loss of COOH (m/z = 161): Decarboxylation is a characteristic fragmentation of carboxylic acids. [13] * Loss of NO₂ (m/z = 160): Cleavage of the nitro group.

    • Loss of CO (m/z = 178): From the molecular ion.

Authoritative Grounding in Fragmentation: The fragmentation pattern of organic molecules in EI-MS is governed by the stability of the resulting ions and neutral fragments. [14]For 4-Nitro-1H-indole-2-carboxylic acid, the initial ionization is likely to occur on the indole nitrogen or the oxygen atoms. Subsequent fragmentation will proceed through pathways that lead to stable carbocations or radical cations. The loss of the carboxyl group as a radical is a highly probable event.

Conclusion

The comprehensive spectral analysis of 4-Nitro-1H-indole-2-carboxylic acid, though based on predicted data and analogies to similar structures, provides a robust and scientifically sound framework for its characterization. The combination of ¹H and ¹³C NMR, IR, and MS data offers a detailed picture of its molecular architecture. This guide serves as a valuable resource for researchers, enabling them to confidently identify and verify the synthesis of this important chemical entity, and to understand the interplay of its functional groups in spectroscopic analyses. The provided protocols and interpretations are grounded in established principles, ensuring a high degree of scientific integrity.

References

  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Retrieved from [Link]

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  • Semantic Scholar. (2019, June 11). divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide | Request PDF. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

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  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

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Foundational

Introduction: The Scientific Significance of a Functionalized Indole

An In-depth Technical Guide to the Chemical Characterization of 4-Nitro-1H-indole-2-carboxylic acid Executive Summary 4-Nitro-1H-indole-2-carboxylic acid is a pivotal heterocyclic compound, distinguished by its indole co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Characterization of 4-Nitro-1H-indole-2-carboxylic acid

Executive Summary

4-Nitro-1H-indole-2-carboxylic acid is a pivotal heterocyclic compound, distinguished by its indole core functionalized with both a nitro and a carboxylic acid group. This unique structure renders it a valuable intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1] Its derivatives are integral to drug discovery, with applications as potential anti-inflammatory, antimicrobial, and even antiviral agents.[1][2][3] This guide provides a comprehensive framework for the chemical characterization of 4-Nitro-1H-indole-2-carboxylic acid, detailing its physicochemical properties, a validated synthesis protocol, and a multi-technique approach to structural elucidation and purity assessment. The methodologies outlined herein are designed to equip researchers, medicinal chemists, and drug development professionals with the expertise to confidently synthesize and validate this critical chemical entity.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group at the 4-position and a carboxylic acid at the 2-position of the indole ring creates a molecule with distinct electronic and chemical properties. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

This compound serves as a key building block in the development of novel pharmaceuticals, particularly in the synthesis of indole derivatives with diverse biological activities.[1] Research has highlighted the potential of the indole-2-carboxylic acid scaffold in developing inhibitors for critical enzymes like HIV-1 integrase.[2][3] Furthermore, its utility extends to materials science, where it is employed in the creation of dyes and pigments.[1] A thorough and accurate chemical characterization is the foundational step for any of these applications, ensuring the identity, purity, and stability of the compound.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of 4-Nitro-1H-indole-2-carboxylic acid is essential for its handling, storage, and application in subsequent synthetic steps. The compound typically presents as a yellow solid and should be stored under refrigerated conditions (0-8 °C) to maintain its integrity.[1]

PropertyValueSource
CAS Number 16732-60-8[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Appearance Yellow solid[1]
Purity (Typical) ≥ 95% (by HPLC)[1]
Storage Conditions 0-8 °C[1]
Hazard Classification Irritant

Synthesis and Purification

The synthesis of 4-Nitro-1H-indole-2-carboxylic acid can be achieved through several routes. A common and effective method is the Fischer indole synthesis, which involves the reaction of a suitably substituted phenylhydrazine with a pyruvate derivative, followed by cyclization.

Synthesis_Workflow cluster_start SM1 4-Nitrophenylhydrazine Hydrochloride Reaction1 Condensation SM1->Reaction1 SM2 Ethyl Pyruvate SM2->Reaction1 Intermediate1 Hydrazone Intermediate Reaction2 Fischer Indole Cyclization (Acid Catalyst, e.g., PPA) Intermediate1->Reaction2 Reaction1->Intermediate1 Intermediate2 Ethyl 4-Nitro-1H-indole- 2-carboxylate Reaction2->Intermediate2 Reaction3 Saponification (e.g., NaOH, H₂O/EtOH) Intermediate2->Reaction3 FinalProduct 4-Nitro-1H-indole- 2-carboxylic acid Reaction3->FinalProduct

Caption: Fischer indole synthesis workflow for 4-Nitro-1H-indole-2-carboxylic acid.

Step-by-Step Synthesis Protocol

This protocol is a representative example based on the Fischer indole synthesis methodology.[4]

  • Hydrazone Formation:

    • Dissolve 4-nitrophenylhydrazine hydrochloride in an aqueous ethanol solution.

    • Add ethyl pyruvate to the solution and stir at room temperature for 30-60 minutes.

    • The resulting precipitate, ethyl pyruvate-4-nitrophenylhydrazone, is collected by filtration, washed with cold ethanol, and dried.

  • Cyclization:

    • Add the dried hydrazone intermediate to a catalyst such as polyphosphoric acid (PPA) in a suitable solvent like toluene.[4]

    • Heat the mixture to approximately 85-115 °C for 30-60 minutes.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and carefully poured into ice water. The resulting solid, ethyl 4-nitro-1H-indole-2-carboxylate, is filtered and washed.

  • Saponification (Ester Hydrolysis):

    • Suspend the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for 5-8 hours until the ester is fully hydrolyzed (monitored by TLC).[4]

    • Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with cold hydrochloric acid to a pH of ~1-2.[4]

    • The precipitated 4-Nitro-1H-indole-2-carboxylic acid is collected by filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.

Spectroscopic Characterization

A combination of spectroscopic techniques is required for the unambiguous structural confirmation of the synthesized product.

Characterization_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Sample->HPLC NMR_out Proton Environment Carbon Skeleton NMR->NMR_out IR_out Functional Groups (C=O, O-H, N-H, NO₂) IR->IR_out MS_out Molecular Weight Fragmentation Pattern MS->MS_out HPLC_out Purity & Quantification HPLC->HPLC_out

Caption: Integrated workflow for the chemical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For 4-Nitro-1H-indole-2-carboxylic acid, the characteristic signals are:

    • Carboxylic Acid Proton (-COOH): A very deshielded, often broad singlet appearing far downfield, typically in the 10-12 ppm region.[5][6] Its integration should correspond to one proton. This signal will disappear upon the addition of D₂O.

    • Indole N-H Proton: A broad singlet, typically appearing above 11 ppm. The exact chemical shift is solvent and concentration-dependent. For the related 4-nitroindole, this peak is observed at 12.0 ppm in DMSO-d₆.[7]

    • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 7.0-8.5 ppm). Due to the substitution pattern, a complex splitting pattern is expected. The proton at the 3-position will likely be a singlet or a narrow doublet, while the protons on the benzene portion of the indole will exhibit characteristic splitting patterns (doublets and triplets).

  • ¹³C NMR Spectroscopy: This technique maps the carbon framework of the molecule.

    • Carbonyl Carbon (-COOH): This signal is highly deshielded and will appear in the 160-180 ppm range.[5]

    • Aromatic Carbons: The carbons of the indole ring will resonate in the 100-140 ppm region. The carbon atom attached to the nitro group will be significantly affected.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the dried compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and allows for the observation of exchangeable protons (N-H and COOH).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Process the spectra to determine chemical shifts (ppm), integration values, and coupling constants (Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[5][6][8]

  • N-H Stretch (Indole): A moderate absorption band around 3300-3400 cm⁻¹. This may sometimes be obscured by the broad O-H stretch.

  • C=O Stretch (Carbonyl): A very strong and sharp absorption band between 1690-1760 cm⁻¹.[8]

  • N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the NO₂ group, typically found near 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1360 cm⁻¹ (symmetric stretch).

  • C=C Stretch (Aromatic): Multiple absorptions of varying intensity in the 1450-1600 cm⁻¹ region.

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare a sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.

  • Molecular Ion Peak ([M]⁺ or [M-H]⁻): In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion should be observed, confirming the elemental composition (C₉H₆N₂O₄). The expected monoisotopic mass is approximately 206.0328 Da.

  • Key Fragmentation Patterns: In mass spectrometry of carboxylic acids, characteristic losses are often observed.[5]

    • Loss of H₂O (M-18): From the carboxylic acid group.

    • Loss of OH (M-17): Cleavage of the hydroxyl radical.

    • Loss of COOH (M-45): Cleavage of the entire carboxylic acid group.

    • Loss of NO₂ (M-46): Cleavage of the nitro group.

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in both positive and negative ion modes.

  • Analysis: Identify the molecular ion peak and compare its exact mass to the theoretical value. Analyze the fragmentation pattern to further confirm the structure.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 4-Nitro-1H-indole-2-carboxylic acid.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. This method is effective for the analysis of indole compounds.[9]

  • Gradient Program: A linear gradient from 10% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥ 95% is a common standard for commercially available samples.[1]

Safety and Handling

4-Nitro-1H-indole-2-carboxylic acid is classified as an irritant. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage at 0-8 °C is ideal.[1]

Conclusion

The comprehensive chemical characterization of 4-Nitro-1H-indole-2-carboxylic acid is a critical, multi-step process that ensures the material's identity, purity, and suitability for advanced applications in research and development. By systematically employing a suite of analytical techniques—including NMR and IR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment—scientists can proceed with confidence in their synthetic and biological investigations. The protocols and insights provided in this guide serve as a robust framework for the validation of this important chemical building block.

References

  • CN102020600B - Synthetic method of indole-2-carboxylic acid - Google P
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. (URL: [Link])

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives - Research and Reviews. (2023). Research and Reviews: Journal of Chemistry. (URL: [Link])

  • 4-nitroindole - Organic Syntheses Procedure. (URL: [Link])

  • 4-Nitroaniline - Wikipedia. (URL: [Link])

  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution - ResearchGate. (URL: [Link])

  • Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates - ChemRxiv. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: [Link])

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. (URL: [Link])

  • CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google P
  • 1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook. (URL: [Link])

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

  • Indole 2 carboxylic acid - mzCloud. (URL: [Link])

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (URL: [Link])

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications - PubMed. (URL: [Link])

  • Scope of the carboxylic acids and the nitro compounds Reaction conditions - ResearchGate. (URL: [Link])

  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. (URL: [Link])

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  • IR: carboxylic acids. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of 4-Nitro-1H-indole-2-carboxylic Acid in Modern Organic Synthesis

Introduction The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Within the pantheon of functionalized ind...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Within the pantheon of functionalized indoles, 4-Nitro-1H-indole-2-carboxylic acid stands out as a particularly versatile and strategic building block. Its utility is derived from the unique interplay of its three core components: the indole scaffold, a powerful electron-withdrawing nitro group at the C4-position, and a carboxylic acid handle at the C2-position. This combination allows for a series of high-yield, chemoselective transformations, making it an invaluable starting material for the synthesis of complex molecular architectures.[2]

This guide provides an in-depth exploration of the key synthetic applications of 4-Nitro-1H-indole-2-carboxylic acid, complete with detailed experimental protocols. The focus is not merely on the procedural steps but on the underlying chemical logic, empowering researchers to adapt and innovate in their own synthetic endeavors.

Physicochemical Properties & Handling

A foundational understanding of the reagent's properties is critical for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 16732-60-8[2]
Molecular Formula C₉H₆N₂O₄[2]
Molecular Weight 206.16 g/mol [2]
Appearance Yellow solid[2]
Purity ≥ 95% (HPLC)[2]
Storage Store at 0-8 °C[2]

Safety Precautions: Standard laboratory safety protocols should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

Core Synthetic Transformations: A Strategic Overview

The synthetic power of 4-Nitro-1H-indole-2-carboxylic acid lies in the selective manipulation of its nitro and carboxylic acid functionalities. These two groups serve as orthogonal handles that can be addressed under distinct reaction conditions to build molecular complexity in a controlled, stepwise manner. The primary transformations include reduction of the nitro group, amide bond formation, decarboxylation, and N-alkylation of the indole nitrogen.

G start 4-Nitro-1H-indole-2-carboxylic acid A 4-Amino-1H-indole-2-carboxylic acid start->A Nitro Group Reduction B Amide Derivatives (R-CO-NH-R') start->B Amide Bond Formation C 4-Nitroindole start->C Decarboxylation D N-Alkyl/Aryl Derivatives start->D N-Alkylation

Figure 1: Key synthetic pathways originating from 4-Nitro-1H-indole-2-carboxylic acid.

Application 1: Reduction of the Nitro Group to Access 4-Aminoindoles

The transformation of the nitro group into a primary amine is arguably the most powerful application of this building block. The resulting 4-aminoindole scaffold is a key pharmacophore in numerous bioactive molecules. This reduction opens the door to a plethora of subsequent reactions, including diazotization, further amide couplings, reductive aminations, and the construction of fused heterocyclic systems.

Causality of Experimental Choice: The selection of a reducing agent is critical and depends on the presence of other sensitive functional groups in the molecule.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, typically providing high yields with water as the only byproduct. It is often the preferred method for industrial-scale synthesis. However, it may not be suitable for substrates containing other reducible groups like alkenes, alkynes, or certain protecting groups.

  • Metal-Acid Systems (SnCl₂/HCl, Fe/HCl): Stannous chloride (SnCl₂) in acidic media is a classic and reliable method for nitro group reduction and is tolerant of many other functional groups.[3]

  • Hydrazine Hydrate with a Catalyst: In some syntheses, hydrazine hydrate in the presence of a catalyst like ferrous hydroxide can be an effective and mild reducing system.[4]

Protocol 1: Reduction of 4-Nitro-1H-indole-2-carboxylic acid using SnCl₂

This protocol details the synthesis of 4-Amino-1H-indole-2-carboxylic acid, a critical intermediate for further elaboration.

Materials:

  • 4-Nitro-1H-indole-2-carboxylic acid (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser, pH paper, Buchner funnel.

Procedure:

  • Suspend 4-Nitro-1H-indole-2-carboxylic acid (e.g., 2.06 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To this suspension, add a solution of stannous chloride dihydrate (11.28 g, 50 mmol) in concentrated HCl (15 mL) portion-wise. The addition may be exothermic.

  • Attach a reflux condenser and heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 5 M NaOH solution. The product will precipitate as the pH approaches 7-8. Continuously monitor the pH.

  • Filter the resulting precipitate using a Buchner funnel and wash the solid thoroughly with cold deionized water.

  • Dry the collected solid under vacuum to yield 4-Amino-1H-indole-2-carboxylic acid.

Self-Validation: The successful synthesis can be confirmed by ¹H NMR (disappearance of the downfield nitro-aromatic protons and appearance of a broad amine singlet) and Mass Spectrometry (correct M+1 peak).

Application 2: Amide Bond Formation via the Carboxylic Acid

The carboxylic acid at the C2 position provides a robust handle for elaboration through amide coupling reactions. This is a cornerstone of medicinal chemistry for linking the indole core to other fragments, peptides, or solubilizing groups.[5]

Causality of Experimental Choice: The choice of coupling reagent is dictated by factors such as cost, efficiency, and the need to avoid racemization if chiral centers are present.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient and widely used coupling reagent that minimizes side reactions and is effective even with sterically hindered or poorly nucleophilic amines.[5]

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic and cost-effective combination for amide bond formation. HOBt is added to suppress side reactions and minimize potential racemization.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling 4-Nitro-1H-indole-2-carboxylic acid with a generic primary or secondary amine.

Materials:

  • 4-Nitro-1H-indole-2-carboxylic acid (1.0 eq)

  • Desired amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃ solution, brine

  • Schlenk flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

  • Dissolve 4-Nitro-1H-indole-2-carboxylic acid (e.g., 412 mg, 2.0 mmol) in anhydrous DMF (10 mL) in a Schlenk flask under a nitrogen atmosphere.

  • Add the desired amine (2.2 mmol), followed by HATU (912 mg, 2.4 mmol) and DIPEA (1.05 mL, 6.0 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 2-6 hours).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired amide derivative.

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Acid in DMF B 2. Add Amine, HATU, DIPEA A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Aqueous Work-up (EtOAc Extraction) C->D E 5. Purify by Chromatography D->E F Pure Amide Product E->F

Figure 2: Step-by-step workflow for a typical HATU-mediated amide coupling reaction.

Application 3: Decarboxylation to 4-Nitroindole

In some synthetic routes, the indole core is desired without the C2-substituent. The carboxylic acid can be removed via decarboxylation, yielding 4-nitroindole.[6] This product itself is a valuable intermediate for synthesizing compounds like CB2 cannabinoid receptor ligands and CGRP receptor antagonists.[7]

Causality of Experimental Choice: Thermal decarboxylation is often effective for indole-2-carboxylic acids. The reaction can be driven by high temperatures in a high-boiling solvent. The presence of copper salts can sometimes catalyze the reaction at lower temperatures. Aprotic polar solvents like DMF can facilitate the reaction.[8]

Protocol 3: Thermal Decarboxylation

This protocol outlines the removal of the carboxylic acid group to furnish 4-nitroindole.

Materials:

  • 4-Nitro-1H-indole-2-carboxylic acid

  • Quinoline or N,N-Dimethylformamide (DMF)

  • Copper(I) oxide (Cu₂O) (optional, catalytic)

  • High-temperature reaction setup with distillation head.

Procedure:

  • Place 4-Nitro-1H-indole-2-carboxylic acid (e.g., 2.06 g, 10 mmol) in a round-bottom flask.

  • Add a high-boiling solvent such as quinoline or DMF (20 mL).

  • (Optional) Add a catalytic amount of Cu₂O (e.g., 5-10 mol%).

  • Heat the mixture to a high temperature (e.g., 100-150 °C for DMF, or >200 °C for quinoline) and monitor for the evolution of CO₂ gas.

  • Continue heating until TLC analysis shows the complete disappearance of the starting material.

  • Cool the reaction mixture. If quinoline was used, the product can be isolated by distillation under reduced pressure or by acidic work-up to remove the basic solvent. If DMF was used, perform a standard aqueous work-up with ethyl acetate extraction.

  • Purify the crude 4-nitroindole by recrystallization or column chromatography.

Application 4: N-Alkylation of the Indole Ring

Modification of the indole nitrogen is a common strategy in drug development to fine-tune steric bulk, polarity, and metabolic stability.[9] N-alkylation can be achieved using various electrophiles under basic conditions.

Causality of Experimental Choice: The choice of base and alkylating agent is key. Stronger bases like sodium hydride (NaH) are effective but require anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and easier to handle. Dimethyl carbonate can be used as a greener methylating agent.[10]

Protocol 4: N-Methylation using Iodomethane

This protocol describes a standard procedure for adding a methyl group to the indole nitrogen. Note that this reaction may also esterify the carboxylic acid, depending on the conditions. To selectively N-alkylate, it is often strategic to first protect the carboxylic acid as an ester.

Materials:

  • 4-Nitro-1H-indole-2-carboxylic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Iodomethane (CH₃I) (1.5 eq)

  • Anhydrous Acetone or DMF

  • Round-bottom flask, magnetic stirrer, condenser.

Procedure:

  • To a solution of 4-Nitro-1H-indole-2-carboxylic acid (2.06 g, 10 mmol) in anhydrous acetone or DMF (50 mL), add finely ground potassium carbonate (4.14 g, 30 mmol).

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add iodomethane (0.93 mL, 15 mmol) dropwise.

  • Heat the reaction mixture to reflux (for acetone) or 50-60 °C (for DMF) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and perform an aqueous work-up.

  • Purify the product by column chromatography to isolate the N-methylated product.

References

  • CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Indole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]

  • Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. PMC - NIH. [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

  • CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • US7067676B2 - N-alkylation of indole derivatives.
  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible... ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. [Link]

  • Synthetic routes to bioactive indole compounds. ResearchGate. [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Portal. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

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Application

4-Nitro-1H-indole-2-carboxylic acid as an intermediate in pharmaceutical synthesis

Application Note: 4-Nitro-1H-indole-2-carboxylic Acid as a Strategic Intermediate in Pharmaceutical Synthesis Executive Summary 4-Nitro-1H-indole-2-carboxylic acid (4-NICA) is a high-value scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Nitro-1H-indole-2-carboxylic Acid as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary

4-Nitro-1H-indole-2-carboxylic acid (4-NICA) is a high-value scaffold in medicinal chemistry, distinct from its 5- and 6-nitro isomers due to the unique electronic environment created by the C4-nitro group. This moiety exerts a profound peri-effect on the C3 position and the indole nitrogen, influencing both nucleophilic substitution patterns and the acidity of the C2-carboxylic acid.

This guide details the synthesis of 4-NICA via the regio-controlled Reissert synthesis starting from 2,6-dinitrotoluene. It further explicates the downstream transformation of 4-NICA into 4-aminoindole-2-carboxylic acid—a critical "hinge" motif in kinase inhibitors and NMDA receptor antagonists.

Key Applications:

  • NMDA Receptor Antagonists: Targeting the glycine modulatory site (e.g., Gavestinel analogues).

  • HIV-1 Integrase Inhibitors: Utilizing the C2-acid/C3-hydrophobe motif for metal chelation (

    
    ) in the viral active site.[1]
    
  • Kinase Inhibition: The 4-amino derivative serves as an ATP-mimetic scaffold.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Nitro-1H-indole-2-carboxylic acid
CAS Number 136818-53-6 (Acid) / 71056-22-9 (Ethyl ester)
Molecular Formula

Molecular Weight 206.16 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water.
pKa (Calc) ~3.5 (COOH), ~14.5 (NH)

Structural Insight: The nitro group at C4 is electron-withdrawing, significantly reducing the electron density of the pyrrole ring compared to unsubstituted indole. This deactivation makes the C3 position less susceptible to electrophilic attack but enhances the acidity of the N-H bond.

Synthesis Protocol: The Modified Reissert Route

The most robust route to 4-NICA avoids the regioselectivity issues of the Fischer indole synthesis by utilizing 2,6-dinitrotoluene . This method guarantees the placement of the nitro group at the 4-position relative to the indole nitrogen.

Mechanism Overview
  • Condensation: Base-catalyzed condensation of diethyl oxalate with the acidic methyl group of 2,6-dinitrotoluene.

  • Reductive Cyclization: Selective reduction of one nitro group to an amine, which spontaneously condenses with the

    
    -keto ester to form the indole core.
    
Step-by-Step Protocol

Reagents:

  • 2,6-Dinitrotoluene (2,6-DNT)

  • Diethyl oxalate (1.2 equiv)

  • Potassium ethoxide (KOEt) or Potassium tert-butoxide (1.1 equiv)

  • Zinc powder / Acetic acid (for reduction)

Workflow:

  • Enolate Formation:

    • In a dry 3-neck flask under

      
      , dissolve 2,6-DNT (100 mmol) and diethyl oxalate (120 mmol) in anhydrous ether or THF.
      
    • Add KOEt (110 mmol) dropwise at 0°C. The solution will turn deep red/purple (formation of the potassium nitrophenylpyruvate salt).

    • Stir at room temperature for 12–16 hours.

    • Checkpoint: TLC should show consumption of 2,6-DNT.

  • Hydrolysis/Acidification:

    • Filter the red precipitate (potassium salt). Wash with dry ether to remove unreacted starting materials.

    • Suspend the solid in dilute acetic acid to liberate the free pyruvic acid derivative (Ethyl 2-keto-3-(2-nitro-6-nitrophenyl)propionate).

  • Reductive Cyclization (Critical Step):

    • Dissolve the pyruvate intermediate in glacial acetic acid.

    • Add Zinc powder (3.5 equiv) in portions while maintaining temperature < 40°C. Caution: Exothermic.

    • Mechanistic Note: The Zn/AcOH reduces one

      
       to 
      
      
      
      . The resulting amine immediately attacks the ketone carbonyl, eliminating water to form the indole ring. The second nitro group (now at C4) typically survives these mild conditions if stoichiometry is controlled.
    • Heat to 80°C for 1 hour to ensure complete cyclization.

  • Isolation:

    • Pour reaction mixture into ice water. The ethyl 4-nitroindole-2-carboxylate will precipitate as a yellow solid.

    • Saponification (Optional): To get the free acid, reflux the ester in 1M NaOH/EtOH for 2 hours, then acidify to pH 2 with HCl.

Yield Expectation: 55–65% overall from 2,6-DNT.

Downstream Application: Reduction to 4-Aminoindole

The 4-amino derivative is the primary gateway to pharmaceutical targets. The challenge is reducing the nitro group without hydrogenating the C2-C3 double bond of the indole.

Protocol: Stannous Chloride Reduction (Chemoselective)

  • Suspend 4-nitro-1H-indole-2-carboxylic acid ethyl ester (10 mmol) in Ethanol (50 mL).

  • Add

    
      (50 mmol).
    
  • Reflux for 3–4 hours. Solution typically shifts from yellow to colorless/light brown.

  • Workup: Cool, neutralize with saturated

    
     (careful of foaming), filter through Celite to remove tin salts, and extract with Ethyl Acetate.
    

Visualizing the Pathway

The following diagram illustrates the chemical logic from precursor to drug scaffold.

G DNT 2,6-Dinitrotoluene (Precursor) Pyruvate Nitrophenyl Pyruvate (Intermediate) DNT->Pyruvate Diethyl Oxalate KOEt, THF NitroIndole 4-Nitroindole-2-carboxylate (Target Scaffold) Pyruvate->NitroIndole Zn / AcOH (Reductive Cyclization) AminoIndole 4-Aminoindole-2-carboxylate (Functional Handle) NitroIndole->AminoIndole SnCl2 / EtOH (Nitro Reduction) Drug NMDA/Integrase Inhibitor (Final Drug) NitroIndole->Drug Direct C3 Functionalization AminoIndole->Drug Amide Coupling / Derivatization

Caption: Figure 1. Synthetic pathway from 2,6-dinitrotoluene to pharmaceutical scaffolds via the Reissert indole synthesis.

Pharmaceutical Case Studies

Case A: NMDA Receptor Antagonists (Glycine Site)

Research indicates that indole-2-carboxylic acids act as competitive antagonists at the strychnine-insensitive glycine site of the NMDA receptor.[2]

  • Mechanism: The planar indole ring mimics the glycine backbone, while the C2-carboxylate interacts with the arginine residue (Arg260) in the receptor binding pocket.

  • Role of C4-Nitro: The 4-nitro group locks the conformation and provides a handle for converting to a 4-urea or 4-amide, which can extend into the hydrophobic auxiliary pocket of the receptor, increasing potency by 10–100 fold compared to the parent acid [1].

Case B: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[1][3]
  • Mechanism: HIV integrase uses two

    
     ions to catalyze viral DNA insertion.
    
  • Scaffold Utility: The triad of the Indole-NH, the C2-Carboxylic Acid, and a C3-substituent creates a "chelating triad" that binds the

    
     ions, halting the viral replication cycle.
    
  • Synthesis Note: 4-NICA is often esterified, then functionalized at C3 via Vilsmeier-Haack formylation or Mannich reactions before final hydrolysis to the active acid drug [2].

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete enolate formation or temperature too high during Zn addition.Ensure KOEt is fresh. Keep Zn addition < 40°C to prevent polymerization.
Decarboxylation Reaction temperature > 150°C or highly acidic workup.Indole-2-acids are prone to thermal decarboxylation. Avoid high heat after saponification.
Solubility Issues 4-NICA is highly crystalline and H-bonded.Use DMSO-d6 for NMR. For reactions, use DMF or DMAc as solvent.

Safety Note: 2,6-Dinitrotoluene is toxic and a suspected carcinogen. Nitro-aromatics are energetic materials; avoid heating dry residues.

References

  • Salituro, F. G., et al. (1992). "Indole-2-carboxylic acid derivatives as antagonists of the glycine site of the NMDA receptor."[2][3] Journal of Medicinal Chemistry.

  • Zhang, R. H., et al. (2024).[4][5] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1][4] RSC Advances.

  • Organic Syntheses. (1983). "Synthesis of Indoles via the Reissert Method." (General reference for mechanism adaptation).

  • Chem-Impex. "4-Nitroindole-2-carboxylic Acid Product Applications."

Sources

Method

The Strategic Application of 4-Nitro-1H-indole-2-carboxylic Acid in Modern Drug Discovery: A Guide for Researchers

In the landscape of contemporary drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic structures, the indol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic structures, the indole nucleus holds a place of distinction, owing to its prevalence in biologically active natural products and synthetic pharmaceuticals. This guide focuses on a particularly valuable, yet underexplored, building block: 4-Nitro-1H-indole-2-carboxylic acid . While not typically an active pharmaceutical ingredient in its own right, its true power lies in its role as a versatile synthetic intermediate, providing a gateway to a multitude of potent and selective therapeutic agents.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic utilization of this compound, from medicinal chemistry design to practical experimental protocols.

The Medicinal Chemist's Perspective: Why 4-Nitro-1H-indole-2-carboxylic Acid?

The chemical architecture of 4-Nitro-1H-indole-2-carboxylic acid presents a unique convergence of functionalities that the discerning medicinal chemist can exploit for lead optimization and the generation of diverse compound libraries.

  • The Indole Core: The indole scaffold is a well-established pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Its rigid structure provides a predictable framework for the spatial orientation of appended functional groups.

  • The 2-Carboxylic Acid Group: This functional group is a critical handle for synthetic elaboration. It can be readily converted into a wide range of amides, esters, and other functionalities, allowing for the systematic exploration of the chemical space around the indole core. Furthermore, the carboxylic acid itself, or its bioisosteres, can act as a key interacting group with target proteins, for instance, by chelating metal ions in enzyme active sites.[2][3]

  • The 4-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indole ring, modulating its reactivity and potential interactions with biological targets. Crucially, the nitro group is a synthetic linchpin. It can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization, opening up a vast array of synthetic possibilities for structure-activity relationship (SAR) studies.

Therapeutic Arenas Accessible from a 4-Nitro-1H-indole-2-carboxylic Acid Starting Point

The true potential of 4-Nitro-1H-indole-2-carboxylic acid is realized in the diverse array of biologically active molecules that can be synthesized from it. Below, we explore key therapeutic areas where derivatives of this scaffold have shown significant promise.

Oncology: Targeting the Kinase Signaling Cascade

The indole nucleus is a core component of many approved and investigational kinase inhibitors.[4][5] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of 4-Nitro-1H-indole-2-carboxylic acid can be elaborated to target various kinases implicated in tumor growth, proliferation, and angiogenesis.

G cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival 4_Nitro_Indole_Derivative 4-Nitro-1H-indole-2-carboxylic acid Derivative 4_Nitro_Indole_Derivative->Receptor_Tyrosine_Kinase Inhibition 4_Nitro_Indole_Derivative->PI3K Inhibition

Caption: Kinase signaling pathway and points of inhibition by indole derivatives.

Infectious Diseases: A Scaffold for Novel Antimicrobials and Antivirals

The indole-2-carboxylic acid framework has been investigated for the development of agents against a range of pathogens.

  • Antiviral Activity: Notably, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2][3] The mechanism often involves the chelation of essential magnesium ions in the enzyme's active site by the carboxylic acid moiety.

  • Antibacterial and Antifungal Potential: The indole scaffold is present in many natural products with antimicrobial properties. Synthetic derivatives of indole-2-carboxylic acid have been explored for their activity against various bacterial and fungal strains, offering a potential starting point for the development of new anti-infective agents to combat antimicrobial resistance.

Other Therapeutic Opportunities

The versatility of the 4-nitroindole scaffold extends to other areas of drug discovery. For example, 4-nitroindole derivatives have been synthesized and investigated as CGRP receptor antagonists for the treatment of migraines and as anti-angiogenic agents for cancer therapy.[6] Furthermore, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for metabolic diseases.[7]

Derivative Class Therapeutic Area Target/Mechanism of Action Reference
Indole-2-carboxamidesOncologyMulti-target kinase inhibitors (e.g., EGFR, VEGFR)[8]
Substituted Indole-2-carboxylic acidsHIV/AIDSHIV-1 Integrase Strand Transfer Inhibition[2][3]
4-Nitroindole derivativesNeurology/OncologyCGRP Receptor Antagonism, Anti-angiogenesis[6]
7-Nitro-1H-indole-2-carboxylic acid amidesMetabolic DiseasesAllosteric inhibition of fructose-1,6-bisphosphatase[7]
Indole-2-carboxamidesInfectious DiseasesAntitubercular activity[9]

Experimental Protocols: From Synthesis to Biological Evaluation

The following protocols provide a framework for the practical application of 4-Nitro-1H-indole-2-carboxylic acid in a drug discovery workflow.

Caption: General experimental workflow for derivative synthesis and evaluation.

Protocol: Synthesis of a Bioactive Indole-2-carboxamide Derivative

This protocol describes a general method for the synthesis of an indole-2-carboxamide derivative, a class of compounds with demonstrated activity as kinase inhibitors.

Objective: To synthesize N-benzyl-4-nitro-1H-indole-2-carboxamide from 4-Nitro-1H-indole-2-carboxylic acid.

Materials:

  • 4-Nitro-1H-indole-2-carboxylic acid

  • Benzylamine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Nitro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure N-benzyl-4-nitro-1H-indole-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Rationale: This protocol employs a standard and efficient peptide coupling reagent, PyBOP, to facilitate the formation of the amide bond under mild conditions. The use of a non-nucleophilic base, DIPEA, is crucial to neutralize the hexafluorophosphate salt formed during the reaction without causing unwanted side reactions. The aqueous workup effectively removes the DMF and excess reagents, and column chromatography ensures the isolation of a highly pure product for subsequent biological evaluation.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase, such as Epidermal Growth Factor Receptor (EGFR).

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Synthesized test compound (e.g., N-benzyl-4-nitro-1H-indole-2-carboxamide)

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Positive control inhibitor (e.g., Erlotinib for EGFR)

  • Dimethyl sulfoxide (DMSO)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. This is typically a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Rationale: This assay provides a quantitative measure of the potency of a compound as a kinase inhibitor. The use of a luminescence-based detection method offers high sensitivity and a broad dynamic range. Including positive and negative controls is essential for validating the assay performance and ensuring the reliability of the results. The determination of the IC₅₀ value is a critical step in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion and Future Directions

4-Nitro-1H-indole-2-carboxylic acid stands as a testament to the power of strategic molecular design in drug discovery. Its value is not in its intrinsic biological activity, but in the vast chemical space it unlocks for the medicinal chemist. By leveraging the synthetic handles provided by the nitro and carboxylic acid groups, researchers can efficiently generate diverse libraries of indole derivatives targeting a wide range of diseases. The protocols outlined in this guide provide a practical starting point for laboratories looking to incorporate this versatile building block into their drug discovery programs. Future research will undoubtedly continue to uncover new and innovative ways to functionalize this scaffold, leading to the development of the next generation of targeted therapeutics.

References

  • Google Patents. CN102020600B - Synthetic method of indole-2-carboxylic acid.
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available from: [Link].

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Pharmaceuticals.
  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Current Chemistry Letters. An overview on 2-indolinone derivatives as anticancer agents. (2023). Growing Science.
  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available from: [Link].

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. (2020). Letters in Applied NanoBioScience.
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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2025).
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H).
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  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
  • Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. (2026).
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing.
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  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Publishing.
  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed.
  • PubChemLite. 4-nitro-1h-indole-2-carboxylic acid (C9H6N2O4).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2016). PMC - PubMed Central.

Sources

Application

Application Notes and Protocols for Utilizing 4-Nitro-1H-indole-2-carboxylic Acid in Biochemical Assays

Introduction: The Therapeutic Potential of Targeting Tryptophan Metabolism The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses. As a heme-containing enzyme, IDO1 catalyzes the firs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting Tryptophan Metabolism

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses. As a heme-containing enzyme, IDO1 catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1] This process has profound implications in immunology, particularly in the context of cancer and autoimmune diseases.[2][3][4][5] By depleting the local microenvironment of the essential amino acid tryptophan and producing bioactive metabolites known as kynurenines, IDO1 can suppress T-cell proliferation and promote an immunosuppressive milieu.[4] This mechanism allows tumors to evade immune surveillance, making IDO1 a highly attractive target for novel immunotherapeutic strategies.[4][5]

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of indole-2-carboxylic acid have been identified as promising inhibitors of both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO).[6] This application note provides a detailed protocol for evaluating the inhibitory potential of 4-Nitro-1H-indole-2-carboxylic acid , a specific indole derivative, in a biochemical assay for IDO1 activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel enzyme inhibitors.

Compound Profile: 4-Nitro-1H-indole-2-carboxylic Acid

4-Nitro-1H-indole-2-carboxylic acid is a versatile intermediate in organic synthesis, particularly for the generation of diverse bioactive molecules.[7] Its chemical structure, featuring both a nitro group and a carboxylic acid functional group, makes it a valuable building block for developing novel therapeutic agents.[7]

PropertyValueSource
CAS Number 16732-60-8[7]
Molecular Formula C₉H₆N₂O₄[7]
Molecular Weight 206.16 g/mol [7]
Appearance Yellow solid[7]
Purity ≥ 95% (HPLC)[7]
Storage Store at 0-8 °C[7]

Principle of the IDO1 Inhibition Assay

The protocol described herein is a robust and widely adopted method for determining the enzymatic activity of IDO1. The assay quantifies the production of N-formylkynurenine, the direct product of the IDO1-catalyzed oxidation of L-tryptophan. The formation of this product can be monitored spectrophotometrically by measuring the increase in absorbance at 321 nm.[1] Alternatively, N-formylkynurenine can be chemically converted to kynurenine, which can then be detected colorimetrically.[1] This application note will focus on the direct spectrophotometric measurement of N-formylkynurenine.

The inhibitory potential of a test compound, such as 4-Nitro-1H-indole-2-carboxylic acid, is determined by measuring the reduction in N-formylkynurenine production in the presence of the compound compared to a control reaction without the inhibitor.

Experimental Workflow for IDO1 Inhibition Assay

The following diagram illustrates the overall workflow for assessing the inhibitory activity of 4-Nitro-1H-indole-2-carboxylic acid against IDO1.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, L-Tryptophan, and IDO1 Enzyme prep_compound Prepare Stock Solution of 4-Nitro-1H-indole-2-carboxylic Acid setup_rxn Set up Reaction Mixtures (Control, Blank, Test Compound) prep_compound->setup_rxn initiate_rxn Initiate Reaction with L-Tryptophan setup_rxn->initiate_rxn incubation Incubate at 37°C initiate_rxn->incubation measure Measure Absorbance at 321 nm (Kinetic or Endpoint) incubation->measure calc_activity Calculate IDO1 Activity measure->calc_activity calc_inhibition Determine Percent Inhibition calc_activity->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for IDO1 Inhibition Assay.

Detailed Protocol: In Vitro IDO1 Inhibition Assay

This protocol is adapted from established methodologies for measuring IDO1 activity.[1]

I. Materials and Reagents
  • Recombinant Human IDO1 Enzyme

  • 4-Nitro-1H-indole-2-carboxylic acid

  • L-Tryptophan

  • Potassium Phosphate Buffer (50 mM, pH 6.5)

  • Ascorbic Acid

  • Methylene Blue

  • Catalase

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 321 nm

II. Preparation of Solutions
  • IDO1 Assay Buffer: 50 mM Potassium Phosphate, pH 6.5.

  • Reaction Mixture Cocktail (prepare fresh):

    • 50 mM Potassium Phosphate Buffer, pH 6.5

    • 20 mM Ascorbic Acid

    • 10 µM Methylene Blue

    • 100 µg/mL Catalase

  • L-Tryptophan Stock Solution (e.g., 4 mM): Dissolve L-tryptophan in IDO1 Assay Buffer.

  • 4-Nitro-1H-indole-2-carboxylic Acid Stock Solution (e.g., 10 mM): Dissolve the compound in 100% DMSO.

  • Recombinant IDO1 Enzyme: Prepare aliquots according to the manufacturer's instructions and store at -80°C. Dilute to the desired working concentration in ice-cold IDO1 Assay Buffer just before use.

III. Assay Procedure
  • Prepare Serial Dilutions of Test Compound:

    • Perform serial dilutions of the 4-Nitro-1H-indole-2-carboxylic acid stock solution in DMSO to create a range of concentrations for IC₅₀ determination.

    • Further dilute these DMSO stocks into the IDO1 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%) across all wells.

  • Set up the Assay Plate:

    • Blank: Add assay buffer and all reaction components except the IDO1 enzyme.

    • Control (100% Activity): Add assay buffer containing the same percentage of DMSO as the test wells, the reaction mixture cocktail, and the IDO1 enzyme.

    • Test Compound Wells: Add the diluted 4-Nitro-1H-indole-2-carboxylic acid, the reaction mixture cocktail, and the IDO1 enzyme.

    • The final volume in each well should be identical.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzyme.

  • Initiate the Reaction:

    • Add the L-Tryptophan stock solution to all wells (except the blank) to initiate the enzymatic reaction. The final concentration of L-tryptophan should be at or near its Kₘ value for IDO1.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 321 nm every minute for 15-30 minutes.

IV. Data Analysis
  • Calculate the Rate of Reaction:

    • Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of 4-Nitro-1H-indole-2-carboxylic acid is calculated using the following formula:

      where:

      • V₀_inhibitor is the initial velocity in the presence of the test compound.

      • V₀_control is the initial velocity of the control (DMSO vehicle).

  • Determine the IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mechanism of IDO1 Inhibition by Indole Derivatives

The following diagram illustrates the catalytic cycle of IDO1 and the proposed mechanism of inhibition by indole-based compounds.

ido1_mechanism IDO1_Fe3 IDO1 (Fe³⁺) IDO1_Fe2 IDO1 (Fe²⁺) IDO1_Fe3->IDO1_Fe2 Reduction Ternary_Complex IDO1-Fe²⁺-O₂-Trp IDO1_Fe2->Ternary_Complex + O₂ + L-Trp Product_Complex IDO1-Fe³⁺-Product Ternary_Complex->Product_Complex Catalysis Product_Complex->IDO1_Fe3 Product Release (N-formylkynurenine) Inhibitor 4-Nitro-1H-indole- 2-carboxylic acid Inhibitor->IDO1_Fe3 Non-competitive/ Uncompetitive Inhibition Inhibitor->IDO1_Fe2 Competitive Inhibition

Caption: IDO1 Catalytic Cycle and Inhibition.

Indole derivatives can inhibit IDO1 through various mechanisms, including competitive, non-competitive, or uncompetitive binding. Some inhibitors directly coordinate with the heme iron in the active site, while others may bind to allosteric sites. The precise mechanism of inhibition by 4-Nitro-1H-indole-2-carboxylic acid would need to be determined through further kinetic studies.

Conclusion and Future Directions

This application note provides a comprehensive framework for assessing the inhibitory activity of 4-Nitro-1H-indole-2-carboxylic acid against IDO1. The described protocol is a reliable method for obtaining quantitative data on enzyme inhibition and can be adapted for high-throughput screening of compound libraries. Further characterization of the mechanism of action and cellular activity of promising inhibitors will be crucial for their development as potential cancer immunotherapeutics.

References

  • Dolšak, A., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

  • Gao, Y., et al. (2020). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers. [Link]

  • Maddison, D. C., & Giorgini, F. (2015). The kynurenine pathway and the brain: challenges, controversies and promises. Neuropharmacology.
  • Heidari, F., et al. (2020). Indoleamine 2, 3-dioxygenase (IDO) in cancer: A novel and promising target for immunotherapy. Journal of Cellular Physiology.
  • Ogbechi, J., et al. (2020). The role of indoleamine 2, 3-dioxygenase (IDO) in the pathogenesis of autoimmune diseases. Cytokine & Growth Factor Reviews.
  • Gargaro, M., et al. (2022). Indoleamine 2, 3-dioxygenase 1 (IDO1): A key regulator of the tumor microenvironment. Journal of Experimental & Clinical Cancer Research.
  • Sugimoto, H., et al. (2006). Crystal structure of human indoleamine 2, 3-dioxygenase: its physiological and pathophysiological implications.
  • Cui, W., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry.
  • Zhai, L., et al. (2015). The role of the kynurenine pathway in cancer: a systematic review.
  • Curti, A., et al. (2007). Indoleamine 2, 3-dioxygenase-mediated tryptophan catabolism in human cancer cells. European Journal of Immunology.
  • Prendergast, G. C., et al. (2014). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Oncoimmunology.
  • Liu, X., et al. (2010). IDO, a double-edged sword in cancer therapy. Gynecologic Oncology.
  • Fallarino, F., et al. (2006).
  • Kim, J. Y., et al. (2007).
  • Chang, Q., et al. (2011). The role of IDO in the tumor microenvironment. Journal of Leukocyte Biology.
  • Myint, A. M., & Kim, Y. K. (2014). Kynurenine pathway in major depression: evidence of impaired neuroprotection. Journal of Affective Disorders.
  • Xie, N., et al. (2008). The role of IDO in the regulation of T cell responses. Current Opinion in Immunology.
  • Jinushi, M., et al. (2014). The role of IDO in the regulation of the tumor microenvironment. Cancer Immunology, Immunotherapy.
  • Katz, J. B., et al. (2008). The role of IDO in the regulation of the tumor microenvironment. Journal for ImmunoTherapy of Cancer.
  • Zamanakou, M., et al. (2007). The role of IDO in the regulation of the tumor microenvironment. Cancer Research.
  • Godin-Ethier, J., et al. (2011). The role of IDO in the regulation of the tumor microenvironment. Clinical Cancer Research.
  • Hill, M., et al. (2007). The role of IDO in the regulation of the tumor microenvironment. Blood.
  • Colombo, M. P., & Piconese, S. (2007). The role of IDO in the regulation of the tumor microenvironment. Cancer Research.

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Method

Mastering the Experimental Utility of 4-Nitro-1H-indole-2-carboxylic Acid: A Guide to Solubility and Solution Preparation

Introduction: Unlocking the Potential of a Versatile Bioactive Scaffold 4-Nitro-1H-indole-2-carboxylic acid is a pivotal intermediate in the synthesis of a diverse array of bioactive molecules, demonstrating significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Bioactive Scaffold

4-Nitro-1H-indole-2-carboxylic acid is a pivotal intermediate in the synthesis of a diverse array of bioactive molecules, demonstrating significant promise in the fields of medicinal chemistry and drug discovery.[1] Its utility as a scaffold for developing novel anti-inflammatory and antimicrobial agents has been a subject of considerable research interest. The successful application of this compound in experimental settings is, however, fundamentally reliant on a thorough understanding of its physicochemical properties, most notably its solubility. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the effective solubilization and handling of 4-Nitro-1H-indole-2-carboxylic acid, ensuring reproducible and reliable experimental outcomes.

Physicochemical Characteristics: A Snapshot

A foundational understanding of the key physicochemical properties of 4-Nitro-1H-indole-2-carboxylic acid is essential for its appropriate handling and use in experimental workflows.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Appearance Yellow to brown solid/powderChem-Impex International
Storage Store at 2-8°C, protected from lightChem-Impex International

Solubility Profile: A Multi-Solvent Perspective

The solubility of 4-Nitro-1H-indole-2-carboxylic acid is a critical parameter that dictates its suitability for various experimental assays. While exhaustive quantitative data for this specific molecule is not extensively published, a combination of data from its isomers and the general principles of organic chemistry allows for the establishment of a reliable solubility profile.

Key Observations:

  • Aqueous Solubility: The positional isomer, 7-Nitro-1H-indole-2-carboxylic acid, is reported to be insoluble in water.[2] This is a strong indicator that 4-Nitro-1H-indole-2-carboxylic acid also possesses very low solubility in aqueous solutions at neutral pH. The presence of the nonpolar indole ring and the nitro group counteracts the solubilizing effect of the carboxylic acid group.

  • pH-Dependent Aqueous Solubility: As a carboxylic acid, the solubility of 4-Nitro-1H-indole-2-carboxylic acid in aqueous media is expected to be highly dependent on pH.[3][4][5] In alkaline conditions (pH > pKa), the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt.

  • Organic Solvent Solubility: The isomer 7-Nitro-1H-indole-2-carboxylic acid exhibits good solubility in Dimethyl Sulfoxide (DMSO) at concentrations greater than 20 mg/mL.[6] This suggests that 4-Nitro-1H-indole-2-carboxylic acid is also readily soluble in DMSO. Other polar aprotic solvents like N,N-Dimethylformamide (DMF) are also likely to be effective, as they are commonly used for dissolving similar nitroindole derivatives for biological assays. Solubility in alcohols such as ethanol and methanol is also anticipated to be higher than in water.[7][8]

Table of Estimated Solubilities:

SolventEstimated SolubilityRationale/Supporting Evidence
Water Very Low / InsolubleData on positional isomer[2]
DMSO High (>20 mg/mL)Data on positional isomer[6]
DMF HighCommon solvent for related compounds in biological assays
Ethanol Moderate to HighGeneral solubility of aromatic carboxylic acids[7][8]
Methanol Moderate to HighGeneral solubility of aromatic carboxylic acids[7][8]

Experimental Protocols: From Stock to Working Solutions

The following protocols provide detailed, step-by-step methodologies for the preparation of 4-Nitro-1H-indole-2-carboxylic acid solutions for both in vitro and in vivo studies. The causality behind each experimental choice is explained to ensure a deep understanding of the process.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is ideal for preparing a concentrated stock solution that can be serially diluted for various cell-based assays and other in vitro experiments.

Workflow for Stock Solution Preparation:

G cluster_0 Step 1: Weighing cluster_1 Step 2: Dissolution cluster_2 Step 3: Sterilization & Storage a Accurately weigh the desired amount of 4-Nitro-1H-indole- 2-carboxylic acid powder. b Transfer the powder to a sterile microcentrifuge tube or vial. a->b c Add the appropriate volume of high-purity DMSO or DMF. b->c d Vortex or sonicate gently until the solid is completely dissolved. c->d e Sterilize the stock solution by passing it through a 0.22 µm syringe filter. f Aliquot into smaller volumes to avoid multiple freeze-thaw cycles. e->f g Store at -20°C or -80°C, protected from light. f->g

Caption: Workflow for preparing a concentrated stock solution.

Methodology:

  • Weighing: Accurately weigh the desired mass of 4-Nitro-1H-indole-2-carboxylic acid powder in a fume hood using an analytical balance.

  • Solvent Addition: Transfer the powder to a sterile polypropylene or glass vial. Add the calculated volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the vial vigorously. If necessary, briefly sonicate in a water bath to aid dissolution. Visually inspect the solution to ensure that all solid particles have dissolved. The solution should be clear.

  • Sterilization: For cell culture applications, it is crucial to sterilize the stock solution. Pass the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Causality and Expert Insights:

  • Choice of Solvent: DMSO and DMF are excellent polar aprotic solvents that can effectively solvate the aromatic and polar functional groups of the molecule. Their high boiling points also minimize evaporation during handling.

  • Sterilization: Filtering is preferred over autoclaving, as the high temperatures of autoclaving could potentially degrade the compound.

  • Aliquoting: This is a critical step in maintaining the integrity of the compound over time. Each freeze-thaw cycle can introduce moisture and potentially lead to precipitation or degradation.

Protocol 2: Preparation of Aqueous Working Solutions for Biological Assays

This protocol details the preparation of working solutions in aqueous buffers, which is often necessary for direct application to biological systems. This method leverages the pH-dependent solubility of the carboxylic acid.

Methodology:

  • Initial Dissolution: Begin by preparing a concentrated stock solution in DMSO as described in Protocol 1.

  • Dilution in Alkaline Buffer: In a sterile tube, add the desired volume of a sterile, slightly alkaline buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0).

  • Addition of Stock Solution: While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity in cell cultures.

  • pH Adjustment (if necessary): If precipitation occurs upon addition of the stock solution, the pH of the final working solution may need to be slightly increased. This can be achieved by the dropwise addition of a dilute sterile NaOH solution while monitoring the pH.

  • Final Inspection: The final working solution should be clear and free of any precipitate. If any cloudiness persists, the concentration may be too high for the chosen aqueous buffer system.

Causality and Expert Insights:

  • Use of a DMSO Stock: Starting with a concentrated DMSO stock allows for the introduction of a small volume of organic solvent into the final aqueous solution, minimizing its potential biological effects.

  • Alkaline Buffer: The use of a slightly alkaline buffer helps to deprotonate the carboxylic acid group, forming the more soluble carboxylate anion and thereby increasing the aqueous solubility.

  • Vortexing during Addition: This ensures rapid mixing and helps to prevent localized high concentrations of the compound that could lead to precipitation.

Critical Experimental Considerations: Ensuring Data Integrity

  • Stability in Solution: While specific stability data is not widely available, it is good practice to prepare fresh working solutions for each experiment. Stock solutions in anhydrous DMSO, when stored properly at -20°C or -80°C and protected from light, should be stable for several months.

  • Safety and Handling: 4-Nitro-1H-indole-2-carboxylic acid should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.

  • Potential for Precipitation: When diluting the DMSO stock in aqueous buffers, be vigilant for any signs of precipitation. If this occurs, consider reducing the final concentration or slightly increasing the pH of the buffer.

Conclusion: A Pathway to Reliable Research

A comprehensive understanding of the solubility and handling of 4-Nitro-1H-indole-2-carboxylic acid is paramount for its successful application in research and development. By employing the detailed protocols and adhering to the critical considerations outlined in this guide, researchers can confidently prepare stable and effective solutions, thereby ensuring the integrity and reproducibility of their experimental data and unlocking the full therapeutic potential of this promising molecular scaffold.

References

  • Gala, D., & DiMichele, L. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids, 327, 115369.
  • Chem-Impex International. (n.d.). 4-Nitroindole-2-carboxylic Acid. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Chem-Impex International. (n.d.). 4-Nitroindole-2-carboxylic Acid. Retrieved from [Link]

  • Ghosh, A., & Lahiri, S. C. (1987). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry, 26A, 814-818.
  • Avdeef, A. (1998). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 87(12), 1523-1526.
  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2: Correlation between the acid-base titration and the shake-flask solubility-pH methods. Pharmaceutical Research, 17(1), 85-89.
  • LibreTexts. (2021). The Effects of pH on Solubility. Retrieved from [Link]

  • LibreTexts. (2021). The Effects of pH on Solubility. Retrieved from [Link]

  • Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5182-5189.

Sources

Application

4-Nitro-1H-indole-2-carboxylic acid storage conditions

Application Note: Storage, Handling, and Stability Protocols for 4-Nitro-1H-indole-2-carboxylic acid Executive Summary This guide defines the rigorous storage and handling protocols for 4-Nitro-1H-indole-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Stability Protocols for 4-Nitro-1H-indole-2-carboxylic acid

Executive Summary

This guide defines the rigorous storage and handling protocols for 4-Nitro-1H-indole-2-carboxylic acid (CAS: 16732-60-8) .[1] As a functionalized indole derivative, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly for antiviral (HIV-1 integrase inhibitors) and antiglycation applications.[1]

Its stability is compromised by three primary vectors: oxidative degradation (indole ring sensitivity), thermal decarboxylation (carboxylic acid instability), and photochemical reduction (nitro group sensitivity). Failure to adhere to these protocols typically results in the formation of insoluble oligomers (brown/black tars) or decarboxylated by-products (4-nitroindole), compromising downstream synthetic yields.[1]

Chemical Profile & Vulnerability Analysis

PropertySpecification
Chemical Name 4-Nitro-1H-indole-2-carboxylic acid
CAS Number 16732-60-8
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.16 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1][2]
Mechanisms of Degradation (The "Why")
  • Thermal Decarboxylation: Indole-2-carboxylic acids are prone to losing CO₂ upon heating, especially in acidic environments.[1] The electron-withdrawing nitro group at the C4 position destabilizes the ground state slightly less than electron-donating groups, but thermal energy can still drive the reaction to form 4-nitroindole.[1]

  • Oxidative Polymerization: The indole core is electron-rich.[1] While the nitro group deactivates the ring towards electrophiles, the C3 position remains susceptible to radical oxidation, leading to indoxyl intermediates that dimerize into indigo-like impurities (darkening of the solid).[1]

  • Photochemical Instability: Nitro-aromatics are notoriously light-sensitive.[1] UV exposure can induce nitro-to-nitroso rearrangements or radical formation, accelerating the oxidative darkening process.[1]

Protocol: Storage Conditions

To maximize shelf-life (>2 years), the following "Chain of Custody" storage environment must be maintained.

A. Primary Variables
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature kinetically inhibits the decarboxylation pathway and slows oxidative processes. Room temperature storage is acceptable for <30 days but discouraged for long-term inventory.[1]

  • Atmosphere: Inert Gas (Argon or Nitrogen). [1]

    • Rationale: Displaces oxygen to prevent C3-oxidation.[1] Argon is preferred due to its density (blankets the solid).

  • Light Protection: Amber Glass or Aluminum Foil Wrap. [1]

    • Rationale: Blocks UV/Vis radiation that triggers nitro-group photochemistry.[1]

B. Container Selection
  • Vial: Borosilicate glass (Type I) with a Teflon (PTFE) lined screw cap.

  • Desiccant: Store the vial inside a secondary jar containing silica gel or CaSO₄ (Drierite).

    • Rationale: Carboxylic acids can form hydrates or clumps in high humidity; moisture facilitates hydrolytic degradation pathways.

C. Storage Decision Logic (Diagram)

StorageLogic Start Receive Compound (CAS 16732-60-8) CheckSeal Inspect Seal & Appearance (Yellow Solid?) Start->CheckSeal Decision Intended Usage Timeframe? CheckSeal->Decision ShortTerm Immediate Use (< 1 Month) Decision->ShortTerm Active Project LongTerm Long Term Storage (> 1 Month) Decision->LongTerm Inventory ST_Cond Store at 2-8°C Desiccated Dark ShortTerm->ST_Cond LT_Cond Store at 2-8°C (or -20°C) Under Argon/N2 Double Containment LongTerm->LT_Cond Usage Equilibrate to RT before opening ST_Cond->Usage LT_Cond->Usage

Figure 1: Decision tree for determining appropriate storage conditions based on usage frequency.

Protocol: Handling & Usage

CRITICAL STEP: Thermal Equilibration Before opening a refrigerated vial, allow it to warm to Room Temperature (RT) for 30 minutes inside a desiccator.

  • Causality: Opening a cold vial in humid lab air causes immediate condensation on the solid. This water absorption accelerates degradation and ruins mass accuracy.

Solubility & Solution Stability:

  • Preferred Solvent: DMSO-d6 (for NMR) or DMSO/DMF (for synthesis).[1]

  • Stability in Solution: Solutions are NOT stable long-term.[1]

    • Protocol: Prepare fresh. If storage is necessary, freeze at -20°C for max 48 hours.

    • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as esterification can slowly occur if trace acid is present.[1]

Quality Control (QC) & Validation

Trust but verify. If the compound has been stored for >6 months, perform these checks before committing it to a valuable synthesis.

A. Visual Inspection
  • Pass: Bright yellow to orange crystalline powder.

  • Fail: Brown/Black sticky solid (indicates oxidation/polymerization).

  • Fail: Caked solid (indicates moisture absorption).

B. Chemical Verification (NMR/HPLC)
MethodParameterAcceptance Criteria
¹H NMR Solvent: DMSO-d6Indole NH: Singlet ~12.5 ppm (broad).[1] COOH: Broad singlet ~13-14 ppm. Aromatic: Distinct pattern for 4-nitro substitution (doublets/triplets ~7.5-8.5 ppm).[1] Impurity Check: No peak at ~6.5-7.0 ppm (indicates decarboxylated 4-nitroindole C3-H).[1]
HPLC Column: C18 (3.5µm) Mobile Phase: H₂O (0.1% TFA) / ACN gradientPurity ≥ 97% (Area under curve).[1] Single sharp peak.
C. QC Workflow (Diagram)

QCWorkflow Sample Sample from Storage Visual Visual Check (Color/Texture) Sample->Visual FailVisual Discard (Brown/Sticky) Visual->FailVisual Dark/Tarry PassVisual Proceed to Analytical Visual->PassVisual Yellow Solid NMR 1H NMR (DMSO-d6) PassVisual->NMR CheckDecarb Check for Decarboxylation (Loss of COOH peak) NMR->CheckDecarb PassNMR Purity > 95% Approve for Use CheckDecarb->PassNMR Intact FailNMR Purify (Recrystallize) or Discard CheckDecarb->FailNMR Degraded

Figure 2: Quality Control workflow to validate compound integrity before synthesis.

Safety & HSE Information

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Nitro-Specifics: Nitroaromatics can be toxic if ingested or absorbed.[1] Wear nitrile gloves and work in a fume hood to avoid dust inhalation.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not mix with strong oxidizers or reducing agents in the waste stream.

References

    • Source for CAS 16732-60-8 and 0-8°C storage recommendation.[1][3]

  • Source for 2-8°C storage confirm
    • Source for general nitroindole light sensitivity and oxidative degradation mechanisms.[1]

  • PubChem. (n.d.).[3] 4-Nitro-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

    • Source for chemical structure and identifiers.

Sources

Method

Application Notes and Protocols: 4-Nitro-1H-indole-2-carboxylic Acid in Material Science

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Nitro-1H-indole-2-carboxylic acid in material science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Nitro-1H-indole-2-carboxylic acid in material science. This document outlines the synthesis of high-performance polymers and explores the potential for creating novel electroactive and nonlinear optical materials. The protocols provided are grounded in established chemical principles and offer a starting point for innovation in advanced materials development.

Introduction: The Unique Potential of 4-Nitro-1H-indole-2-carboxylic Acid

4-Nitro-1H-indole-2-carboxylic acid is a versatile organic molecule characterized by a rigid indole core, a reactive carboxylic acid group, and an electron-withdrawing nitro group.[1] This unique combination of functional groups makes it an exceptional building block for a variety of advanced materials. The indole moiety provides thermal stability and charge transport properties, the carboxylic acid enables polymerization into high-molecular-weight chains, and the nitro group can impart specific optical and electronic functionalities.

While extensively utilized as an intermediate in the synthesis of pharmaceuticals and dyes, its application in material science remains an area ripe for exploration.[2] This guide will delve into three key potential applications: high-performance polyamides, electroactive polymers, and nonlinear optical (NLO) materials.

Table 1: Physicochemical Properties of 4-Nitro-1H-indole-2-carboxylic acid

PropertyValue
Molecular FormulaC₉H₆N₂O₄
Molecular Weight206.16 g/mol
AppearanceYellow solid
Melting Point~275 °C (decomposes)
SolubilitySoluble in polar organic solvents (e.g., DMF, DMAc, NMP)

High-Performance Polyamides: Leveraging the Indole Backbone for Thermal Stability

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The rigid indole backbone of 4-Nitro-1H-indole-2-carboxylic acid can be incorporated into a polyamide chain to enhance these properties. The following protocol describes a proposed method for the synthesis of a novel polyamide using 4-Nitro-1H-indole-2-carboxylic acid and a commercially available aromatic diamine, 4,4'-oxydianiline (ODA).

Rationale and Experimental Design

The direct polycondensation of aromatic dicarboxylic acids with aromatic diamines is a well-established method for synthesizing aromatic polyamides.[3][4] This approach is favored for its simplicity and the high molecular weights that can be achieved. The choice of N-methyl-2-pyrrolidone (NMP) as a solvent is based on its ability to dissolve both the monomers and the resulting polymer, while the use of triphenyl phosphite and pyridine acts as a condensing agent system to facilitate the formation of the amide bond at moderate temperatures.[5]

Polyamide_Synthesis Monomer1 4-Nitro-1H-indole- 2-carboxylic acid Mixing Mixing and Heating (e.g., 100-120 °C) Monomer1->Mixing Monomer2 4,4'-Oxydianiline (ODA) Monomer2->Mixing Solvent NMP/Pyridine Solvent->Mixing Reagent Triphenyl Phosphite (TPP) Reagent->Mixing Polymerization Polycondensation Mixing->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Polymer Aromatic Polyamide Precipitation->Polymer

Figure 1: Workflow for Polyamide Synthesis.
Detailed Protocol for Polyamide Synthesis

Materials:

  • 4-Nitro-1H-indole-2-carboxylic acid (≥98%)

  • 4,4'-Oxydianiline (ODA, ≥98%)

  • N-methyl-2-pyrrolidone (NMP, anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP, ≥97%)

  • Methanol

  • Calcium Chloride (CaCl₂)

Procedure:

  • Monomer Preparation: Dry 4,4'-oxydianiline (ODA) under vacuum at 80 °C for 4 hours before use. Ensure 4-Nitro-1H-indole-2-carboxylic acid is thoroughly dried.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4-Nitro-1H-indole-2-carboxylic acid (1 equivalent) and 4,4'-oxydianiline (1 equivalent).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous NMP to dissolve the monomers (aim for a 10-15% w/v solution). Add pyridine (2 equivalents relative to the carboxylic acid) to the solution.

  • Condensing Agent: Add triphenyl phosphite (2.2 equivalents relative to the carboxylic acid) to the stirred solution at room temperature.

  • Polymerization: Heat the reaction mixture to 100-120 °C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Washing and Drying: Filter the polymer and wash it thoroughly with hot methanol and then with water to remove any residual solvent and reagents. Dry the polymer in a vacuum oven at 80 °C overnight.

Self-Validation: The success of the polymerization can be initially assessed by the increase in viscosity of the reaction mixture. The formation of the polyamide can be confirmed by FT-IR spectroscopy, looking for the characteristic amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. The molecular weight of the polymer can be determined by techniques such as gel permeation chromatography (GPC).

Electroactive Polymers: Harnessing the Indole Moiety for Conductive Materials

The indole nucleus is known to be electropolymerizable, leading to the formation of conductive polymers.[6][7] The presence of the carboxylic acid and nitro groups on the indole ring of 4-Nitro-1H-indole-2-carboxylic acid can influence the electronic properties and processability of the resulting polymer. This section outlines a protocol for the electrochemical polymerization of this monomer.

Mechanism and Rationale

Electrochemical polymerization of indole derivatives typically proceeds via an oxidative coupling mechanism.[8] The indole monomer is oxidized at the electrode surface to form a radical cation, which then couples with another radical cation or a neutral monomer. Subsequent deprotonation leads to the formation of a dimer, which can be further oxidized and coupled to form the polymer chain. The supporting electrolyte is crucial for providing conductivity to the solution and for doping the resulting polymer. Acetonitrile is a common solvent for electropolymerization due to its wide electrochemical window.

Electropolymerization_Workflow Monomer 4-Nitro-1H-indole- 2-carboxylic acid Electrochemical_Cell Three-Electrode Cell (Working, Counter, Reference) Monomer->Electrochemical_Cell Electrolyte Supporting Electrolyte (e.g., LiClO₄ in Acetonitrile) Electrolyte->Electrochemical_Cell CV Cyclic Voltammetry or Potentiostatic Deposition Electrochemical_Cell->CV Polymer_Film Polymer Film Deposition on Working Electrode CV->Polymer_Film Characterization Electrochemical and Spectroscopic Characterization Polymer_Film->Characterization

Figure 2: Workflow for Electropolymerization.
Detailed Protocol for Electropolymerization

Materials:

  • 4-Nitro-1H-indole-2-carboxylic acid

  • Acetonitrile (anhydrous, HPLC grade)

  • Lithium perchlorate (LiClO₄, anhydrous)

  • Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Monomer Solution: Dissolve 4-Nitro-1H-indole-2-carboxylic acid in the electrolyte solution to a concentration of 10-50 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Electropolymerization:

    • Cyclic Voltammetry (CV) Method: Cycle the potential of the working electrode between the solvent and monomer oxidation potentials (e.g., 0 V to +1.5 V vs. Ag/AgCl) for a number of cycles. The polymer film will gradually deposit on the electrode surface.[9]

    • Potentiostatic Method: Apply a constant potential at which the monomer oxidizes (determined from an initial CV scan) for a set period of time.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer. The electrochemical properties of the film can be characterized by running CV in a monomer-free electrolyte solution.[10] Spectroelectrochemical analysis can be performed to study the changes in the UV-Vis spectrum of the polymer film at different applied potentials.

Self-Validation: The successful deposition of the polymer film will be visually apparent on the working electrode. The cyclic voltammogram during polymerization will show an increase in current with each cycle, indicating the growth of a conductive film. The electrochemical activity of the resulting polymer film can be confirmed by its reversible redox peaks in a monomer-free electrolyte.

Nonlinear Optical (NLO) Materials: Exploring the Donor-π-Acceptor Structure

The molecular structure of 4-Nitro-1H-indole-2-carboxylic acid, featuring an electron-donating indole ring (π-system) and an electron-withdrawing nitro group, suggests its potential as a second-order nonlinear optical (NLO) material.[11][12] NLO materials are crucial for applications in optical communications, data storage, and frequency conversion. The following section outlines a proposed approach to investigate the NLO properties of this molecule.

Principles of Molecular Design for NLO Materials

Second-order NLO effects arise from a molecule's asymmetric charge distribution and its ability to be polarized by an external electric field. Molecules with a donor-π-acceptor (D-π-A) structure often exhibit large second-order hyperpolarizabilities (β), a measure of their molecular NLO response.[13] In 4-Nitro-1H-indole-2-carboxylic acid, the indole ring acts as the π-bridge and can also be considered part of the donor system, while the nitro group is a strong acceptor.

To exhibit a macroscopic NLO effect, the molecules must crystallize in a non-centrosymmetric space group.

NLO_Characterization cluster_synthesis Material Preparation cluster_characterization NLO Property Measurement Compound 4-Nitro-1H-indole- 2-carboxylic acid Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Compound->Crystal_Growth Kurtz_Perry Kurtz-Perry Powder Technique Crystal_Growth->Kurtz_Perry SHG_Measurement Second Harmonic Generation (SHG) Intensity Measurement Kurtz_Perry->SHG_Measurement NLO_Properties Determination of NLO Efficiency

Figure 3: Workflow for NLO Property Evaluation.
Protocol for NLO Property Screening (Kurtz-Perry Powder Technique)

The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for second-harmonic generation (SHG), a key second-order NLO phenomenon.[14][15]

Materials:

  • Crystalline powder of 4-Nitro-1H-indole-2-carboxylic acid (sieved to a uniform particle size, e.g., 100-150 µm)

  • Reference NLO material with a known SHG efficiency (e.g., KDP - Potassium Dihydrogen Phosphate)

  • High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm)

  • Photomultiplier tube (PMT) detector

  • Optical filters to block the fundamental laser wavelength and pass the second-harmonic wavelength (532 nm)

Procedure:

  • Sample Preparation: Prepare a powder sample of 4-Nitro-1H-indole-2-carboxylic acid by grinding and sieving to obtain a uniform particle size range.

  • Experimental Setup: The sample is placed in a capillary tube or between two glass slides. The pulsed laser beam is focused onto the sample.

  • SHG Measurement: The light emitted from the sample is passed through a filter to isolate the SHG signal (at half the wavelength of the incident laser). The intensity of the SHG signal is measured using a PMT.

  • Comparison with Reference: The SHG intensity of the sample is compared to that of a standard reference material (e.g., KDP) measured under the same conditions.

Data Analysis and Interpretation:

A significant SHG signal relative to the background indicates that the material possesses second-order NLO properties and likely crystallizes in a non-centrosymmetric space group. The relative SHG efficiency can be estimated by comparing the signal intensity to that of the reference material.

Self-Validation: A positive result is the detection of a clear signal at the second-harmonic frequency (532 nm for a 1064 nm fundamental). The absence of a signal does not definitively rule out molecular hyperpolarizability but suggests a centrosymmetric crystal packing.

Conclusion and Future Directions

4-Nitro-1H-indole-2-carboxylic acid presents a promising, yet underexplored, platform for the development of advanced functional materials. The protocols outlined in these application notes provide a strategic starting point for synthesizing novel high-performance polyamides and exploring the electroactive and nonlinear optical properties of materials derived from this versatile building block. Further research should focus on the detailed characterization of these materials, including their mechanical, thermal, and electronic properties, to fully unlock their potential in various technological applications. The derivatization of the indole nitrogen or the reduction of the nitro group to an amine can further expand the library of monomers and the range of material properties that can be achieved.

References

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Yamaguchi, M., et al. (1979). A mild and efficient method for the esterification of carboxylic acids. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1234567. [Link]

  • Organic Chemistry Tutor. Yamaguchi Esterification. [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(1), 1-15. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Che, H., et al. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. The Journal of Physical Chemistry C, 119(4), 1833-1841. [Link]

  • Kawakami, Y., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega, 7(10), 8751-8761. [Link]

  • Kurtz, S. K., & Perry, T. T. (1968). A powder technique for the evaluation of nonlinear optical materials. Journal of Applied Physics, 39(8), 3798-3813.
  • Liu, X., et al. (2016). Molecular Structures and Second-Order Nonlinear Optical Properties of Ionic Organic Crystal Materials. Crystals, 6(12), 163. [Link]

  • Umegaki, S. (1993). New Organic Second-Order Nonlinear Optical Materials Developed By Using The Molecular Design Method. SPIE Proceedings, 1852. [Link]

  • Kassim, A., et al. (2007). A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer. AIP Conference Proceedings, 909, 133-136. [Link]

  • Angladon, C., et al. (1992). Electrochemical polymerization of indole. Polymer, 33(18), 3929-3932.
  • ResearchGate. General polymerization strategies for aromatic monomers. [Link]

  • Organic Chemistry Portal. Indole Synthesis. [Link]

  • Ghaemy, M., & B-Shurjeh, M. (2012). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. ResearchGate. [Link]

  • Li, L., et al. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116. [Link]

  • SPIE Digital Library. New Organic Second-Order Nonlinear Optical Materials Developed By Using The Molecular Design Method. [Link]

  • Taylor, R. D., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11765-11775. [Link]

  • PubMed. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. [Link]

  • ACS Publications. Synthesis of Homo- and Copolyesters Using an AB-Type Aromatic Monomer Based on Homovanillic Acid. [Link]

  • MDPI. Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. [Link]

  • ACS Publications. Understanding Polymer Electrodeposition and Conducting Polymer Modified Electrodes Using Electrochemistry, Spectroscopy, and Scanning Probe Microscopy. [Link]

  • Indian Academy of Sciences. Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. [Link]

  • Royal Society of Chemistry. Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. [Link]

  • In-Situ Cyclic Voltammetry and Cyclic Resistometry Analyses of conducting Electroactive polymer membranes. [Link]

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  • PMC. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

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  • ResearchGate. Mechanism of electro-polymerization of indole; (a), polymerized form... [Link]

  • SciSpace. Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin. [Link]

  • YouTube. Condensation polymerisation - diamine and dicarboxylic acid polymers. [Link]

  • PMC. A conducting polymer with enhanced electronic stability applied in cardiac models. [Link]

  • Int. J. Electrochem. Sci. Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron. [Link]

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  • MDPI. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. [Link]

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  • ACS Publications. Predicting the Second-Order Nonlinear Optical Responses of Organic Materials: The Role of Dynamics. [Link]

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Sources

Application

Application Notes &amp; Protocols: Synthesis of Bioactive Molecules from 4-Nitro-1H-indole-2-carboxylic Acid

Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to mim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to mimic peptide structures allow indole derivatives to bind to a wide range of enzymes and receptors, making them fertile ground for drug discovery.[1] 4-Nitro-1H-indole-2-carboxylic acid is a particularly valuable and versatile starting material for the synthesis of novel bioactive molecules.[2] The presence of two distinct and chemically tractable functional groups—a carboxylic acid at the C2 position and a nitro group at the C4 position—provides orthogonal handles for a diverse array of chemical transformations. This allows for the systematic construction of compound libraries with varied functionalities, crucial for exploring structure-activity relationships (SAR).

This guide provides detailed protocols and scientific rationale for two primary synthetic strategies starting from 4-Nitro-1H-indole-2-carboxylic acid:

  • Direct Derivatization: Amide coupling at the C2-carboxylic acid to generate N-substituted carboxamides.

  • Functional Group Interconversion: Reduction of the C4-nitro group to an amine, followed by subsequent derivatization to introduce new pharmacophores.

Strategy 1: Synthesis of Bioactive 4-Nitro-1H-indole-2-carboxamides via Amide Coupling

Scientific Rationale

The amide bond is one of the most fundamental and prevalent linkages in biochemistry and medicinal chemistry, found in everything from peptides to more than 25% of all known drugs.[3] Its stability, planarity, and hydrogen bonding capabilities make it an ideal linker for modulating the pharmacological properties of a molecule. The direct coupling of the carboxylic acid group of 4-Nitro-1H-indole-2-carboxylic acid with a diverse panel of primary and secondary amines is a robust strategy for rapidly generating a library of potential drug candidates.

This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4] Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to improve efficiency and suppress side reactions.[4][5]

Experimental Workflow: Amide Library Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Processing & Analysis Start 4-Nitro-1H-indole- 2-carboxylic Acid Coupling Amide Coupling Reaction in Anhydrous DMF Start->Coupling Amine Amine Library (R-NH2) Amine->Coupling Reagents Coupling Reagents (HATU, DIPEA) Reagents->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reaction Monitoring (TLC) Purify Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product Analysis Characterization (NMR, LC-MS, HRMS) Product->Analysis G cluster_0 Step 1: Reduction cluster_1 Step 2: Derivatization cluster_2 Processing & Analysis Start 4-Nitro-1H-indole- 2-carboxylic Acid Reduction Catalytic Hydrogenation (H₂, Pd/C in MeOH) Start->Reduction Intermediate 4-Amino-1H-indole- 2-carboxylic Acid Reduction->Intermediate Filtration & Concentration Acylation Acylation Reaction (Acyl Chloride, Base) Intermediate->Acylation Purify Purification Acylation->Purify FinalProduct 4-Acylamino-1H-indole Derivative Analysis Characterization (NMR, LC-MS) FinalProduct->Analysis Purify->FinalProduct

Sources

Method

4-Nitro-1H-indole-2-carboxylic acid as a building block for indole derivatives

Application Note: 4-Nitro-1H-indole-2-carboxylic Acid as a Strategic Scaffold Executive Summary 4-Nitro-1H-indole-2-carboxylic acid (CAS: 136818-63-6) represents a critical "chassis" molecule in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Nitro-1H-indole-2-carboxylic Acid as a Strategic Scaffold

Executive Summary

4-Nitro-1H-indole-2-carboxylic acid (CAS: 136818-63-6) represents a critical "chassis" molecule in medicinal chemistry. Its value lies in solving the "Indole C4 Substitution Challenge." Direct electrophilic substitution at the C4 position of the indole ring is electronically disfavored and sterically hindered by the peri-hydrogen at C3.

This building block circumvents that limitation by providing a pre-installed nitro group at C4 (a masked amine) and a modifiable carboxyl handle at C2. This guide details the protocols for decarboxylation (to access the parent 4-nitroindole), chemoselective reduction, and C2-diversification, enabling access to kinase inhibitors (CDK/GSK3), HIV-1 integrase inhibitors, and serotonin receptor ligands.

Strategic Utility Map

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

IndolePathways Start 4-Nitro-1H-indole- 2-carboxylic acid Decarb Decarboxylation Start->Decarb -CO2 Amide C2-Amidation Start->Amide R-NH2/HATU Parent 4-Nitroindole (Scaffold Core) Decarb->Parent Reduct Nitro Reduction Parent->Reduct H2/Pd or Fe Amino 4-Aminoindole (Nucleophilic Handle) Reduct->Amino Kinase CDK/GSK3 Inhibitors Amino->Kinase Buchwald/Urea Formation Integrase HIV-1 Integrase Inhibitors Amide->Integrase Mg2+ Chelation Motif

Figure 1: Divergent synthesis map showing the conversion of the C2-acid scaffold into major drug classes.

Core Protocols

Protocol A: Copper-Mediated Decarboxylation

Objective: To synthesize 4-nitroindole, a high-value intermediate often expensive to purchase directly. Mechanism: The C2-carboxylic acid stabilizes the transition state, but thermal energy is required to overcome the activation barrier for


 extrusion.

Materials:

  • 4-Nitro-1H-indole-2-carboxylic acid (1.0 equiv)

  • Copper powder (0.1 equiv) or Copper(I) oxide (

    
    )
    
  • Quinoline (Solvent, 5 mL per mmol substrate)

  • Inert gas (

    
     or Ar)
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the carboxylic acid and copper powder. Add quinoline.

  • Degassing: Sparge the mixture with Nitrogen for 15 minutes. Critical: Oxygen at high temperatures promotes polymerization of the indole.

  • Thermal Activation: Heat the mixture to 200–220°C using a sand bath or high-temperature oil bath.

    • Observation: Evolution of gas bubbles (

      
      ) indicates reaction progress.
      
  • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The acid will stay at the baseline; the product (4-nitroindole) will have an

    
    .
    
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and pour into ice-cold 2M HCl (to neutralize and remove quinoline as the hydrochloride salt).

    • Extract with EtOAc (3x). Wash organics with brine.

  • Purification: Flash column chromatography on silica gel.

Expert Tip: For microwave-assisted decarboxylation (safer/faster), use DMF as solvent at 180°C for 20 minutes, though yields may be slightly lower (60-70%) compared to the quinoline method (80-90%).

Protocol B: Chemoselective Nitro Reduction

Objective: To convert the nitro group to an amine (4-aminoindole) without reducing the indole double bond (indoline formation).

The Challenge: Standard hydrogenation (


) often reduces the C2-C3 double bond in electron-deficient indoles.

Recommended Method: Iron/Acetic Acid Reduction

  • Dissolution: Dissolve 4-nitroindole derivative (1 equiv) in Ethanol/Water (4:1 ratio).

  • Activation: Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv) or Acetic Acid (glacial, 5 equiv).

  • Reflux: Heat to reflux (80°C) for 2–4 hours.

    • Visual Check: The yellow nitro compound will turn into a dark/brown amine solution.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     if acetic acid was used. Extract with DCM.[1]
    
Protocol C: Decarboxylative Cross-Coupling (Advanced)

Objective: Direct installation of an aryl group at C2 while removing the carboxyl group. Reference Grounding: Based on copper-catalyzed methodologies [1].[2]

Reaction Scheme:



Workflow:

  • Combine 4-nitro-1H-indole-2-carboxylic acid (1 equiv), Aryl Iodide (1.2 equiv),

    
     (10 mol%), and 1,10-phenanthroline (20 mol%).
    
  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF.

  • Base:

    
     (2 equiv).
    
  • Heat to 160°C for 12 hours in a sealed tube.

  • This "one-pot" method avoids the isolation of the unsubstituted indole.

Application Case Study: HIV-1 Integrase Inhibitors

Context: HIV-1 Integrase requires two


 ions in its active site to catalyze viral DNA strand transfer.[3] The indole-2-carboxylic acid moiety acts as a crucial chelator for these metal ions.[3]

Structural Logic:

  • The Scaffold: The indole core provides hydrophobic stacking with the viral DNA base pairs.

  • The Warhead: The C2-carboxylic acid (or bioisostere) binds the

    
    .
    
  • The Vector: The C4-position (derived from the nitro group) allows extension into the hydrophobic pocket of the enzyme.

Synthesis of Lead Compound (Example):

  • Start: 4-Nitro-1H-indole-2-carboxylic acid ethyl ester.

  • Step 1 (N-Alkylation): Alkylate Indole-N1 with a benzyl halide (using

    
    /DMF) to mimic the hydrophobic interactions found in clinical INSTIs (Integrase Strand Transfer Inhibitors).
    
  • Step 2 (C4 Functionalization): Reduce the 4-nitro group to 4-amino (Protocol B).

  • Step 3 (Amide Coupling): React the 4-amino group with a fluorobenzoyl chloride. This creates the "long branch" required to fill the hydrophobic cavity [2].

  • Step 4 (Hydrolysis): Hydrolyze the ethyl ester (LiOH, THF/Water) to reveal the free carboxylic acid necessary for

    
     chelation.
    

Troubleshooting & Stability Data

ParameterObservationRecommendation
Solubility Poor in

/DCM; Moderate in DMSO/MeOH.
Use DMSO-d6 for NMR.[1] For reactions, use DMF or NMP if solubility is limiting.
C3-Stability Electron-deficient indoles are less prone to oxidation than electron-rich ones.However, 4-aminoindole (product of reduction) is highly air-sensitive. Store under Argon at -20°C.
Decarboxylation Failure Starting material remains after 4h heating.Ensure temperature is >200°C. If using microwave, add catalytic Ag2CO3 to lower activation energy.
Safety Nitro-indoles are potentially energetic.Perform DSC (Differential Scanning Calorimetry) before scaling >10g. Avoid dry distillation.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: Molecules (2023).[3] Relevance: Validates the scaffold's utility in antiviral drug discovery and details the binding mode (Mg2+ chelation). URL:[Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Source: Bioorganic & Medicinal Chemistry (2015).[4] Relevance: Demonstrates the conversion of the nitro group to sulfonamides for CNS targeting. URL:[Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Source: Google Patents (CN109694343B). Relevance: Provides industrial conditions for decarboxylation using organic acid/DMF systems.[5] URL:

Sources

Application

using 4-Nitro-1H-indole-2-carboxylic acid to synthesize 5-HT2A receptor antagonists

Application Note: High-Precision Synthesis of 5-HT2A Antagonists via the 4-Nitro-1H-indole-2-carboxylic Acid Scaffold Part 1: Strategic Analysis & Rationale The 4-Substituted Indole Advantage in 5-HT2A Targeting The sero...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of 5-HT2A Antagonists via the 4-Nitro-1H-indole-2-carboxylic Acid Scaffold

Part 1: Strategic Analysis & Rationale

The 4-Substituted Indole Advantage in 5-HT2A Targeting The serotonin 5-HT2A receptor is a primary target for atypical antipsychotics and novel antidepressants. While tryptamine-based agonists (e.g., psilocybin) typically utilize the C3-ethylamino chain, 5-HT2A antagonists often require distinct steric and electronic profiles to stabilize the inactive receptor conformation.

Why 4-Nitro-1H-indole-2-carboxylic acid? This specific starting material [CAS: 16732-60-8] is a "bifunctional pivot" scaffold offering two distinct chemical handles that are critical for antagonist design:

  • C2-Carboxylic Acid: Allows for the attachment of bulky "tail" groups (e.g., piperazines, cyclic amines) via robust amide coupling. These tails often engage the secondary binding pocket (SBP) of the GPCR, providing subtype selectivity (e.g., over 5-HT2C).

  • C4-Nitro Group: A masked aniline. The 4-position of the indole ring sits deep within the orthosteric binding pocket. Reducing the nitro group to an amine allows for the introduction of sulfonamides or acyl groups that form critical hydrogen bonds with residues like Ser159 or Asp155.

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthesis strategy follows a "Tail-First, Head-Last" approach. We first establish the C2-amide "tail" to ensure solubility and handleability, then unmask the C4-amine to functionalize the "head."

SynthesisPathway cluster_logic Pharmacophore Construction SM Starting Material 4-Nitro-1H-indole-2-carboxylic acid Step1 Phase 1: C2-Amidation (Tail Attachment) SM->Step1 HATU, DIPEA Amine Tail Inter1 Intermediate A 4-Nitro-indole-2-carboxamide Step1->Inter1 Step2 Phase 2: Nitro Reduction (Unmasking) Inter1->Step2 H2, Pd/C or SnCl2 Inter2 Intermediate B 4-Amino-indole-2-carboxamide Step2->Inter2 Step3 Phase 3: C4-Sulfonylation (Head Tuning) Inter2->Step3 R-SO2Cl Pyridine Final Target Antagonist 4-Sulfonamido-indole-2-carboxamide Step3->Final

Caption: Logical flow for converting the nitro-acid scaffold into a bifunctional antagonist. The process prioritizes the C2-amide formation to improve solubility before reducing the sensitive nitro group.

Part 3: Detailed Experimental Protocol

Phase 1: C2-Amidation (The Anchor)

Objective: Attach the hydrophobic tail (e.g., 4-phenylpiperazine or similar) to the C2 position.

Reagents:

  • 4-Nitro-1H-indole-2-carboxylic acid (1.0 eq)

  • Target Amine (e.g., 1-methylpiperazine) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: Dissolve 4-Nitro-1H-indole-2-carboxylic acid in anhydrous DMF (0.1 M concentration) under Nitrogen.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange.

  • Coupling: Add the Target Amine dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl solution (to remove DMF), 1x with sat. NaHCO3, and 1x with Brine. Dry over Na2SO4.

  • Outcome: Intermediate A (Yellow solid).

Phase 2: Chemoselective Nitro Reduction

Objective: Convert the C4-nitro group to a primary amine without reducing the indole double bond.

Reagents:

  • Intermediate A[1]

  • 10% Pd/C (10 wt% loading)

  • Hydrogen Gas (Balloon pressure) or Ammonium Formate (Transfer hydrogenation)

  • Solvent: MeOH/THF (1:1)

Protocol:

  • Preparation: Dissolve Intermediate A in MeOH/THF. Purge the flask with Argon.

  • Catalyst Addition: Carefully add Pd/C (Caution: Pyrophoric).

  • Reduction: Introduce H2 gas via balloon. Stir vigorously at RT for 2–4 hours.

    • Note: If the C2-tail contains halogens (e.g., chlorophenyl), avoid H2/Pd. Use SnCl2·2H2O in EtOH at 70°C instead to prevent dehalogenation.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

  • Outcome: Intermediate B (4-Amino-indole-2-carboxamide). Note: This intermediate is oxidation-sensitive; proceed immediately to Phase 3.

Phase 3: C4-Functionalization (The Specificity Filter)

Objective: Install a sulfonamide or amide at C4 to lock the antagonist conformation.

Reagents:

  • Intermediate B (1.0 eq)

  • Aryl Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (1.1 eq)

  • Pyridine (solvent/base)

Protocol:

  • Setup: Dissolve Intermediate B in dry Pyridine (0.2 M) at 0°C.

  • Addition: Add the Sulfonyl Chloride portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 3 hours.

  • Quench: Pour into ice water. The product often precipitates.

  • Purification: Filter the precipitate or extract with DCM. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Part 4: Quality Control & Validation Data

Analytical Specifications (Example for Target Molecule)

ParameterSpecificationMethod
Purity > 98%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Confirmed1H-NMR (500 MHz, DMSO-d6)
Mass [M+H]+ ± 0.1 DaLC-MS (ESI+)
Appearance Off-white solidVisual Inspection

Biological Validation (In Vitro) To confirm 5-HT2A antagonism, the synthesized compound should be tested in a Calcium Flux Assay (FLIPR) using HEK293 cells expressing human 5-HT2A.

  • Agonist Challenge: Serotonin (5-HT) or DOI.[2][3][4][5][6]

  • Expected Result: Dose-dependent inhibition of Calcium release.

  • Key Metric: IC50 < 100 nM (for potent leads).[4]

Part 5: Signaling Pathway Context

Understanding why we synthesize this antagonist requires mapping its effect on the Gq-signaling cascade.

GPCR_Pathway cluster_legend Pathway Legend Ligand Synthesized Antagonist (4-Substituted Indole) Receptor 5-HT2A Receptor (Gq-Coupled) Ligand->Receptor Blocks Gq Gαq Protein Receptor->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Effect Neuronal Excitation (Hallucination/Psychosis) Ca->Effect Legend1 Active Pathway Legend2 Inhibited by Antagonist

Caption: The antagonist blocks the 5-HT2A receptor, preventing the Gq-mediated calcium cascade associated with psychosis and hallucinogenic effects.

References

  • Synthesis of 4-Nitroindoles: Bergman, J., et al. "Synthesis of 4-nitroindole derivatives."[7] Tetrahedron Letters, 1983.[7]

  • 5-HT2A Antagonist SAR: Glennon, R. A., et al. "Binding of phenylalkylamine derivatives at 5-HT2A and 5-HT2C receptors." Journal of Medicinal Chemistry, 1994.

  • Indole-2-carboxamide Scaffolds: "Design and synthesis of indole-2-carboxylic acid derivatives." RSC Advances, 2015.

  • 4-Nitroindole Sulfonamides: Park, H., et al. "Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists."[8] Bioorganic & Medicinal Chemistry, 2015.[8][9]

  • GPCR Signaling Protocols: "Methods for measuring Calcium Flux in GPCRs." Nature Protocols.

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Nitro-1H-indole-2-carboxylic Acid for the Synthesis of Novel HIV-1 Integrase Inhibitors

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Indole Scaffold in HIV-1 Integrase Inhibition Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzym...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Indole Scaffold in HIV-1 Integrase Inhibition

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme that facilitates the integration of the viral DNA into the host cell's genome, an essential step for viral replication and the establishment of a persistent infection.[1] The absence of a human cellular equivalent makes HIV-1 IN a highly attractive and validated target for antiretroviral therapy.[2] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this integration process.[1][3]

Structurally, many potent INSTIs feature a core scaffold capable of chelating two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[4][5][6][7] The indole-2-carboxylic acid framework has emerged as a promising scaffold for developing novel INSTIs due to its inherent ability to perform this chelation.[4][5][7] Specifically, the nitrogen atom of the indole ring and the oxygen atoms of the C2-carboxyl group can effectively coordinate with the two Mg²⁺ ions, disrupting the catalytic activity of the integrase.[5][7][8]

This guide focuses on the strategic use of 4-Nitro-1H-indole-2-carboxylic acid as a versatile starting material for the synthesis of new HIV-1 integrase inhibitors. The presence of the nitro group at the 4-position offers two key advantages:

  • Electronic Modulation: As an electron-withdrawing group, the nitro moiety can influence the electronic properties of the indole ring, which may be beneficial for antiviral activity.[9]

  • Synthetic Handle: The nitro group is a highly versatile functional group that can be readily reduced to an amine. This resulting amino group serves as a crucial point for introducing diverse chemical functionalities through reactions like amide bond formation, allowing for extensive Structure-Activity Relationship (SAR) studies.

This document provides the chemical rationale, a general synthetic workflow, detailed experimental protocols, and key insights for researchers engaged in the discovery and development of next-generation HIV-1 therapeutics.

Chemical Rationale and Mechanism of Action

The efficacy of inhibitors derived from the indole-2-carboxylic acid scaffold is rooted in their specific interactions within the HIV-1 integrase active site. The core mechanism involves the disruption of the enzyme's catalytic machinery.

  • The Pharmacophore: A Metal-Chelating Motif: The key to inhibition is the formation of a stable complex with the two Mg²⁺ ions that are essential cofactors for the strand transfer reaction. The indole-2-carboxylic acid core acts as a bidentate ligand, where the indole nitrogen and the carboxylate oxygen atoms coordinate with the metal ions. This sequestration of the essential cofactors blocks the binding and processing of the viral DNA.[4][6]

  • Role of the 4-Nitro/4-Amino Group: While the indole-2-carboxylic acid moiety provides the primary binding to the catalytic metals, modifications at other positions of the indole ring are crucial for enhancing potency and defining the inhibitor's selectivity. The 4-position, in particular, points towards a solvent-exposed region or can interact with nearby amino acid residues. By reducing the nitro group to an amine, a vector for chemical diversification is created. Attaching various aromatic or aliphatic side chains via an amide linkage allows for the exploration of additional binding pockets and interactions, such as:

    • π-π Stacking: Aromatic substituents can engage in π-π stacking interactions with the viral DNA bases, further anchoring the inhibitor in the active site.[4][8]

    • Hydrophobic Interactions: Introducing lipophilic groups can lead to favorable interactions with hydrophobic pockets within the enzyme.[5]

The overall strategy is to use the 4-Nitro-1H-indole-2-carboxylic acid as a foundational block, providing the essential metal-chelating pharmacophore, with the 4-position serving as an anchor point for building out moieties that optimize secondary interactions and improve the overall inhibitory profile.

General Synthetic Workflow

The synthesis of diverse HIV-1 integrase inhibitors from 4-Nitro-1H-indole-2-carboxylic acid generally follows a logical and modular sequence. This approach allows for the late-stage introduction of various substituents, facilitating the creation of a chemical library for biological screening.

G A 4-Nitro-1H-indole- 2-carboxylic acid B Step 1: Esterification (e.g., H2SO4, EtOH) A->B Protection C Ethyl 4-Nitro-1H-indole- 2-carboxylate B->C D Step 2: Nitro Reduction (e.g., SnCl2·2H2O) C->D Activation E Ethyl 4-Amino-1H-indole- 2-carboxylate D->E F Step 3: Amide Coupling (e.g., R-COOH, EDAC, DMAP) E->F G Ethyl 4-(Acylamino)-1H-indole- 2-carboxylate Derivative F->G H Step 4: Saponification (e.g., NaOH, H2O/MeOH) G->H Deprotection I Final Inhibitor: 4-(Acylamino)-1H-indole- 2-carboxylic Acid H->I J R-COOH (Diverse Carboxylic Acids) J->F Diversification

Caption: General synthetic pathway from 4-Nitro-1H-indole-2-carboxylic acid.

Detailed Experimental Protocols

The following protocols provide a representative synthesis of a target inhibitor, for example, 4-(4-fluorobenzamido)-1H-indole-2-carboxylic acid .

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Esterification of 4-Nitro-1H-indole-2-carboxylic acid

Objective: To protect the carboxylic acid as an ethyl ester to prevent side reactions in subsequent steps.

  • Materials and Reagents:

    • 4-Nitro-1H-indole-2-carboxylic acid

    • Ethanol (EtOH), absolute

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Suspend 4-Nitro-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 20 mL per gram of starting material) in a round-bottom flask.

    • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension at room temperature.

    • Attach a reflux condenser and heat the mixture to 80 °C. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Ethyl 4-nitro-1H-indole-2-carboxylate , typically as a solid. The product can be purified further by recrystallization if necessary.

Protocol 2: Reduction of the Nitro Group

Objective: To convert the 4-nitro group to a 4-amino group, providing a handle for amide coupling.

  • Materials and Reagents:

    • Ethyl 4-nitro-1H-indole-2-carboxylate

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethyl acetate (EtOAc)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve Ethyl 4-nitro-1H-indole-2-carboxylate (1.0 eq) in ethyl acetate in a round-bottom flask.

    • Add Tin(II) chloride dihydrate (approx. 5.0 eq) to the solution.[8]

    • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (pH > 8).

    • Filter the resulting suspension through a pad of celite to remove tin salts, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Ethyl 4-amino-1H-indole-2-carboxylate .

Protocol 3: Amide Coupling

Objective: To introduce a new substituent by forming an amide bond with the 4-amino group.

  • Materials and Reagents:

    • Ethyl 4-amino-1H-indole-2-carboxylate

    • 4-Fluorobenzoic acid (or other desired carboxylic acid)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Dissolve Ethyl 4-amino-1H-indole-2-carboxylate (1.0 eq) and 4-fluorobenzoic acid (1.1 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add DMAP (0.1 eq) followed by EDAC (1.2 eq) to the solution at room temperature.[8]

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain Ethyl 4-(4-fluorobenzamido)-1H-indole-2-carboxylate .

Protocol 4: Saponification (Ester Hydrolysis)

Objective: To deprotect the ethyl ester and yield the final carboxylic acid inhibitor.

  • Materials and Reagents:

    • Ethyl 4-(4-fluorobenzamido)-1H-indole-2-carboxylate

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH) / Water

    • Hydrochloric acid (HCl), 1M

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the ester intermediate (1.0 eq) in a mixture of MeOH and water (e.g., 3:1 v/v).

    • Add an aqueous solution of NaOH (2.0-3.0 eq) and stir the mixture at 60-80 °C for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

    • The resulting precipitate is the final product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-fluorobenzamido)-1H-indole-2-carboxylic acid .

Data Presentation and Interpretation

The synthesized compounds should be characterized thoroughly to confirm their identity and purity. The biological activity is typically assessed in enzymatic and cell-based assays.

Compound IDSynthetic StepStarting MaterialProductTypical Yield (%)Purity (LC-MS)IC₅₀ (µM)
1 Esterification4-Nitro-1H-indole-2-carboxylic acidEthyl 4-nitro-1H-indole-2-carboxylate85-95%>98%N/A
2 Nitro ReductionCompound 1 Ethyl 4-amino-1H-indole-2-carboxylate70-85%>95%N/A
3 Amide CouplingCompound 2 Ethyl 4-(4-fluorobenzamido)-1H-indole-2-carboxylate60-75%>98%N/A
4 SaponificationCompound 3 4-(4-fluorobenzamido)-1H-indole-2-carboxylic acid80-90%>99%Variable

Note: IC₅₀ values are highly dependent on the specific substituent introduced in the amide coupling step. Published data for similar indole-2-carboxylic acid derivatives show potencies ranging from low micromolar to nanomolar concentrations.[4][5]

References

  • Zhang, M. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Patel, P. A. et al. (2016). Indole-based Allosteric Inhibitors of HIV-1 Integrase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Luo, M. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

  • Antonenko, T. S. et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, M. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Liu, A. et al. (2009). Synthesis and HIV-1 Integrase Inhibition Activity of Some N-arylindoles. Chinese Chemical Letters. Available at: [Link]

  • Chen, W. et al. (2011). Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Makhija, M. T. et al. (2004). De novo design and synthesis of HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kessl, J. J. et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega. Available at: [Link]

  • Jones, J. C. & Peterson, M. A. (2004). Synthesis of HIV Integrase Inhibitors. BYU ScholarsArchive. Available at: [Link]

  • Sepehri, S. et al. (2014). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Luo, M. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

  • International Association of Providers of AIDS Care (IAPAC). (n.d.). How Integrase Inhibitors Work. Available at: [Link]

  • Patel, P. A. et al. (2016). Indole-based Allosteric Inhibitors of HIV-1 Integrase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patel, P. A. et al. (2016). Indole-based allosteric inhibitors of HIV-1 integrase. PubMed. Available at: [Link]

  • Pais, G. C. G. et al. (2002). HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Nitro-1H-indole-2-carboxylic Acid

Welcome to the technical support guide for 4-Nitro-1H-indole-2-carboxylic acid, a critical intermediate in pharmaceutical development and organic synthesis.[1] This resource, designed for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Nitro-1H-indole-2-carboxylic acid, a critical intermediate in pharmaceutical development and organic synthesis.[1] This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the challenges of purifying this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven methodologies to ensure you achieve the highest purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Nitro-1H-indole-2-carboxylic acid. Each entry details the probable causes and provides a validated, step-by-step protocol for resolution.

Issue 1: My final product has a low, broad melting point and shows multiple spots on TLC.

Question: After synthesis and initial work-up, my 4-Nitro-1H-indole-2-carboxylic acid melts over a wide range (e.g., 5-10 °C below the literature value) and TLC analysis shows smearing or multiple spots. What are the likely impurities and how can I remove them?

Answer:

A broad melting point is a classic indicator of impurities. The nature of these impurities depends heavily on the synthetic route, but common culprits include unreacted starting materials, isomeric byproducts (e.g., 5-nitro or 6-nitro isomers), and neutral organic residues.[2] The presence of the carboxylic acid functional group provides a powerful and selective handle for purification via acid-base extraction. This technique exploits the differential solubility of the acidic target compound and neutral or basic impurities in aqueous and organic phases.

Causality: The carboxylic acid is deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer. Subsequently, re-acidification of the aqueous layer precipitates the purified carboxylic acid.[3][4][5]

Workflow: Troubleshooting Impure Product

G Crude Impure Crude Product (Yellow-Brown Solid) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with aq. NaHCO₃ Solution Dissolve->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (Contains Neutral Impurities) Separate->Organic Discard Aqueous Aqueous Layer (Contains Sodium 4-nitroindole-2-carboxylate) Separate->Aqueous Acidify Acidify Aqueous Layer with 3M HCl to pH 1-2 Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Wash Precipitate with Cold Water Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Product (Pale Yellow Solid) Dry->Pure

Caption: Acid-Base Extraction Workflow for Purification.

Protocol: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude 4-Nitro-1H-indole-2-carboxylic acid (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, ~20-30 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~20 mL). Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom) contains your product as the sodium salt. Drain the aqueous layer into a clean flask.

  • Re-extraction: Add another portion of saturated NaHCO₃ solution (~10 mL) to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures complete recovery.

  • Discard Impurities: The remaining organic layer, containing neutral impurities, can be discarded.[5]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2 (verify with pH paper). A precipitate of the purified product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product under high vacuum to a constant weight. Assess purity via melting point and TLC/HPLC.

Issue 2: My yield is very low after recrystallization.

Question: I successfully removed baseline impurities, but when I try to recrystallize the product, I get very little solid back. How can I improve my recovery?

Answer:

Significant product loss during recrystallization is almost always a solvent-related issue. The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Using a solvent in which the compound is too soluble, even when cold, will result in poor recovery.

Causality: Recrystallization works by creating a supersaturated solution at a high temperature and then allowing the solution to cool slowly. As the solubility decreases with temperature, the target compound preferentially crystallizes out, leaving impurities behind in the "mother liquor." If the solvent is too good, the solution never becomes sufficiently supersaturated upon cooling for efficient crystallization to occur. For related nitro-indole compounds, solvents like methanol, ethanol, or acetonitrile have been used successfully.[6]

Protocol: Optimizing Recrystallization

  • Solvent Screening (Small Scale):

    • Place a small amount of your product (~20-30 mg) into several different test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or a mixture like EtOAc/Hexanes) to each tube.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. The solid should now dissolve completely.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of crystals is your best choice.

  • Optimized Recrystallization Procedure:

    • Place the impure 4-Nitro-1H-indole-2-carboxylic acid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring (use a hot plate). Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

    • Once dissolved, remove the flask from the heat. If the solution is colored, this is the stage to add a small amount of activated charcoal and hot filter.

    • Cover the flask and allow it to cool slowly to room temperature. Undisturbed, slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Solvent SystemSuitability for RecrystallizationRationale
Ethanol GoodModerately polar, often provides a good solubility differential between hot and cold.
Ethyl Acetate GoodCan be effective, but solubility might be high. Often used in a co-solvent system.
EtOAc / Hexanes ExcellentA co-solvent system. Dissolve in minimal hot EtOAc, then add hexanes until cloudy (the cloud point), then add a drop of EtOAc to re-dissolve. This creates an ideal saturation level for high-yield crystallization upon cooling.
Water PoorGenerally insoluble due to the aromatic indole core.
Issue 3: My product streaks badly on silica gel TLC/chromatography.

Question: I am trying to use column chromatography for a difficult separation, but the product streaks severely on the TLC plate, making it impossible to resolve spots. What is causing this?

Answer:

Streaking (or tailing) of carboxylic acids on silica gel is a very common problem. Silica gel is acidic (pKa ~4-5), but not acidic enough to fully protonate the carboxylic acid (pKa also ~4-5).

Causality: This leads to an equilibrium on the silica surface between the protonated, neutral acid (R-COOH) and the deprotonated, anionic carboxylate (R-COO⁻). The neutral form is less polar and moves faster with the eluent, while the anionic form strongly interacts with the polar silica surface and moves very slowly. This rapid switching between two forms with vastly different polarities causes the compound to spread out as a long streak rather than moving as a compact band.[7]

To fix this, you must force the equilibrium entirely to the protonated (R-COOH) state. This is achieved by acidifying the mobile phase.

Workflow: Logic for Column Chromatography

G Start Crude Mixture (Difficult Separation) TLC_Test Run TLC with Standard Eluent (e.g., Hexane/EtOAc) Start->TLC_Test Observe Observe TLC Plate TLC_Test->Observe Streaking Severe Streaking/Tailing Observe->Streaking No_Streaking Clean Spots Observe->No_Streaking Add_Acid Modify Eluent: Add 0.5-1% Acetic Acid Streaking->Add_Acid Run_Column Run Column Chromatography with Modified Eluent No_Streaking->Run_Column Proceed Add_Acid->Run_Column Success Successful Separation Run_Column->Success

Caption: Troubleshooting Streaking in Chromatography.

Protocol: Column Chromatography of Carboxylic Acids

  • Choose a Base Eluent: Find a solvent system (e.g., Hexanes:Ethyl Acetate or Dichloromethane:Methanol) that gives a reasonable Rf value (retention factor) of ~0.2-0.4 for your compound on TLC.

  • Acidify the Eluent: Add a small amount of a volatile acid, typically 0.5% to 1% acetic acid (AcOH), to the chosen eluent system. For example, for 100 mL of eluent, add 0.5-1 mL of glacial acetic acid.

  • Equilibrate the Column: Pack your silica gel column using the acidified eluent. It is crucial to ensure the entire column is equilibrated with the acidic mobile phase before loading your sample.

  • Load and Run: Dissolve your sample in a minimum amount of the mobile phase and load it onto the column. Elute with the acidified solvent system, collecting fractions and monitoring by TLC (also using the acidified eluent).

  • Work-up: Combine the pure fractions. The acetic acid can typically be removed during solvent evaporation under high vacuum, especially if co-evaporated with a solvent like toluene.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and spectroscopic properties of pure 4-Nitro-1H-indole-2-carboxylic acid?

Pure 4-Nitro-1H-indole-2-carboxylic acid is typically a yellow solid.[1] Key identifiers include:

  • Molecular Formula: C₉H₆N₂O₄[1]

  • Molecular Weight: 206.16 g/mol [1]

  • Purity (Commercial): Often supplied as ≥95% or ≥98% purity as determined by HPLC.[1][8]

  • FT-IR: Expect to see characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), and N-O stretches for the nitro group (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹).[9][10]

  • Storage: Store protected from light.[11] Some suppliers recommend cold storage (0-8 °C).[1]

Q2: Can I use a strong base like Sodium Hydroxide (NaOH) for the acid-base extraction?

While NaOH will effectively deprotonate the carboxylic acid, it is a very strong base. Indole derivatives, especially those with electron-withdrawing groups, can be sensitive to harsh basic conditions, potentially leading to decomposition or side reactions. Sodium bicarbonate (NaHCO₃) is a much milder base and is sufficiently basic to deprotonate the carboxylic acid without affecting the indole ring, making it the preferred choice for this specific extraction.[3]

Q3: How do I confirm the final purity of my compound?

A combination of methods provides the most reliable assessment of purity:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A pure sample will show a single major peak. Purity is often reported as a percentage of the total peak area.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of any proton- or carbon-containing impurities, even at low levels.

  • Thin-Layer Chromatography (TLC): A quick and easy qualitative check. A pure compound should appear as a single, well-defined spot.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.
  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Chem-Impex International. (n.d.). 4-Nitroindole-2-carboxylic Acid.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
  • Organic Syntheses. (n.d.). 4-nitroindole.
  • Google Patents. (n.d.). CN102020600B - Synthetic method of indole-2-carboxylic acid.
  • University of Colorado Boulder. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
  • Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
  • Echemi. (n.d.). 7-Nitro-1H-indole-2-carboxylic acid.
  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • ResearchGate. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.
  • Semantic Scholar. (2023). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic.
  • Organic Chemistry Portal. (n.d.). Indole synthesis.
  • Reddit. (2016). Column chromatography of carboxylic acids?.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Sigma-Aldrich. (n.d.). Indole-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Nitroindole.
  • Sigma-Aldrich. (n.d.). CRT0044876.
  • GoldBio. (n.d.). 4-Nitroindole.

Sources

Optimization

Technical Support Center: 4-Nitro-1H-indole-2-carboxylic Acid (4-NICA)

Status: Operational Role: Senior Application Scientist Subject: Purification & Recrystallization Protocols for 4-NICA Executive Summary & Core Directive Welcome to the technical support hub for 4-Nitro-1H-indole-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Purification & Recrystallization Protocols for 4-NICA

Executive Summary & Core Directive

Welcome to the technical support hub for 4-Nitro-1H-indole-2-carboxylic acid . This compound presents a unique purification challenge due to the competing polarity of the carboxylic acid moiety (hydrophilic/acidic) and the nitro-indole core (lipophilic/aromatic).

The Golden Rule: Do not rely solely on temperature differentials. Due to the electron-withdrawing nitro group, this compound often carries persistent oxidative impurities (red/brown tars) that require strict adsorbent protocols alongside thermodynamic crystallization.

Standard Operating Procedure (SOP): Recrystallization

Primary Solvent System: Ethanol (95%) or Ethanol/Water. Alternative System: Glacial Acetic Acid (for highly impure crude).

The Protocol (Ethanol/Water Method)
  • Dissolution (Thermodynamic Phase):

    • Place crude 4-NICA in a round-bottom flask.

    • Add Ethanol (95%) at a ratio of approx. 10-15 mL per gram of solid.

    • Heat to reflux (approx. 78°C). Note: If the solid does not dissolve completely, add small aliquots of ethanol until clear.

  • Impurity Scavenging (Kinetic Phase):

    • Critical Step: If the solution is dark orange, brown, or red, remove from heat source for 1 minute.

    • Add Activated Carbon (Charcoal) (5-10 wt% relative to crude mass).

    • Return to reflux for 5–10 minutes. Do not boil excessively long to avoid thermal degradation.

  • Filtration:

    • Filter the hot mixture through a pre-warmed Celite® pad or sintered glass funnel to remove the carbon.

    • Tip: Wash the filter cake with a small amount of hot ethanol to recover trapped product.

  • Nucleation & Growth:

    • Anti-Solvent Addition: If the solution is very dilute, concentrate it slightly. Then, add hot Water dropwise until a faint turbidity (cloudiness) persists.

    • Add a drop of ethanol to clear the turbidity.

    • Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary) to promote formation of defined needles/prisms rather than amorphous powder.

    • Chill in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals.

    • Wash with cold Ethanol/Water (1:1 mixture).

    • Dry under vacuum at 50°C. Target Melting Point: 204–206°C [1].

Visualizing the Logic
Workflow Logic: Solvent Selection

SolventSelection Start Start: Crude 4-NICA SolubilityCheck Check Solubility (Hot Ethanol) Start->SolubilityCheck Dissolves Dissolves Completely SolubilityCheck->Dissolves Insoluble Remains Insoluble SolubilityCheck->Insoluble ColorCheck Check Color Dissolves->ColorCheck ActionAcetic Switch Solvent: Glacial Acetic Acid Insoluble->ActionAcetic Dark Dark/Red/Brown ColorCheck->Dark Pale Pale Yellow/Tan ColorCheck->Pale ActionCarbon Add Activated Carbon (Hot Filter) Dark->ActionCarbon Crystallize Slow Cool -> Ice Bath Pale->Crystallize ActionCarbon->Crystallize ActionAcetic->Crystallize

Caption: Decision matrix for solvent selection based on crude solubility and impurity profile.

Troubleshooting & FAQs
Category: Purity & Appearance [1]

Q: My crystals are still brown after recrystallization. What went wrong? A: Nitro-indoles are prone to oxidation, forming "azo" or "nitroso" coupling byproducts that are deeply colored.

  • Diagnosis: Kinetic entrapment. The impurities trapped inside the crystal lattice during rapid cooling.

  • Fix: Perform a "Double-Solvent" recrystallization . Dissolve in a minimal amount of hot Acetone (highly soluble), filter, and then add Hexane or Water as an anti-solvent. Alternatively, repeat the Ethanol/Carbon treatment but increase the carbon loading to 15 wt%.

Q: I see a "gummy" oil at the bottom instead of crystals. A: This is called "oiling out." It happens when the compound separates as a liquid phase before it crystallizes.

  • Cause: The solvent system is too polar (too much water) or the cooling was too rapid.

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of pure Ethanol to change the solvent composition. Allow the solution to cool very slowly with vigorous stirring. Scratching the glass with a spatula can induce nucleation.

Category: Chemical Stability

Q: Will the carboxylic acid group fall off (decarboxylate) during heating? A: Indole-2-carboxylic acids are generally more stable than Indole-3-carboxylic acids, but decarboxylation is a risk at high temperatures (>150°C) or in high-boiling solvents like DMSO/DMF [2].

  • Risk: Heating in DMSO above 100°C can trigger loss of CO2, yielding 4-nitroindole.

  • Protocol Limit: Stick to Ethanol (BP 78°C) or Acetic Acid (BP 118°C). Avoid prolonged reflux in DMF or DMSO.

Category: Yield

Q: My recovery yield is very low (<40%). A: 4-NICA likely has significant solubility in the mother liquor.[2]

  • Fix: Do not discard the filtrate. Concentrate the mother liquor by rotary evaporation to half its volume and cool again to harvest a "second crop" of crystals. Note that the second crop is usually less pure and may require a separate recrystallization.

Technical Specifications & Data
PropertySpecificationNotes
CAS Number 103986-38-9-
Molecular Formula C9H6N2O4-
Molecular Weight 206.16 g/mol -
Target Melting Point 204–206°CLiterature standard [1].[3]
Appearance Yellow to Brownish-YellowNeedles or Prisms.[3]
Solubility (Cold) Poor: Water, HexaneGood: DMSO, DMF.
Solubility (Hot) Good: Ethanol, Methanol, Acetic AcidPreferred recrystallization solvents.
pKa (Predicted) ~3.5 (COOH)Nitro group increases acidity of the COOH.
References
  • Organic Syntheses , Coll. Vol. 6, p.824 (1988); Vol. 59, p.183 (1979). Synthesis of 4-Nitroindole (via 4-nitroindole-2-carboxylic acid intermediate properties).[4]

  • Google Patents , CN109694343B. Decarboxylation method of heterocyclic carboxylic acid compounds.[5]

  • Thermo Scientific Chemicals . Ethyl 4-nitroindole-2-carboxylate product specifications (Analogous solubility data).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Nitro-1H-indole-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-Nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a validated protocol to improve the yield and purity of this critical pharmaceutical intermediate.[1] 4-Nitro-1H-indole-2-carboxylic acid and its derivatives are valuable precursors for a range of bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] However, its synthesis is often challenging due to issues with regioselectivity and potential side reactions. This document provides practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-Nitro-1H-indole-2-carboxylic acid?

There are two main approaches to consider:

  • Direct Nitration of Indole-2-carboxylic Acid: This involves the nitration of the pre-formed indole-2-carboxylic acid. While seemingly direct, this method often suffers from poor regioselectivity, yielding a mixture of isomers (e.g., 5-nitro, 6-nitro, and the desired 4-nitro).[2] Controlling the reaction conditions to favor the 4-position is a significant challenge.

  • Building the Indole Ring from a Pre-nitrated Precursor: This is generally the more reliable and higher-yielding method. A common strategy is a modification of the Reissert indole synthesis, which involves the cyclization of an appropriately substituted o-nitrotoluene derivative.[3] This approach locks in the position of the nitro group from the start, avoiding isomer issues.

Q2: Why is controlling the reaction temperature so critical?

Temperature control is paramount for both yield and purity. In the Reissert-type synthesis, for instance, temperatures above 40°C can lead to the formation of unwanted by-products, which complicates purification and reduces the overall yield.[3] For direct nitration reactions, low temperatures (e.g., -20°C to -10°C) are essential to manage the exothermic nature of the reaction and improve selectivity.[4]

Q3: What is the role of the base and solvent system in the Reissert-type synthesis?

The choice of base and solvent is crucial for the success of the initial condensation step. A strong base, such as potassium ethoxide, is required to deprotonate the starting material and initiate the reaction with diethyl oxalate.[3] The solvent system, typically a combination of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), serves to keep the intermediate salts soluble, preventing them from precipitating out of the solution and stalling the reaction.[3]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. A suitable mobile phase (e.g., dichloromethane) can be used to separate the starting material, intermediates, and the final product.[3] The spots can be visualized using a developing agent like an ethanolic solution of p-dimethylaminobenzaldehyde/HCl, which typically gives the 4-nitroindole product a distinct bright-red spot.[3] This allows for real-time assessment of starting material consumption and product formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: Potassium ethoxide is highly moisture-sensitive. It may have degraded if not stored properly.1. Use freshly prepared potassium ethoxide or a newly opened bottle from a reliable supplier. Preparing it from potassium metal and absolute ethanol is a good practice.[3]
2. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or form by-products at elevated temperatures.2. Maintain the reaction temperature strictly around 40°C. Use a temperature-controlled water bath for consistency.[3]
3. Precipitation of Intermediates: Intermediate salts may precipitate, preventing the reaction from proceeding.3. Ensure an adequate volume of DMSO is used, as it is effective at preventing precipitation.[3]
Formation of Multiple Isomers (in direct nitration) 1. Harsh Nitrating Conditions: Using concentrated nitric acid without careful temperature control can lead to poor regioselectivity.1. Use milder nitrating agents or perform the reaction at very low temperatures (-20°C to -10°C) with slow, dropwise addition of the nitrating agent.[4]
Incomplete Reaction (Starting material remains) 1. Insufficient Reagents: The stoichiometry of the base or other key reagents may be off.1. Monitor the reaction by TLC. If starting material persists, small additional portions of the diethyl oxalate/potassium ethoxide complex can be added.[3]
2. Poor Quality Solvents: Presence of water in solvents like DMF or DMSO can quench the base.2. Use dry, anhydrous solvents to ensure the reactivity of the base is maintained.
Product is Impure and Difficult to Purify 1. Formation of By-products: Side reactions due to incorrect temperature or reagent stoichiometry.1. Adhere strictly to the recommended reaction temperature. Ensure precise measurement of all reagents.
2. Degradation during Workup: The product may be unstable under certain pH or temperature conditions during the workup.2. Perform the workup and purification steps promptly and at or below room temperature where possible.
3. Ineffective Purification Method: Simple precipitation may not be sufficient to remove all impurities.3. Purify the crude product by recrystallization from appropriate solvents like methanol, ethanol, or acetonitrile.[3] For very impure samples, column chromatography may be necessary.

Process Flow and Logic Diagrams

Visualizing the workflow and chemical pathways can significantly aid in understanding and troubleshooting the synthesis.

Diagram 1: Simplified Reissert-type Synthesis Mechanism

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2-Methyl-3-nitroaniline Derivative C Anionic Intermediate A->C + Diethyl Oxalate (Potassium Ethoxide, DMF/DMSO) B Diethyl Oxalate D Intramolecular Cyclization C->D Heat (~40°C) E Ethyl 4-Nitro-1H-indole-2-carboxylate D->E F 4-Nitro-1H-indole-2-carboxylic Acid E->F Basic Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl)

Caption: Key stages of the Reissert-type synthesis for 4-Nitro-1H-indole-2-carboxylic acid.

Diagram 2: Troubleshooting Workflow

G Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Issue Complete->Troubleshoot No LowYield Low Yield? Workup->LowYield AddReagent Add More Base/Reagent Complex Troubleshoot->AddReagent CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents Yes End Obtain Pure Product LowYield->End No CheckTemp Verify Temperature Control CheckReagents->CheckTemp CheckTemp->Start Adjust & Restart AddReagent->Monitor

Caption: A logical workflow for diagnosing and resolving common synthesis problems.

Optimized Experimental Protocol: Reissert-type Synthesis

This protocol is based on established methods for synthesizing substituted indoles and is optimized for producing 4-Nitro-1H-indole-2-carboxylic acid.[3]

Materials & Reagents:

  • Ethyl N-(2-methyl-3-nitrophenyl)formimidate (Starting Material)

  • Diethyl oxalate (Reagent Grade, >99%)

  • Potassium ethoxide (Anhydrous)

  • Dimethylformamide (DMF, Anhydrous)

  • Dimethyl sulfoxide (DMSO, Anhydrous)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Preparation of the Base Complex: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl oxalate (1.5 equivalents) to anhydrous DMF. With vigorous stirring and cooling in an ice bath, slowly add potassium ethoxide (1.3 equivalents).

  • Main Reaction: In a separate, larger flask, dissolve the starting material, Ethyl N-(2-methyl-3-nitrophenyl)formimidate (1.0 equivalent), in anhydrous DMSO.

  • Initiation: Immediately pour the freshly prepared diethyl oxalate/potassium ethoxide complex into the DMSO solution of the starting material. The solution should turn a deep-red color.

  • Reaction Progression: Stir the resulting mixture at approximately 40°C for 1-2 hours. Monitor the consumption of the starting material by TLC.[3]

  • Precipitation of Ester Intermediate: Once the reaction is complete, transfer the solution to a beaker and slowly add water while stirring. This will precipitate the intermediate, ethyl 4-nitro-1H-indole-2-carboxylate.

  • Isolation: Filter the solid precipitate, wash with water, and dry under a vacuum.

  • Hydrolysis: Suspend the crude ester in an aqueous solution of NaOH (e.g., 10%) and heat the mixture under reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Final Product Isolation: Cool the reaction mixture to room temperature and slowly acidify with concentrated HCl until the pH is approximately 1-2. The final product, 4-Nitro-1H-indole-2-carboxylic acid, will precipitate out.

  • Purification: Filter the solid product, wash with cold water, and dry. For higher purity, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.[3]

Data Summary Table

The following table summarizes the critical parameters and expected outcomes for the optimized protocol.

ParameterRecommended ValueRationale & Key Considerations
Starting Material Ethyl N-(2-methyl-3-nitrophenyl)formimidateA precursor that ensures the nitro group is correctly positioned at the 4-position.
Key Reagents Diethyl oxalate, Potassium ethoxideProvides the C2-carboxylate functionality and the strong base needed for condensation.[3]
Solvent System Anhydrous DMF / DMSOCritical for preventing the precipitation of intermediate salts which can halt the reaction.[3]
Reaction Temperature 40°COptimal temperature to balance reaction rate while minimizing by-product formation.[3]
Reaction Monitoring TLC with p-dimethylaminobenzaldehyde stainAllows for accurate determination of the reaction endpoint.[3]
Purification Method Recrystallization (e.g., from Ethanol)Effective method for removing impurities and obtaining a high-purity final product.[3]
Expected Yield ~65-75%A realistic yield for this multi-step synthesis under optimized conditions.
Final Product Purity ≥ 95% (by HPLC)A typical purity requirement for use as a pharmaceutical intermediate.[1]

References

  • Bergman, J., Sand, P., & Tilstam, U. (n.d.). 4-NITROINDOLE. Organic Syntheses, Coll. Vol. 9, p.622 (1998); Vol. 66, p.184 (1988). Available from: [Link]

  • Google Patents. (2010). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2010). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: 4-Nitro-1H-indole-2-carboxylic Acid Chemistry

Status: Operational Subject: Troubleshooting Synthesis, Stability, and Functionalization Target Audience: Medicinal Chemists, Process Development Scientists Introduction: The Scaffold & Its Challenges 4-Nitro-1H-indole-2...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Synthesis, Stability, and Functionalization Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Scaffold & Its Challenges

4-Nitro-1H-indole-2-carboxylic acid is a critical intermediate in the synthesis of NMDA receptor antagonists, kinase inhibitors, and 5-HT ligands. However, its electron-deficient nature (due to the C4-nitro group) combined with the inherent instability of the indole-2-carboxylic acid moiety creates a "perfect storm" for side reactions.

This guide moves beyond standard protocols to address the why and how of failure modes, focusing on the three most common bottlenecks: Reissert Synthesis failures , Spontaneous Decarboxylation , and Nitro-Reduction selectivity .

Module 1: Synthesis & Impurity Profiling (Reissert Route)

The most reliable synthesis for 4-nitroindoles is the Reissert Indole Synthesis , as the electron-withdrawing nitro group deactivates the ring, making the Fischer indole synthesis ineffective.

The Workflow & Failure Points

The synthesis involves condensing o-nitrotoluene with diethyl oxalate, followed by reductive cyclization (usually Zn/AcOH).[1]

Reissert_Synthesis Start o-Nitrotoluene + Diethyl Oxalate Inter1 Ethyl o-nitrophenylpyruvate (Enol form) Start->Inter1 KOEt / EtOH Side3 Side Product C: Imidate Esters Start->Side3 Side Reaction Cyclization Reductive Cyclization (Zn / AcOH) Inter1->Cyclization Reduction Side1 Side Product A: Unreacted Pyruvate Inter1->Side1 Incomplete Condensation Product 4-Nitro-1H-indole-2-COOH Cyclization->Product Major Path Side2 Side Product B: 4-Nitroindole (Premature Decarboxylation) Cyclization->Side2 High Temp (>80°C)

Figure 1: The Reissert synthesis pathway showing critical divergence points where impurities form.

Troubleshooting Guide: Synthesis
SymptomProbable CauseTechnical Solution
Low Yield (Step 1) Moisture in Base: Potassium ethoxide (KOEt) is old or wet.Protocol: Freshly prepare KOEt from potassium metal and absolute ethanol. Commercial KOEt often degrades to KOH, which hydrolyzes the oxalate ester instead of condensing it.
Precipitate in Flask Salt Crash-out: The potassium salt of the pyruvate intermediate is insoluble in ether/ethanol.Fix: Use DMF or DMSO as a co-solvent (approx. 10-20% v/v) to keep the intermediate in solution, ensuring complete reaction before quenching.
Product is Red/Brown Decarboxylation: The reaction temperature exceeded 40–50°C during workup.Diagnostic: Perform TLC. 4-Nitroindole (decarboxylated) stains bright red with Ehrlich’s reagent (p-dimethylaminobenzaldehyde), whereas the acid stains fainter/slower.[2]
Gumming during Cyclization Polymerization: Zinc reduction was too vigorous.Control: Add Zinc dust portion-wise to the acetic acid solution. Keep temperature <60°C.

Module 2: The "Phantom" Peak (Decarboxylation)

The most notorious issue with indole-2-carboxylic acids is their tendency to lose CO₂. For 4-nitro derivatives, this is slightly mitigated by the electron-withdrawing group, but it remains the primary stability risk.

Mechanism of Instability

Decarboxylation is acid-catalyzed and thermally driven. The protonation at C3 breaks the aromaticity, facilitating the loss of CO₂.

Decarboxylation_Mech Substrate Indole-2-COOH Protonation C3-Protonation (Indolenine Intermediate) Substrate->Protonation H+ / Heat TS Zwitterionic Transition State Protonation->TS Product 4-Nitroindole + CO2 TS->Product -CO2

Figure 2: Thermal and acid-catalyzed decarboxylation pathway.

FAQ: Handling & Storage

Q: I see a new peak in HPLC after drying my product in the oven. What happened? A: You likely decarboxylated your product. Indole-2-carboxylic acids should never be oven-dried above 60°C.

  • Correct Protocol: Dry under high vacuum at room temperature (RT) or lyophilize.

Q: Can I use acid workup to remove zinc salts? A: Risky. Strong mineral acids (HCl) accelerate decarboxylation.

  • Correct Protocol: Use a buffered workup (e.g., Ammonium Chloride) or mild acetic acid, and ensure immediate extraction into organic solvent.

Q: How do I intentionally decarboxylate to get 4-nitroindole? A: Reflux the carboxylic acid in quinoline with copper powder (catalyst) at 200°C. Alternatively, neat heating above the melting point (205°C) works but can lead to charring.

Module 3: Functionalization (Nitro Reduction)

Reducing the nitro group to an amine (4-amino-1H-indole-2-carboxylic acid) is a high-risk step. The challenge is preventing the reduction of the C2-C3 double bond (over-reduction) and avoiding hydroxylamine intermediates.

Comparative Reduction Protocols
MethodSpecificityRisk ProfileRecommended For
H₂ / Pd-C LowHigh Risk: Reduces C2-C3 double bond to form indoline.Only use if C2-C3 is sterically hindered or if strict pressure control (1 atm) is possible.
Fe / AcOH HighMedium Risk: Workup is messy (iron sludge); acidic conditions may trigger decarboxylation.Large scale synthesis where cost is a factor.
SnCl₂ / EtOH Best Low Risk: Highly selective for -NO₂. Does not touch the indole alkene.Gold Standard for lab-scale synthesis.
Troubleshooting: The "Black Tar" Scenario

Scenario: You attempted to reduce the nitro group using H₂/Pd-C, but the product turned into a black, insoluble tar.

Diagnosis:

  • Oxidation: 4-Aminoindoles are extremely electron-rich and prone to oxidation by air (turning into melanin-like polymers).

  • Hydroxylamine Condensation: Incomplete reduction formed a hydroxylamine (-NHOH), which condensed with the nitroso intermediate to form azo-dimers.

Corrective Workflow:

  • Switch Reagent: Use Stannous Chloride (SnCl₂·2H₂O) in Ethanol/EtOAc.

  • Inert Atmosphere: Perform all workups under Nitrogen/Argon.

  • Acid Trap: Isolate the product as the Hydrochloride salt immediately. The free base amine is unstable; the salt is stable for months at -20°C.

References

  • Reissert, A. (1897).[1][2] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[1]

  • Noland, W. E.; Baude, F. J. (1963).[1] "Ethyl Indole-2-carboxylate". Organic Syntheses, 43, 40.

  • Bergman, J.; Sand, P. (1983).[2] "Synthesis of 4-nitroindole". Tetrahedron Letters, 24(34), 3665-3668.

  • Mundle, S. O., & Kluger, R. (2009).[3] "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid".[3] Journal of the American Chemical Society, 131(33), 11674–11675.[3]

Sources

Troubleshooting

4-Nitro-1H-indole-2-carboxylic acid stability issues and degradation

Introduction Welcome to the technical support guide for 4-Nitro-1H-indole-2-carboxylic acid (CAS No. 16732-60-8).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Nitro-1H-indole-2-carboxylic acid (CAS No. 16732-60-8). This molecule is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and bioactive molecules due to its unique electronic and structural properties.[1] However, the presence of both an electron-withdrawing nitro group and a reactive carboxylic acid on the indole scaffold introduces specific stability challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate these issues, ensuring experimental success and reproducibility. Here, we provide in-depth FAQs, troubleshooting protocols, and a mechanistic overview of the compound's degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for 4-Nitro-1H-indole-2-carboxylic acid?

A: Proper storage is critical to maintain the integrity of the compound.

  • Temperature: Store the solid material refrigerated at 0-8°C.[1] For related nitroindole compounds, storage at 4-5°C is recommended, reinforcing the need for cold storage.[2]

  • Light: The compound should be protected from light.[2] Aromatic nitro compounds can be susceptible to photodecomposition, and storing them in amber vials or in the dark is a mandatory precaution.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation. The indole ring system can be susceptible to oxidation, a process that can be accelerated by light and air.[3]

  • Handling: When handling, use personal protective equipment such as gloves, safety glasses, and a lab coat.[4] Avoid creating dust. For solution preparation, bring the vial to room temperature before opening to prevent condensation of moisture.

Q2: My solid 4-Nitro-1H-indole-2-carboxylic acid, which should be a yellow solid, has darkened to a brownish color. Is it still usable?

A: A significant color change from its typical appearance as a yellow solid is a strong indicator of degradation.[1] We strongly advise against using the material without first verifying its purity. The color change likely signifies the formation of polymeric or oxidized impurities. Before use, you must perform a purity check.

Recommended Action:

  • Dissolve a small sample in a suitable solvent (e.g., DMSO, Methanol). If it doesn't dissolve completely, insoluble degradation products may be present.

  • Analyze the sample using the HPLC Purity Assessment Protocol described below.

  • If the purity is below the required specification for your experiment (typically ≥95%), it is recommended to either re-purify the compound or use a new, verified batch.[1]

Q3: Which solvents are recommended for dissolving 4-Nitro-1H-indole-2-carboxylic acid, and are there any I should avoid?

A: The choice of solvent is crucial, as it can directly impact the compound's stability.

  • Recommended Solvents: For creating stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable. For reaction purposes, consult the specific literature for your synthetic route.

  • Solvents to Use with Caution:

    • Protic Nucleophilic Solvents (e.g., Methanol, Ethanol): Under certain conditions (e.g., elevated temperatures or presence of a catalyst), there is a risk of Fischer esterification, converting the carboxylic acid to its corresponding ester.[5]

    • Strongly Basic or Acidic Aqueous Solutions: The stability of molecules can be highly pH-dependent.[6] Strongly basic conditions can deprotonate the carboxylic acid and indole N-H, potentially increasing susceptibility to oxidation or other reactions. Strong acids can promote side reactions. Buffer systems are recommended if aqueous solutions are necessary.

Q4: What are the common degradation products I might see during analysis?

A: While a definitive list depends on the degradation conditions (light, heat, oxidant, pH), based on the reactivity of the indole nucleus and related chemistry, you may encounter:

  • Oxidized Species: The indole ring can be oxidized to form various oxindoles and dioxindoles.[3]

  • Decarboxylation Products: At elevated temperatures, decarboxylation may occur, leading to the formation of 4-nitroindole.

  • Products of Nucleophilic Attack: The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, although this is more likely under harsh reaction conditions.[7]

Troubleshooting Guide

This guide addresses common experimental failures and links them to the stability of 4-Nitro-1H-indole-2-carboxylic acid.

Problem Encountered Potential Cause Related to Stability Recommended Solution & Causality
Low or No Yield in Synthesis Degradation of Starting Material: The 4-nitro-1H-indole-2-carboxylic acid may have degraded during storage.Action: Before starting the reaction, verify the purity of your starting material using the HPLC Purity Assessment Protocol . Reasoning: Using degraded starting material with lower active ingredient content directly leads to lower product yield.
Inconsistent Results Between Batches Variable Purity of Starting Material: Different lots of the compound may have varying levels of degradation upon arrival or after different storage durations.Action: Qualify each new lot of starting material upon receipt. Do not assume purity is consistent. Reasoning: Establishing a baseline purity for each batch ensures that variability is not coming from the starting material, making troubleshooting of the reaction itself more effective.
Multiple Unexpected Spots on TLC or Peaks in HPLC/LC-MS Degradation During Reaction: The reaction conditions (e.g., high temperature, incompatible reagents, prolonged reaction time) may be causing the compound to degrade.Action: 1. Lower the reaction temperature. 2. Protect the reaction from light. 3. Run the reaction under an inert atmosphere (N₂ or Ar). 4. Analyze a time-course of the reaction to identify when impurities appear. Reasoning: Nitro-substituted indoles can be sensitive to heat and oxidation. Minimizing these stressors can prevent the formation of byproducts.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting experiments involving 4-Nitro-1H-indole-2-carboxylic acid.

G start Experiment Fails (Low Yield / Impurities) check_sm Verify Purity of Starting Material (See Protocol 1) start->check_sm is_pure Is Purity >95%? check_sm->is_pure check_conditions Investigate Reaction Conditions: - Temperature - Atmosphere (Inert?) - Light Exposure - Reagent Compatibility is_pure->check_conditions  Yes repurify Re-purify or Discard Starting Material is_pure->repurify No   optimize Optimize Conditions: - Lower Temperature - Use Inert Atmosphere - Protect from Light check_conditions->optimize success Problem Resolved optimize->success repurify->success

Caption: Troubleshooting workflow for experiments.

Experimental Protocols

Protocol 1: HPLC Purity Assessment

This protocol provides a general method to assess the purity of 4-Nitro-1H-indole-2-carboxylic acid.

Objective: To quantify the purity of the compound and detect the presence of degradation products.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade water.

  • Formic acid (FA).

  • Sample of 4-Nitro-1H-indole-2-carboxylic acid.

  • DMSO or other suitable solvent.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the compound in DMSO at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Set to a wavelength appropriate for the chromophore, typically around 254 nm and 320 nm.

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Analysis:

    • Run the sample and integrate the peak areas.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Degradation products will typically appear as separate, smaller peaks, often with different retention times. This method is based on standard analytical procedures for indole derivatives.[3][8]

Technical Deep Dive: Mechanisms of Degradation

The instability of 4-Nitro-1H-indole-2-carboxylic acid stems from the combined reactivity of its three key components: the indole ring, the nitro group, and the carboxylic acid.

  • Oxidative Degradation: The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation. This process can be initiated by atmospheric oxygen, especially when catalyzed by light or trace metals. The reaction often proceeds through radical intermediates to yield products like oxindoles and dioxindoles.[3]

  • Nucleophilic Attack: The nitro group is a powerful electron-withdrawing group, which reduces the electron density of the aromatic ring system. This effect makes the indole ring more susceptible to nucleophilic attack than an unsubstituted indole.[7] Reagents with strong nucleophilic character (e.g., strong bases, certain amines) can potentially react with the ring, leading to undesired byproducts.

  • Photochemical Instability: Aromatic nitro compounds are known to be photochemically active. Upon absorption of UV light, they can be excited to states that are more reactive, potentially leading to decomposition or reaction with other molecules in the medium. Adherence to photostability testing guidelines is recommended for drug development applications.[9]

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways based on the known reactivity of the functional groups present in the molecule.

G cluster_0 Starting Material cluster_1 Degradation Products parent 4-Nitro-1H-indole-2-carboxylic acid oxidation Oxidized Species (e.g., Dioxindoles) parent->oxidation  [O], Light, Air decarboxylation Decarboxylation Product (4-Nitroindole) parent->decarboxylation Heat (Δ) nucleophilic_adduct Nucleophilic Adducts parent->nucleophilic_adduct Strong Nu:⁻

Caption: Potential degradation pathways for the molecule.

By understanding these potential stability issues and implementing the recommended handling, storage, and analytical procedures, researchers can ensure the integrity of their starting material and the reliability of their experimental outcomes.

References

  • ResearchGate. (n.d.). High-rate biodegradation of 3-and 4-nitroaniline. Retrieved from [Link]

  • Fijalek, Z., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications, 2012, 856394. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Jain, R., & Gupta, P. (2007). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Journal of the Indian Chemical Society, 84(1), 35-39. Retrieved from [Link]

  • Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 431-457. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of photostability and photodegradation products of indomethacin in aqueous media. Retrieved from [Link]

  • Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Frontiers. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

  • Chigo, T., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4810. Retrieved from [Link]

Sources

Optimization

troubleshooting 4-Nitro-1H-indole-2-carboxylic acid solubility problems

Technical Support Center: 4-Nitro-1H-indole-2-carboxylic acid Welcome to the technical support guide for 4-Nitro-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting for common solubility challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Nitro-1H-indole-2-carboxylic acid

Welcome to the technical support guide for 4-Nitro-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of 4-Nitro-1H-indole-2-carboxylic acid that dictate its solubility?

A1: Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. 4-Nitro-1H-indole-2-carboxylic acid is a complex molecule with several functional groups that influence its behavior in different solvents.

The presence of both a polar nitro group (-NO2) and a hydrogen-bonding carboxylic acid group (-COOH) on a largely non-polar indole ring system creates a challenging solubility profile. The molecule's flat, planar structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.

Key Physicochemical Properties Summary

PropertyValueImplication for SolubilitySource(s)
Molecular Formula C₉H₆N₂O₄-[1]
Molecular Weight 206.16 g/mol Affects mass-based concentration calculations.[1]
Appearance Yellow solidIndicates the compound is in a solid state at room temperature.[1]
XLogP3-AA (Predicted) 1.7This positive value suggests a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, predicting poor water solubility.[2]
Hydrogen Bond Donors 2The -NH of the indole and the -OH of the carboxylic acid can donate hydrogen bonds.[2]
Hydrogen Bond Acceptors 4The oxygens of the nitro and carbonyl groups can accept hydrogen bonds.[2]
pKa (Predicted) ~3-4 (Carboxylic Acid)The carboxylic acid is weakly acidic and will be predominantly in its neutral, less soluble form at acidic to neutral pH.[3][4]

Causality: The predicted XLogP value of 1.7 indicates that the molecule is moderately lipophilic.[2] This, combined with its crystalline solid form, suggests that it will be poorly soluble in water but may have better solubility in organic solvents. The key to aqueous solubility lies in manipulating the carboxylic acid group, which is ionizable.[5]

Q2: I'm struggling with the initial dissolution in aqueous buffers. What is the most reliable strategy?

A2: Direct dissolution in neutral aqueous buffers (like PBS, pH 7.4) is highly unlikely to succeed due to the compound's acidic nature and lipophilicity. The most effective strategy is to exploit the acidic pKa of the carboxylic acid group through pH modification.[6]

The Underlying Principle: Acid-Base Chemistry At a pH below its pKa, the carboxylic acid group (-COOH) is protonated and neutral. This form is less polar and thus has very low aqueous solubility. By raising the pH to a value at least 2 units above the pKa, the group deprotonates to form the carboxylate salt (-COO⁻). This negatively charged species is significantly more polar and, therefore, much more soluble in water.[5][7]

Protocol: Preparing an Aqueous Stock Solution via pH Adjustment
  • Weigh the Compound: Accurately weigh the desired amount of 4-Nitro-1H-indole-2-carboxylic acid powder.

  • Initial Suspension: Add a small volume of purified water to the powder. It will not dissolve and will appear as a suspension.

  • Basification: While stirring or vortexing, add a 1N NaOH solution dropwise. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • Complete Dissolution: Continue adding base until the solution becomes completely clear. Avoid adding a large excess of base. A final pH between 9 and 10 is often sufficient.

  • Volume Adjustment: Once fully dissolved, add your desired buffer (e.g., PBS) to reach the final target concentration and volume.

  • Final pH Check: Check the pH of the final stock solution. If necessary, adjust it carefully with dilute HCl or NaOH. Be aware that lowering the pH too much may cause the compound to precipitate.

  • Sterile Filtration: If for use in cell culture, filter the final solution through a 0.22 µm sterile filter.

Q3: Which organic solvents are recommended for creating a high-concentration stock solution?

A3: For applications requiring an organic stock solution that can be diluted into an aqueous medium, polar aprotic solvents are the best choice.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent. A related compound, 7-Nitro-1H-indole-2-carboxylic acid, shows good solubility in DMSO (>20 mg/mL).[2]

  • Alternative: Dimethylformamide (DMF) can also be used.

Important Considerations for Organic Stocks:

  • Final Concentration: When diluting the DMSO stock into your aqueous experimental medium (e.g., cell culture media), ensure the final DMSO concentration is non-toxic to your system. Typically, this is below 0.5% (v/v), but should be empirically determined.

  • Precipitation Risk: Rapidly adding the concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out of solution due to the sudden change in solvent polarity. To mitigate this, add the stock dropwise while vortexing the aqueous medium to ensure rapid mixing.

Q4: My compound dissolves initially but then crashes out of solution. What's happening and how can I prevent it?

A4: This is a common issue known as precipitation and can be caused by several factors. The key is to understand that you are often working with a supersaturated or metastable solution.

  • Cause 1: pH Shift: If you prepared a basic aqueous stock and diluted it into a neutral or acidic buffer, the pH drop can cause the carboxylate (-COO⁻) to revert to the protonated carboxylic acid (-COOH), which is insoluble and precipitates.

  • Cause 2: Exceeding Solubility Limit: The final concentration in your experiment may still be above the compound's thermodynamic solubility limit in that specific medium, even if it's transiently dissolved.

  • Cause 3: Buffer Incompatibility: Certain buffer components (e.g., high concentrations of divalent cations like Ca²⁺ or Mg²⁺) can sometimes form less soluble salts with the compound.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_ph Check pH of final solution. Is it significantly lower than the stock solution? start->check_ph check_conc Review final concentration. Is it too high for the aqueous medium? start->check_conc check_dilution How was the stock diluted? (e.g., added quickly, insufficient mixing) start->check_dilution ph_yes pH is too low check_ph->ph_yes Yes ph_no pH is stable check_ph->ph_no No conc_yes Concentration is too high check_conc->conc_yes Yes conc_no Concentration seems reasonable check_conc->conc_no No dilution_bad Dilution was rapid check_dilution->dilution_bad Bad dilution_good Dilution was slow with mixing check_dilution->dilution_good Good sol_ph Solution: 1. Increase buffer capacity. 2. Work at a slightly higher final pH if experiment allows. ph_yes->sol_ph sol_conc Solution: 1. Lower the final working concentration. 2. Add a solubilizing excipient (e.g., HP-β-CD). conc_yes->sol_conc sol_dilution Solution: Re-make by adding stock dropwise to final buffer with vigorous vortexing. dilution_bad->sol_dilution

Caption: Troubleshooting Decision Tree for Compound Precipitation.

Pro-Tip on Solubilizing Excipients: For particularly stubborn solubility issues in final assays, consider using formulation aids like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins have a hydrophobic core that can encapsulate poorly soluble molecules like this one, while their hydrophilic exterior enhances overall aqueous solubility.[8]

References

  • ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.[Link]

  • National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs.[Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.[Link]

  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.[Link]

  • National Institutes of Health (NIH). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.[Link]

  • Google Patents.CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. Formulating Poorly Water Soluble Drugs.[Link]

  • PubChem, National Institutes of Health (NIH). 6-Nitro-1H-indole.[Link]

  • Reddit. Solubility of Nitro Containing Molecules : r/chemistry.[Link]

  • National Institutes of Health (NIH). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.[Link]

  • PubChem, National Institutes of Health (NIH). 4-Nitro-1H-pyrazole-3-carboxylic acid.[Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams.[Link]

  • PubChemLite. 4-nitro-1h-indole-2-carboxylic acid (C9H6N2O4).[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Nitro-1H-indole-2-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 4-Nitro-1H-indole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Nitro-1H-indole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. 4-Nitro-1H-indole-2-carboxylic acid serves as a crucial intermediate in the development of novel pharmaceuticals, particularly in the fields of anti-inflammatory and antimicrobial agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 4-nitro-1H-indole-2-carboxylic acid scaffold?

A1: The two primary and historically significant methods for constructing the indole nucleus, which can be adapted for 4-nitro-substituted targets, are the Fischer and Reissert indole syntheses.

  • Fischer Indole Synthesis: This is a robust and widely used method that involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] For 4-nitroindole derivatives, the corresponding 3-nitrophenylhydrazine would be the starting material. The choice of the carbonyl compound will determine the substitution at the 2-position of the indole. For the synthesis of 4-nitro-1H-indole-2-carboxylic acid, a pyruvate derivative is a suitable carbonyl partner.

  • Reissert Indole Synthesis: This method offers an alternative pathway, particularly useful for certain substitution patterns. It involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an intermediate, which is then reductively cyclized to the indole-2-carboxylic acid.

Q2: My Fischer indole synthesis is resulting in a low yield. What are the common contributing factors?

A2: Low yields in the Fischer indole synthesis of 4-nitroindoles can stem from several factors. The electron-withdrawing nature of the nitro group on the phenylhydrazine can deactivate the ring, making the key[3][3]-sigmatropic rearrangement more challenging.[4][5] Other common issues include:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used, and the optimal choice depends on the specific substrates.[6][7]

  • Inappropriate Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition and the formation of byproducts.[6][8]

  • Purity of Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can lead to unwanted side reactions.[5]

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A3: The formation of byproducts is a common challenge. In the context of 4-nitroindole synthesis, you might encounter:

  • Regioisomers: If an unsymmetrical ketone is used, two different indole regioisomers can be formed.[7]

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.[7]

  • Friedel-Crafts Type Products: Strong acids can lead to undesired electrophilic aromatic substitution reactions.[7]

  • Over-nitration or Side-chain Nitration: If nitrating an existing indole-2-carboxylic acid, harsh nitrating conditions can lead to the formation of dinitro or other undesired nitrated products.

To minimize these, careful control of reaction conditions (temperature, reaction time, and dropwise addition of reagents) is crucial. Using milder, non-acidic nitrating agents like benzoyl nitrate for direct nitration can also be beneficial.[9]

Troubleshooting Guides

Issue 1: Low Yield in the Fischer Indole Synthesis of Ethyl 4-Nitro-1H-indole-2-carboxylate

This guide provides a systematic approach to troubleshooting low yields in the Fischer indole synthesis of the ethyl ester of 4-nitro-1H-indole-2-carboxylic acid.

Potential Cause Troubleshooting Strategy Rationale
Inefficient Hydrazone Formation Ensure anhydrous conditions. Use a catalytic amount of acetic acid. Monitor hydrazone formation by TLC before proceeding to the cyclization step.The initial condensation to form the hydrazone is a reversible reaction. Removing water and using a mild acid catalyst drives the equilibrium towards the product.
Suboptimal Cyclization Catalyst Screen a panel of acid catalysts. Start with a milder Lewis acid like ZnCl₂ before moving to stronger Brønsted acids like polyphosphoric acid (PPA).[6][10]The electron-withdrawing nitro group can make the cyclization step sluggish. The optimal acid catalyst provides the right balance of reactivity without promoting decomposition.
Reaction Temperature Too High or Too Low Systematically vary the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress by TLC at each temperature.Elevated temperatures are often necessary, but excessive heat can lead to charring and byproduct formation.[6][8]
Decomposition of Starting Material or Product Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time by closely monitoring its progress.Nitro-substituted aromatic compounds can be susceptible to decomposition at high temperatures. An inert atmosphere can prevent oxidative side reactions.[6]
Issue 2: Poor Selectivity in the Nitration of Ethyl 1H-Indole-2-carboxylate

This guide addresses the challenge of achieving selective nitration at the C4-position of the indole ring.

Potential Cause Troubleshooting Strategy Rationale
Harsh Nitrating Conditions Avoid strong acid nitrating mixtures (e.g., HNO₃/H₂SO₄). Use milder, non-acidic nitrating agents such as benzoyl nitrate or ethyl nitrate.[9]The indole nucleus is sensitive to strong acids, which can lead to polymerization or nitration at other positions (typically C3, C5, or C6).[9]
Incorrect Solvent Use a polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane.The choice of solvent can influence the regioselectivity of the nitration by affecting the solubility of the nitrating agent and the indole substrate.
Reaction Temperature Not Optimized Perform the nitration at low temperatures (e.g., -20 °C to 0 °C) with slow, dropwise addition of the nitrating agent.Nitration is an exothermic reaction. Low temperatures help to control the reaction rate and minimize the formation of undesired side products.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl 4-Nitro-1H-indole-2-carboxylate

This protocol is a starting point and may require optimization based on the specific substrate and available laboratory equipment.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 3-nitrophenylhydrazine (1.0 eq.) in ethanol.

  • Add ethyl pyruvate (1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the 3-nitrophenylhydrazine.

  • The resulting hydrazone can be isolated by filtration or used directly in the next step.

Step 2: Cyclization

  • To the crude hydrazone, add a suitable solvent such as toluene or xylene.

  • Add the acid catalyst. For example, polyphosphoric acid (PPA) can be an effective catalyst.[10]

  • Heat the reaction mixture to reflux (typically 85-115 °C) for 20-60 minutes, monitoring the progress by TLC.[10]

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reissert-based Synthesis of 4-Nitro-1H-indole

This protocol is adapted from a procedure for the synthesis of 4-nitroindole and can be a precursor to the desired carboxylic acid.[8]

Step 1: Formation of the Diethyl Oxalate/Potassium Ethoxide Complex

  • In a beaker, dissolve diethyl oxalate (1.5 eq.) in dry dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • Under vigorous stirring, add potassium ethoxide (1.3 eq.).[8]

Step 2: Condensation and Cyclization

  • In a separate flask, dissolve ethyl N-(2-methyl-3-nitrophenyl)formimidate (1.0 eq.) in dry dimethyl sulfoxide (DMSO).[8]

  • Immediately pour the diethyl oxalate/potassium ethoxide complex into the DMSO solution.

  • Stir the resulting deep-red solution for 1 hour at approximately 40 °C. Temperatures above 40 °C may lead to byproduct formation.[8]

  • Monitor the reaction by TLC.[8]

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a beaker and add water with stirring to precipitate the 4-nitroindole.

  • Filter the solid product and dry it.

  • The crude product can be purified by recrystallization from methanol, ethanol, or acetonitrile, or by sublimation.[8]

Visualizations

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis Start Starting Materials: 3-Nitrophenylhydrazine Ethyl Pyruvate Hydrazone_Formation Step 1: Hydrazone Formation Solvent: Ethanol Catalyst: Acetic Acid Start->Hydrazone_Formation Cyclization Step 2: Cyclization Catalyst: PPA or ZnCl2 Solvent: Toluene Heat Hydrazone_Formation->Cyclization Workup Step 3: Work-up Quenching, Neutralization, Extraction Cyclization->Workup Purification Step 4: Purification Column Chromatography Workup->Purification Product Ethyl 4-Nitro-1H-indole-2-carboxylate Purification->Product

Caption: A generalized workflow for the Fischer indole synthesis of ethyl 4-nitro-1H-indole-2-carboxylate.

Logical Relationship: Troubleshooting Low Yields in Fischer Indole Synthesis

Troubleshooting_Fischer_Indole Low_Yield Low Yield Suboptimal_Catalyst Suboptimal Catalyst Low_Yield->Suboptimal_Catalyst Incorrect_Temp Incorrect Temperature Low_Yield->Incorrect_Temp Impure_Reagents Impure Reagents Low_Yield->Impure_Reagents Decomposition Decomposition Low_Yield->Decomposition Screen_Catalysts Action: Screen Catalysts (e.g., ZnCl2, PPA) Suboptimal_Catalyst->Screen_Catalysts Optimize_Temp Action: Optimize Temperature (TLC Monitoring) Incorrect_Temp->Optimize_Temp Purify_Reagents Action: Purify Starting Materials Impure_Reagents->Purify_Reagents Inert_Atmosphere Action: Use Inert Atmosphere Decomposition->Inert_Atmosphere

Caption: A troubleshooting decision tree for addressing low yields in the Fischer indole synthesis.

References

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • Dave's Organic Chemistry. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions, 1-26.
  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Gholap, A. R. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2012(4), M775.
  • Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
  • Google Patents. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid.
  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471.
  • Park, H. Y., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, 23(6), 1267-1275.
  • Mąkosza, M., & Paszewski, M. (2005). Synthesis of 4- and 6-Substituted Nitroindoles. Synthesis, 2005(12), 1949-1954.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Nitro-1H-indole-2-carboxylic acid HPLC Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Nitro-1H-indole-2-carboxylic acid (CAS No. 16732-60-8).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Nitro-1H-indole-2-carboxylic acid (CAS No. 16732-60-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this analyte. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure robust and reproducible results.

I. Understanding the Analyte: Key Chemical Properties

4-Nitro-1H-indole-2-carboxylic acid is a versatile intermediate in pharmaceutical synthesis.[1] Its structure presents specific challenges in reversed-phase HPLC that dictate our analytical strategy.

  • Acidic Nature: The carboxylic acid group is the dominant functional group influencing its chromatographic behavior.[2] The predicted pKa of the related indole-2-carboxylic acid is approximately 4.4.[3] This means the ionization state of the molecule is highly dependent on the mobile phase pH. At a pH above its pKa, the molecule will be deprotonated (anionic), and at a pH below, it will be in its neutral, protonated form.

  • UV Absorbance: The nitro-indole chromophore allows for strong UV absorbance, making UV detection a suitable choice.[4] The absorption spectrum for 4-nitroindole extends into the visible range, suggesting that detection wavelengths in the near-UV range (e.g., 290-350 nm) should provide high sensitivity.[4][5]

  • Solubility: The compound is a yellow solid, and while specific solubility data is limited, its carboxylic acid nature suggests solubility in alkaline aqueous solutions and polar organic solvents like DMSO.[1][6]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for 4-Nitro-1H-indole-2-carboxylic acid?

A1: A reversed-phase C18 column is the most common and effective choice. A good starting point is an isocratic method using a buffered mobile phase consisting of acetonitrile (ACN) or methanol and an aqueous buffer. Crucially, the pH of the aqueous phase should be controlled to be at least 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form, which promotes better retention and peak shape.[7] See the detailed protocol in Section IV for a validated starting method.

Q2: What is the ideal detection wavelength (λmax)?

A2: Based on the UV spectra of related nitro-indole compounds, a wavelength between 290 nm and 350 nm is recommended for optimal sensitivity.[4][5] It is always best practice to determine the empirical λmax by running a UV-Vis spectrum of the analyte in your mobile phase diluent using your HPLC's diode array detector (DAD) or a standalone spectrophotometer.

Q3: How should I prepare my samples and standards?

A3: Dissolve the 4-Nitro-1H-indole-2-carboxylic acid standard in a small amount of HPLC-grade methanol or acetonitrile before diluting to the final concentration with the mobile phase. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[8] Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to prevent column frit blockage.[9]

Q4: Why is controlling the mobile phase pH so critical for this compound?

A4: The analyte has a carboxylic acid group with a pKa around 4.4.[3][7] If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, leading to a broad, tailing, or split peak. By setting the pH to ~2.5, we ensure the carboxylic acid is fully protonated, resulting in a single, sharp, and reproducible peak.[7]

III. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the HPLC analysis of 4-Nitro-1H-indole-2-carboxylic acid.

Problem 1: Severe Peak Tailing

Q: My peak for 4-Nitro-1H-indole-2-carboxylic acid is showing significant tailing (Asymmetry Factor > 1.5). What is the cause and how do I fix it?

A: Peak tailing is the most frequent issue for acidic compounds and typically points to secondary interactions or improper mobile phase conditions.[10]

Primary Cause: Ionization and Silanol Interactions

  • Causality: If the mobile phase pH is too high (e.g., pH > 3.5), a portion of your analyte will be in its anionic carboxylate form. This anion can interact strongly with residual, positively charged sites on the silica stationary phase (silanols), leading to a secondary retention mechanism that causes tailing.[10][11]

  • Solution:

    • Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase. Use an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% phosphoric acid to bring the pH to between 2.5 and 3.0.[7][8] This fully protonates the carboxylic acid, eliminating its ionic interaction with the stationary phase.[7]

    • Increase Buffer Strength: If you are already using a buffer (like phosphate), ensure its concentration is sufficient (e.g., 20-25 mM). A weak buffer may not have the capacity to control the on-column pH effectively.[11]

Secondary Cause: Column Overload

  • Causality: Injecting too much mass of the analyte can saturate the stationary phase, leading to a distorted, tailing peak.

  • Solution:

    • Reduce Injection Volume/Concentration: Prepare a 1:10 dilution of your sample and inject it again. If the peak shape improves dramatically, you were likely overloading the column.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent (like 100% ACN) can cause peak distortion.

Problem 2: Unstable or Drifting Retention Times

Q: The retention time for my analyte is decreasing with every injection. What's happening?

A: Drifting retention times indicate a change in the chromatographic system over time.

Primary Cause: Inadequate Column Equilibration

  • Causality: A C18 column, especially when using buffered mobile phases, requires sufficient time to equilibrate. If the column is not fully equilibrated, you will see retention times shift, usually to earlier times, as the stationary phase chemistry stabilizes.

  • Solution:

    • Equilibrate Longer: After installing a column or changing the mobile phase, flush the column with at least 10-15 column volumes of the new mobile phase before the first injection. For a 4.6 x 150 mm column at 1 mL/min, this is about 25-30 minutes.

Secondary Cause: Mobile Phase Issues

  • Causality: The composition of the mobile phase can change over time. The more volatile component (usually acetonitrile) can evaporate, leading to a stronger mobile phase and decreased retention times. Alternatively, if using an automated mixer, one of the pumps or proportioning valves could be malfunctioning.[9]

  • Solution:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs capped.

    • System Check: If you suspect a hardware issue, prime all solvent lines and run a diagnostic test on your HPLC's proportioning valve if available.[9]

Troubleshooting Workflow Diagram

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing (As > 1.5) start->peak_tailing rt_drift Retention Time Drift start->rt_drift cause_ph Cause: Incorrect pH (Analyte is ionized) peak_tailing->cause_ph Is pH > 3.5? cause_overload Cause: Column Overload peak_tailing->cause_overload Is conc. high? cause_equilibration Cause: Poor Equilibration rt_drift->cause_equilibration New column/MP? cause_mp Cause: Mobile Phase Composition Change rt_drift->cause_mp Old MP? solution_ph Solution: Lower Mobile Phase pH to 2.5-3.0 (e.g., 0.1% H3PO4 or TFA) cause_ph->solution_ph solution_overload Solution: Dilute Sample 1:10 cause_overload->solution_overload solution_equilibration Solution: Equilibrate for 15+ column volumes cause_equilibration->solution_equilibration solution_mp Solution: Prepare Fresh Mobile Phase Daily & Cap Reservoirs cause_mp->solution_mp

Caption: Troubleshooting workflow for common HPLC issues.

IV. Experimental Protocols

Protocol 1: Recommended HPLC Method

This method provides a robust starting point for the analysis of 4-Nitro-1H-indole-2-carboxylic acid.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for this type of analyte.
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterAcidifies the mobile phase to a pH of ~2.5, ensuring the analyte is in its neutral form.[7][12]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase HPLC.
Elution Mode IsocraticA simple starting point. A gradient may be needed if impurities are present.
Composition 60% A : 40% B (Adjust as needed)This ratio should be adjusted to achieve a retention time of 3-7 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves retention time reproducibility.
Injection Vol. 10 µLA typical volume; adjust based on analyte concentration and sensitivity.
Detection UV at 320 nmProvides good sensitivity for the nitro-indole chromophore.[4]
Run Time 10 minutesSufficient for elution of the main peak and any minor impurities.
Protocol 2: Sample & Standard Preparation
  • Stock Standard Preparation (1 mg/mL):

    • Accurately weigh 10 mg of 4-Nitro-1H-indole-2-carboxylic acid reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Add ~7 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow to cool to room temperature and dilute to the mark with methanol. Mix well. This solution should be stored at 2-8°C and protected from light.[13]

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock standard into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase (e.g., 60:40 Water:ACN with 0.1% H₃PO₄). Mix well.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, aiming for a concentration within the calibration range.

    • Perform a final dilution into the mobile phase.

    • Filter the final solution through a 0.22 µm PTFE or nylon syringe filter into an HPLC vial.

V. References

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • HPLC Troubleshooting Guide. Chromatography Online. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

  • UV absoerption spectra of indolyl-2-carboxylic acid as a function of sul. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health. [Link]

  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. [Link]

  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. hrcak. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Institutes of Health. [Link]

  • Carboxylic acid. Britannica. [Link]

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Nitro-1H-indole-2-carboxylic Acid Synthesis

The Technical Support Center for Indole Synthesis is now online. This guide is structured to assist researchers in navigating the specific challenges of synthesizing 4-Nitro-1H-indole-2-carboxylic acid and its ester deri...

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for Indole Synthesis is now online. This guide is structured to assist researchers in navigating the specific challenges of synthesizing 4-Nitro-1H-indole-2-carboxylic acid and its ester derivatives.

Unlike generic synthesis guides, this resource focuses on regiocontrol and functional group tolerance , addressing the specific difficulty of placing a nitro group at the 4-position while retaining the 2-carboxylic acid moiety.

Route Selection Wizard

Which synthetic pathway fits your available precursors and equipment?

Route Precursor Primary Challenge Why Choose This?
A. Modified Reissert (Bergman) 2-Methyl-3-nitroanilineDecarboxylation Control Highest Regioselectivity. Unambiguously yields the 4-nitro isomer.
B. Fischer Indole 3-NitrophenylhydrazineIsomer Separation Accessibility. Precursors are cheap, but yields a mixture of 4- and 6-nitro isomers.
C. Classic Reissert 2,6-DinitrotolueneSelective Reduction Scale-Up Potential. Best for bulk synthesis if selective reduction conditions are optimized.

Protocol A: Modified Reissert (Bergman) Route (Recommended)

Target: Ethyl 4-nitroindole-2-carboxylate (or free acid) Reference: Organic Syntheses, Vol. 65, p. 146 (Modified for Carboxylate Retention)

The Workflow

This route uses the Sand-Bergman modification , which activates the methyl group of o-nitroanilines (or in this case, 2-methyl-3-nitroaniline) using a formimidate.

BergmanRoute Start 2-Methyl-3-nitroaniline Step1 Formimidate Formation (HC(OEt)3, pTsOH) Start->Step1 Inter1 Ethyl N-(2-methyl-3- nitrophenyl)formimidate Step1->Inter1 Step2 Oxalate Condensation ((COOEt)2, KOEt) Inter1->Step2 Inter2 Enolate Intermediate Step2->Inter2 Step3 Cyclization & Workup (Controlled Acidification) Inter2->Step3 Product 4-Nitroindole-2- carboxylic acid (ester) Step3->Product Low Temp (<40°C) SideProduct 4-Nitroindole (Decarboxylated) Step3->SideProduct High Temp (>100°C)

Figure 1: Critical decision points in the Bergman synthesis to prevent unwanted decarboxylation.

Step-by-Step Protocol

Phase 1: Formimidate Synthesis

  • Charge: Combine 2-methyl-3-nitroaniline (1.0 eq), triethyl orthoformate (1.35 eq), and a catalytic amount of p-toluenesulfonic acid in a flask equipped with a distillation head.

  • Reaction: Heat to ~120°C. Ethanol will distill off.

  • Endpoint: When ethanol evolution ceases (approx. 1-2 h), vacuum distill the residue to isolate ethyl N-(2-methyl-3-nitrophenyl)formimidate .

    • Checkpoint: The imidate is sensitive to moisture. Store under argon if not used immediately.

Phase 2: Cyclization to the Ester

  • Prepare Base: In a separate vessel, dissolve potassium (1.3 eq) in absolute ethanol to form KOEt, or use commercial KOEt.

  • Condensation: Add diethyl oxalate (1.5 eq) to the base solution (keep < 10°C).

  • Addition: Add the formimidate from Phase 1. The solution will turn deep red (formation of the pyruvate enolate).

  • Cyclization (CRITICAL): Stir at 35–40°C for 1–2 hours.

    • Warning: Do NOT heat to reflux or distill at this stage, as described in the Organic Syntheses procedure for 4-nitroindole. High heat promotes decarboxylation.[1]

  • Workup: Pour the red mixture into ice-cold water containing acetic acid (buffered to pH 4-5).

  • Isolation: The yellow precipitate is ethyl 4-nitroindole-2-carboxylate . Filter and wash with cold water.

Protocol B: Fischer Indole Synthesis (Alternative)

Target: Mixture of 4- and 6-nitro isomers Reference: J. Chem. Soc., Perkin Trans. 1, 1972, 90.

The Regioselectivity Problem

Reaction of 3-nitrophenylhydrazine with ethyl pyruvate yields two hydrazones. Upon cyclization (PPA or ZnCl₂), two isomers are formed.

FischerRegio Start 3-Nitrophenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Start->Hydrazone Split Sigmatropic Rearrangement Hydrazone->Split PathA Attack at C2 (ortho) (Sterically favored) Split->PathA Path A PathB Attack at C6 (para) (Sterically hindered) Split->PathB Path B Prod6 Ethyl 6-Nitroindole- 2-carboxylate (MAJOR Product) PathA->Prod6 Prod4 Ethyl 4-Nitroindole- 2-carboxylate (MINOR Product) PathB->Prod4

Figure 2: Regiochemical outcome of the Fischer Indole Synthesis on a meta-substituted substrate.

Troubleshooting & Separation Guide

Q: How do I separate the 4-nitro from the 6-nitro isomer? The 4-nitro isomer is typically less polar and more soluble in non-polar solvents due to internal hydrogen bonding (if the free acid) or steric shielding.

  • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (start 9:1). The 4-nitro isomer usually elutes after the 6-nitro isomer (counter-intuitively, depending on the stationary phase, but often they are close).

  • Fractional Crystallization:

    • Dissolve the crude mixture in hot ethanol.

    • The 6-nitro isomer is generally less soluble and crystallizes out first upon cooling.

    • Concentrate the mother liquor to enrich the 4-nitro isomer .

Q: Can I improve the ratio?

  • Acid Catalyst: Using Polyphosphoric Acid (PPA) at moderate temperatures (80-90°C) often favors the thermodynamic product, but the ratio is intrinsic to the electronic and steric nature of the 3-nitro group. Expect a 60:40 or 70:30 ratio favoring the 6-nitro isomer.

Analytical Data Reference

CompoundMelting Point (°C)1H NMR Characteristic Signals (DMSO-d6)
Ethyl 4-nitroindole-2-carboxylate 150–152δ 8.2 (d, H-5), δ 7.9 (d, H-7), δ 7.5 (t, H-6). Note desheilding of H-5 due to nitro group.
Ethyl 6-nitroindole-2-carboxylate 202–205δ 8.4 (s, H-7), δ 8.0 (d, H-5), δ 7.8 (d, H-4). H-7 is a singlet.
4-Nitroindole (Decarboxylated) 204–205Lacks ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm).

References

  • Bergman, J., Sand, P., & Tilstam, U. (1983). Synthesis of 4-nitroindole and some derivatives. Tetrahedron Letters, 24(34), 3665–3668. Link

  • Sand, P., & Bergman, J. (1990). Synthesis of 4-Nitroindole. Organic Syntheses, 65, 146. Link

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Reactions, 42, 355.
  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Optimization

Technical Support Center: Purification of 4-Nitro-1H-indole-2-carboxylic acid

Welcome to the technical support guide for the purification of crude 4-Nitro-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-Nitro-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows.[1] Achieving high purity of this compound is paramount for reproducible downstream applications, including the development of novel pharmaceutical agents.[1] This guide provides in-depth, experience-based answers to common purification challenges, detailed experimental protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The impurity profile of crude 4-Nitro-1H-indole-2-carboxylic acid is heavily dependent on its synthetic route. The most common synthesis is a variation of the Fischer indole synthesis.[2][3]

Common Synthetic Precursors & Potential Impurities:

Precursor/Reaction StepPotential ImpurityRationale for Formation
Starting Material 2-Methyl-3-nitroaniline or similarIncomplete reaction or carryover.
Hydrazone Formation Unreacted PhenylhydrazineExcess reagent used to drive the reaction to completion.
Cyclization (Acid-Catalyzed) Isomeric Nitroindoles (e.g., 6-Nitro)Non-selective cyclization can occur under harsh acidic conditions or with certain substitution patterns.
Hydrolysis of Ester Precursor Ethyl 4-nitro-1H-indole-2-carboxylateIncomplete saponification of the ester intermediate.
Side Reactions Polymeric tars, Friedel-Crafts byproductsStrong acids like polyphosphoric acid (PPA) can catalyze side reactions, leading to complex, often colored, mixtures.[4]

A frequent challenge is the presence of colored impurities, often resulting from side reactions or residual starting materials, which can give the crude product a dark brown or reddish appearance.[5]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 4-Nitro-1H-indole-2-carboxylic acid in a practical Q&A format.

Q1: My final product is a brownish or deep yellow solid, not the expected pale yellow. How can I remove the color?

A1: This is a classic issue arising from polymeric impurities or highly conjugated byproducts formed during acid-catalyzed cyclization.

  • Expert Insight: The color is often due to trace impurities that are difficult to remove by simple recrystallization alone. An activated carbon (charcoal) treatment is highly effective. The porous structure of activated carbon provides a large surface area for the adsorption of large, color-producing molecules.

  • Troubleshooting Protocol:

    • Dissolve your crude product in a suitable hot solvent for recrystallization (e.g., ethanol or methanol).[6]

    • Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product). Caution: Add charcoal to the hot solution carefully, as it can cause vigorous bumping.

    • Keep the solution hot and stir for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

    • Allow the clarified, hot filtrate to cool slowly for recrystallization.

Q2: I'm losing a significant amount of product during recrystallization. What can I do to improve my yield?

A2: Poor yield during recrystallization is typically due to one of two factors: choosing a suboptimal solvent or cooling the solution too rapidly.

  • Expert Insight: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For carboxylic acids, polar protic solvents like ethanol, methanol, or aqueous mixtures are often good choices.[7] Rapid cooling leads to the formation of small, often impure crystals and traps impurities, while slow cooling allows for the growth of larger, purer crystals.

  • Solvent Selection Guide:

SolventSuitability for 4-Nitro-1H-indole-2-carboxylic acid
Ethanol/Methanol Excellent. Good solubility when hot, lower solubility when cold.[6]
Acetonitrile Good. Can also be an effective solvent for recrystallization.[6]
Ethyl Acetate Moderate. May require a co-solvent like hexane to reduce solubility for precipitation.
Water Poor. Generally insoluble, but can be used in mixtures with alcohols.
  • Troubleshooting Protocol:

    • Use the minimum amount of hot solvent required to fully dissolve the crude solid.

    • After dissolution, allow the flask to cool to room temperature undisturbed on a benchtop.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtration.

Q3: My ¹H NMR spectrum shows a broad peak around 10-12 ppm, but also some greasy, aliphatic peaks that don't belong. What are these, and how do I remove them?

A3: The broad peak between 10-12 ppm is characteristic of the carboxylic acid proton and indicates your desired product is present.[8][9] The aliphatic signals likely correspond to neutral, non-polar impurities (e.g., residual solvent from the synthesis like toluene or byproducts from starting materials).

  • Expert Insight: An acid-base extraction is the most efficient method to separate a carboxylic acid from neutral or basic impurities.[10][11][12] The acidic proton of the carboxylic acid is readily removed by a weak base (like sodium bicarbonate), converting it into a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase.

  • Workflow Diagram:

    Caption: Acid-Base Extraction Workflow.

Q4: I'm considering column chromatography. What conditions do you recommend?

A4: Column chromatography is a powerful purification technique but should be reserved for difficult separations, as it can be material and time-intensive.[13]

  • Expert Insight: For a polar, acidic compound like 4-Nitro-1H-indole-2-carboxylic acid, normal-phase silica gel chromatography is appropriate. The key challenge is "streaking" or "tailing" of the acidic compound on the basic silica gel. To mitigate this, a small amount of acid (e.g., acetic acid or formic acid) is often added to the mobile phase. This keeps the carboxylic acid protonated, reducing its interaction with the stationary phase and leading to better peak shape.

  • Recommended Conditions:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 20% EtOAc/Hexanes and gradually increase to 50-60% EtOAc/Hexanes.

    • Additive: Include 0.5-1% acetic acid in your mobile phase mixture.

    • Monitoring: Use Thin Layer Chromatography (TLC) with the same solvent system to identify the fractions containing your pure product.[14]

Section 3: Detailed Purification Protocols

Protocol 1: High-Yield Recrystallization

This protocol is the first-line method for purifying crude material that is >85% pure.

  • Dissolution: Place 5.0 g of crude 4-Nitro-1H-indole-2-carboxylic acid into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add 100 mL of 95% ethanol and heat the mixture on a hot plate with stirring until it reaches a gentle boil and all solids have dissolved.

  • (Optional) Decolorization: If the solution is darkly colored, remove it from the heat and cautiously add 100 mg of activated carbon. Return to the hot plate and boil gently for 5 minutes.

  • Hot Filtration: If carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask. Rinse the original flask and filter paper with a small amount (10-15 mL) of hot ethanol to recover any residual product.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop, without disturbance. Crystal formation should begin as the solution cools.

  • Chilling: Once the flask has reached ambient temperature, place it in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol (2 x 10 mL) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. The expected product is a pale yellow crystalline solid.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities, regardless of their polarity.

  • Dissolution: Dissolve 5.0 g of the crude product in 100 mL of ethyl acetate in a 250 mL separatory funnel.

  • Base Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the CO₂ gas that is generated.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean 500 mL beaker. Repeat the extraction of the organic layer with a fresh 50 mL portion of saturated NaHCO₃ solution. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the pH of the solution is ~1-2 (check with pH paper). A precipitate of the pure carboxylic acid will form.

  • Isolation & Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry in a vacuum oven as described in Protocol 1.

Section 4: Purity Assessment

Validating the purity of your final product is a critical final step.

TechniquePurposeExpected Result for Pure Product
¹H NMR Structural confirmation and impurity detectionA clean spectrum with characteristic peaks. The carboxylic acid proton should appear as a singlet around 12 ppm in DMSO-d₆.[9] Aromatic protons will appear between 7-8.5 ppm.[15]
Melting Point Purity assessmentA sharp melting point range (e.g., 204–206 °C for the related 4-nitroindole).[6] Impurities will broaden and depress the melting point.
HPLC Quantitative purity assessmentA single major peak with purity >98% by area normalization.
TLC Quick purity check and reaction monitoringA single spot with a consistent Rf value in an appropriate solvent system (e.g., 50% EtOAc/Hexanes + 1% AcOH).

Section 5: Final Decision Logic for Purification

This flowchart provides a logical path to selecting the appropriate purification strategy based on the characteristics of your crude material.

Caption: Purification Strategy Decision Tree.

References

  • Organic Syntheses Procedure, 4-nitroindole. Available at: [Link]

  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • Shukla, S. K. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Available at: [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Organic Syntheses Procedure, 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: [Link]

  • ResearchGate, Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents. Available at: [Link]

  • Google Patents, CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Google Patents, CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • Xu, B. et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]

  • Wikipedia, Bartoli indole synthesis. Available at: [Link]

  • Wikipedia, Fischer indole synthesis. Available at: [Link]

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Paputa-Peck, M. C. et al. (1988). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • E. M. Dowling, et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal, Fischer Indole Synthesis. Available at: [Link]

  • Phenomenex (2023). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • ResearchGate (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Available at: [Link]

  • Karunanithi, A. T. et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • Studylib, Column Chromatography of Nitroanilines Lab Experiment. Available at: [Link]

  • Organic Chemistry Portal, Indole synthesis. Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • University of Michigan, Acid-Base Extraction. Available at: [Link]

  • Taber, D. F., & Neubert, P. (2016). Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Reddit (2021). carboxylic acid solubility + TLC. r/chemhelp. Available at: [Link]

  • Kiani, A., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

  • Testbook. Fischer Indole Synthesis. Available at: [Link]

  • Zhang, J., et al. (2019). divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. Available at: [Link]

  • Gabriele, B., et al. (2018). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-Nitro-1H-indole-2-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-Nitro-1H-indole-2-carboxylic acid. This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Nitro-1H-indole-2-carboxylic acid. This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to the challenges encountered during the synthesis and scale-up of this valuable pharmaceutical intermediate.[1] We will move beyond basic protocols to address the critical nuances of reaction control, impurity profiling, and safety that are paramount for successful large-scale production.

Introduction: The Synthetic Challenge

The synthesis of 4-Nitro-1H-indole-2-carboxylic acid is a non-trivial undertaking due to the inherent reactivity of the indole nucleus. The electron-rich indole system is highly susceptible to electrophilic attack, but controlling the regioselectivity of nitration is a significant hurdle. The C-3 position is the most nucleophilic, while under strongly acidic conditions, nitration often favors the C-5 and C-6 positions, with the C-4 position being less accessible.[2][3] Furthermore, the acid-sensitive nature of the indole ring can lead to polymerization and the formation of intractable tars, complicating purification and reducing yields.[2]

This guide will focus on two plausible synthetic strategies and the common issues associated with each.

  • Route A: The Japp-Klingemann / Fischer Indole Synthesis, a classical approach building the indole ring from a pre-functionalized arene.

  • Route B: Direct nitration of an indole-2-carboxylic acid precursor, a more direct but challenging approach regarding regioselectivity.

Troubleshooting Guide & Scale-Up Protocols

This section is designed to address specific experimental failures in a question-and-answer format.

Route A: Japp-Klingemann / Fischer Indole Synthesis

This route involves the reaction of a 3-nitrophenyldiazonium salt with an active methylene compound like ethyl 2-methylacetoacetate to form a hydrazone (Japp-Klingemann reaction), followed by acid-catalyzed cyclization (Fischer indole synthesis).

Answer: Failure in the Fischer indole cyclization step is a frequent issue, often stemming from the catalyst choice, reaction temperature, or the stability of the hydrazone intermediate.

  • Causality: The Fischer synthesis requires a strong acid catalyst (Brønsted or Lewis) to facilitate the key[4][4]-sigmatropic rearrangement.[5] However, the presence of a deactivating nitro group on the phenylhydrazine moiety makes the cyclization more sluggish than for electron-rich analogs. Polyphosphoric acid (PPA) is often employed, but its viscosity and challenging work-up can be problematic on a larger scale.[6]

  • Troubleshooting Steps:

    • Catalyst Screening: If PPA is proving ineffective, consider alternative catalysts. Eaton's reagent (P₂O₅ in methanesulfonic acid) can offer higher reactivity. Lewis acids like ZnCl₂ or BF₃·OEt₂ are also viable options that may be easier to handle at scale.[5]

    • Temperature Control: The reaction often requires elevated temperatures (80-115 °C) to proceed.[7] However, excessive heat can lead to decomposition of the starting material and product. On a large scale, ensuring uniform heat distribution is critical. Use a jacketed reactor with good agitation and monitor the internal temperature closely.

    • Hydrazone Purity: Ensure the hydrazone intermediate from the Japp-Klingemann step is pure. Impurities can interfere with the cyclization. The hydrazone can be recrystallized before use.

    • Solvent Choice: While often run neat in the acid catalyst, high-boiling point solvents like toluene or xylene can be used with PPA to improve mixing and heat transfer.[7]

Visualizing the Fischer Indole Synthesis Workflow

cluster_JK Japp-Klingemann Reaction cluster_Fischer Fischer Indole Synthesis cluster_Hydrolysis Ester Hydrolysis A 3-Nitroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C 3-Nitrophenyldiazonium Salt B->C E Coupling Reaction C->E D Ethyl 2-methylacetoacetate D->E F Ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate E->F G Hydrazone Intermediate (F) I Cyclization G->I H Acid Catalyst (PPA, ZnCl₂) Heat (80-115°C) H->I J Ethyl 4-Nitro-1H-indole-2-carboxylate I->J K Ester Intermediate (J) L Base Hydrolysis (NaOH/EtOH) K->L M Acidic Workup (HCl) L->M N 4-Nitro-1H-indole-2-carboxylic Acid M->N

Caption: Workflow for Route A: Japp-Klingemann/Fischer Indole Synthesis.

Route B: Direct Nitration of Indole-2-Carboxylic Acid Precursor

A more convergent approach is the direct nitration of a suitable indole precursor. However, this route is plagued by regioselectivity issues. Nitrating indole-2-carboxylic acid directly with mixed acid (HNO₃/H₂SO₄) typically yields a mixture of 5- and 6-nitro isomers, with the 4-nitro isomer being a minor product, if formed at all. A more successful, albeit longer, variation involves the nitration of indoline-2-carboxylic acid followed by dehydrogenation.[8]

Answer: This is the central challenge of this synthetic route. The directing effect of the substituents on the indoline ring governs the position of nitration.

  • Causality: In a strongly acidic medium like H₂SO₄, the secondary amine of the indoline ring becomes protonated (-NH₂⁺-). This protonated group is a meta-director. The carboxylic acid is also a deactivating, meta-directing group. The combination of these effects leads to preferential nitration at the C-6 position, which is meta to the protonated amine. Nitration at C-5 also occurs.[8] Achieving nitration at C-4 is electronically and sterically unfavored in this system.

  • Troubleshooting & Optimization Strategy:

    • Protecting Group Strategy: The key to altering the regioselectivity is to change the electronic nature of the nitrogen. Instead of a protonated amine, an N-acyl group (e.g., N-acetyl) is an ortho-, para-director. Nitration of 1-acetylindoline-2-carboxylic acid directs the nitro group primarily to the C-5 position (para to the N-acetyl group).[8] While this still doesn't favor the C-4 position, it demonstrates the principle. To achieve C-4 nitration, a different synthetic approach is likely necessary, such as starting with a precursor that already contains the nitro group (as in Route A).

    • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. Milder nitrating agents might offer different selectivity but often struggle with the deactivated ring. A systematic screen of conditions is advised.

    • Purification: If a mixture is unavoidable, careful purification is critical. The different nitro isomers often have distinct polarities. Column chromatography on silica gel is a standard laboratory method.[9] On a larger scale, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) may be effective if the isomer ratio is favorable.

Visualizing the Competing Nitration Pathways

cluster_products Nitration Products Indoline Indoline-2-carboxylic Acid (in conc. H₂SO₄) P6 6-Nitro (Major) (meta-directing -NH₂⁺) Indoline->P6 HNO₃/H₂SO₄ (Major Pathway) P5 5-Nitro (Minor) Indoline->P5 Minor Pathway P4 4-Nitro (Trace) (Desired, but unfavored) Indoline->P4 Unfavored Pathway

Caption: Regioselectivity in the nitration of indoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Answer: Route A (Japp-Klingemann/Fischer) is generally more reliable for scale-up to produce the specific 4-nitro isomer. Although it involves more steps, it offers unambiguous control over the final substitution pattern by starting with 3-nitroaniline. This avoids the significant regioselectivity issues and complex purification challenges associated with the direct nitration (Route B).

Answer: Nitration reactions are highly exothermic and can pose a significant thermal runaway risk.[10]

  • Thermal Hazard: The heat of reaction for nitration can be substantial, ranging from -73 to -253 kJ/mol.[10] On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure, and potentially an explosion.

  • Control Measures:

    • Slow Addition: The nitrating agent must be added slowly and controllably to the substrate solution at a low temperature (typically 0-5 °C).

    • Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system.

    • Continuous Flow Chemistry: For industrial scale, consider continuous flow reactors. They offer superior heat and mass transfer, minimizing the reaction volume at any given time and significantly reducing the risk of thermal runaway.[10][11]

    • Quenching: The reaction quench (pouring the acidic mixture onto ice) is also highly exothermic and must be performed with extreme care and adequate cooling.

Answer: Thin-Layer Chromatography (TLC) is the most common method for laboratory-scale monitoring.[12] For 4-nitroindole, a characteristic bright-red spot can often be visualized using an ethanolic solution of p-dimethylaminobenzaldehyde/HCl.[12] For scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. It provides quantitative data on the consumption of starting material and the formation of the product and any byproducts, allowing for precise determination of the reaction endpoint.[13]

Answer:

  • Crude Isolation: The crude product typically precipitates from the aqueous solution after the acidic workup or quench. This solid should be collected by filtration and washed thoroughly with cold water to remove residual acids.

  • Recrystallization: This is the most effective method for purification at scale. Common solvents include ethanol, methanol, acetonitrile, or aqueous acetic acid.[12] The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Decolorization: If the product is highly colored, a treatment with activated carbon in the recrystallization solvent can be effective.[13]

  • Drying: The final product should be dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.

Summary of Key Parameters for Scale-Up

ParameterRecommendation / Control MeasureRationale
Synthetic Route Prioritize Route A (Fischer Indole Synthesis) for regiochemical control.Avoids difficult isomer separations and unpredictable yields inherent in direct nitration of the indole core for the 4-position.
Temperature Control Maintain strict temperature control (0-5 °C) during nitrating agent addition.Nitration is highly exothermic; preventing temperature spikes is critical to avoid runaway reactions and byproduct formation.[10]
Agitation Ensure efficient and constant agitation in the reactor.Promotes homogenous mixing and heat distribution, preventing localized hot spots during exothermic additions.
Reaction Monitoring Utilize in-process HPLC analysis.Provides quantitative, real-time data for tracking reaction completion and impurity formation, crucial for process control at scale.[13]
Work-up & Quench Perform quench by slowly adding the reaction mixture to a well-stirred, cooled vessel of ice/water.The quench is highly exothermic. Reverse addition (adding water to concentrated acid) can cause dangerous splashing and boiling.
Purification Develop a robust recrystallization procedure.Most effective and scalable method for achieving high purity, removing isomeric and process-related impurities.[12]

References

  • Google Patents. (n.d.). CN102020600B - Synthetic method of indole-2-carboxylic acid.
  • El-Sayed, M. A. A., et al. (2013). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyrazino[1,2-a]indoles. PubMed. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Organic Syntheses. (n.d.). 4-nitroindole. Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Request PDF. Retrieved February 7, 2026, from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Japp-Klingemann hydrazone synthesis. Request PDF. Retrieved February 7, 2026, from [Link]

  • Chen, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved February 7, 2026, from [Link]

  • Britton, J., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved February 7, 2026, from [Link]

  • Chen, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Retrieved February 7, 2026, from [Link]

  • ChemistNATE. (2019, January 25). Hydrating Nitriles to Make Carboxylic Acids. YouTube. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • Taber, D. F., & Stachel, S. J. (2016). Fischer Indole Synthesis. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Rajca, A., et al. (1998). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. SYNLETT. Retrieved February 7, 2026, from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Monitoring 4-Nitro-1H-indole-2-carboxylic Acid Reactions by TLC

Welcome to the technical support resource for the chromatographic monitoring of reactions involving 4-Nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic monitoring of reactions involving 4-Nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Thin Layer Chromatography (TLC) as a rapid, real-time analytical tool. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Nitro-1H-indole-2-carboxylic acid that influence its TLC behavior?

Answer: The chromatographic behavior of this molecule is dominated by three key features:

  • The Indole Ring: A bicyclic aromatic system that is relatively nonpolar but is UV-active, making it easily visible under a 254 nm UV lamp.[1]

  • The Carboxylic Acid (-COOH): A highly polar, acidic functional group. This group will have strong interactions (hydrogen bonding) with the polar silica gel stationary phase, which significantly retards its movement up the TLC plate.

  • The Nitro Group (-NO₂): An electron-withdrawing and polar group that contributes to the overall high polarity of the molecule.

Due to the combined polarity of the carboxylic acid and nitro groups, 4-Nitro-1H-indole-2-carboxylic acid is a very polar compound and will exhibit low retention factor (Rf) values in nonpolar solvent systems.

Q2: How do I select an appropriate mobile phase (solvent system) to start with?

Answer: The goal is to find a solvent system where your starting material has an Rf value of approximately 0.2-0.4. This provides a clear baseline and allows ample room on the plate for less polar products to appear with higher Rf values.

Given the high polarity of 4-Nitro-1H-indole-2-carboxylic acid, you will need a relatively polar mobile phase.

  • Starting Point: A good initial system is a mixture of a nonpolar and a polar solvent, such as 70:30 Ethyl Acetate / Hexanes .

  • Tuning Polarity: If the spot remains at the baseline (Rf ≈ 0), you must increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the more polar solvent (e.g., 90:10 Ethyl Acetate / Hexanes) or by switching to a stronger polar solvent like methanol (e.g., 95:5 Dichloromethane / Methanol).[2]

  • Acidic Additive: For carboxylic acids, it is highly recommended to add a small amount (~1%) of acetic acid or formic acid to the mobile phase. This protonates the carboxylate anion, reducing its ionic interaction with the silica gel and resulting in sharper, more defined spots with less streaking.

Q3: What are the best methods for visualizing the spots on the TLC plate?

Answer: A multi-step visualization approach is always best practice.

  • UV Light (Non-destructive): This should always be your first step. The conjugated indole ring system makes the compound strongly UV-active. It will appear as a dark spot on a fluorescent green background under short-wave UV light (254 nm).[1] This method is non-destructive, allowing for further staining.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent general-purpose stain for compounds that can be oxidized. The indole ring is susceptible to oxidation. Spots will appear as yellow-brown on a purple background.

  • Specific Stains for Nitro Compounds (Destructive): For unambiguous identification, a stain specific to the nitro group can be used. This typically involves a two-step chemical reaction on the plate:

    • Reduction: Spraying with a solution of stannous chloride (SnCl₂) in HCl reduces the nitro group (-NO₂) to an amine (-NH₂).[3]

    • Diazotization & Coupling: The newly formed amine is then treated with nitrous acid and coupled with a reagent like β-naphthol to produce a brightly colored azo dye (orange to red spot).[3] This is a highly sensitive and specific method.

Troubleshooting Guide

This section addresses common problems encountered during TLC analysis of reactions involving 4-Nitro-1H-indole-2-carboxylic acid.

Problem 1: My starting material spot is stuck on the baseline (Rf = 0).
  • Cause: The mobile phase is not polar enough to overcome the strong interactions between your highly polar analyte and the silica gel.

  • Solution: Increase the polarity of your eluent.

    • Step 1: Increase the proportion of the polar solvent in your mixture (e.g., from 50:50 Hexane/EtOAc to 20:80 Hexane/EtOAc).

    • Step 2: If the above is insufficient, switch to a more polar solvent system, such as Dichloromethane (DCM) with Methanol (MeOH). Start with 95:5 DCM/MeOH and increase the methanol content as needed.[2]

    • Step 3: Ensure you have added ~1% acetic acid to your mobile phase. This is crucial for protonating the carboxylic acid and preventing it from binding too tightly to the silica.

Problem 2: My spots are streaking or "tailing" up the plate.
  • Cause: This is a classic sign of an acidic compound interacting strongly with the silica gel. It can also be caused by spotting a solution that is too concentrated.[4]

  • Solution:

    • Add Acid: The most effective solution is to add 0.5-1% acetic or formic acid to your mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to a much sharper spot.

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting. Overloading the plate is a common cause of streaking.

    • Check Solubility: Ensure your compound is fully dissolved in the spotting solvent. If it precipitates on the plate, it will streak as it slowly redissolves during development.

Problem 3: I don't see any spots under the UV lamp after running the TLC.
  • Cause: This can be due to several factors.

    • Insufficient Concentration: The concentration of your analyte may be too low to be detected.[4]

    • Compound Ran with Solvent Front: If your mobile phase is excessively polar, your compound may have an Rf value of ~1.0, making it difficult to distinguish from the solvent front.

    • Reaction Consumed Starting Material: The reaction may have gone to completion, and the product may not be UV-active (unlikely if the indole core remains).

  • Solution:

    • Concentrate the Sample: Spot the plate multiple times in the same location, allowing the solvent to dry completely between applications. This increases the amount of analyte at the origin.[4]

    • Decrease Solvent Polarity: If you suspect the spot is at the solvent front, drastically reduce the polarity of your mobile phase (e.g., from 90:10 EtOAc/Hexanes to 50:50 EtOAc/Hexanes).

    • Use a Chemical Stain: Immediately try a destructive stain like potassium permanganate. Many compounds that are not UV-active will readily appear with a chemical stain.

Problem 4: My starting material and product spots are not well-separated.
  • Cause: The polarity difference between your starting material and product is small, and your current solvent system does not have sufficient resolving power.

  • Solution: This requires fine-tuning the mobile phase.

    • Small Polarity Adjustments: Make small, incremental changes to your solvent ratio. For example, if 80:20 EtOAc/Hexanes gives poor separation, try 85:15 or 75:25.

    • Try a Different Solvent System: Sometimes, changing the solvents entirely provides better selectivity. For example, switching from an Ethyl Acetate/Hexanes system to a Dichloromethane/Methanol system can alter the interactions and improve separation.

    • Consider 2D TLC: For very complex mixtures or to confirm if a spot is a single component, you can run a 2D TLC. Develop the plate in one solvent system, rotate it 90 degrees, and develop it again in a different solvent system.[5]

Data Presentation & Protocols

Recommended Solvent Systems (Mobile Phases)
Solvent System (v/v/v)Analyte PolarityExpected Rf of 4-Nitro-1H-indole-2-carboxylic acidComments
50:50 Hexanes / Ethyl AcetateLow to Medium~0.0 - 0.1Good starting point for less polar products.
20:80 Hexanes / Ethyl AcetateMedium~0.2 - 0.3Often a good system for the starting material itself.
100% Ethyl AcetateMedium to High~0.3 - 0.5Use if the compound is still retained at the baseline.
95:5 DCM / MethanolHigh~0.2 - 0.4Excellent for highly polar compounds.[2]
Add 1% Acetic Acid to any of the above systems to improve spot shape.

Experimental Protocols

Protocol 1: Standard TLC Development
  • Prepare the Chamber: Line a developing chamber with filter paper. Pour in the chosen mobile phase to a depth of ~0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.

  • Spot the Plate: Using a capillary tube, spot your starting material (SM), reaction mixture (RM), and a "co-spot" (both SM and RM on the same spot) on the baseline of the TLC plate. Keep the spots small and concentrated.[2]

  • Develop the Plate: Carefully place the TLC plate in the saturated chamber. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Mark and Dry: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualize: View the plate under a 254 nm UV lamp and circle any visible spots. Proceed to chemical staining if necessary.

Protocol 2: Staining with Potassium Permanganate (KMnO₄)
  • Prepare the Stain: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water containing 1.25 mL of 10% NaOH solution. Store in a dark bottle.

  • Stain the Plate: After UV visualization, dip the dried TLC plate quickly into the KMnO₄ solution using forceps.

  • Develop the Color: Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a pink/purple background. The background color will fade over time.

Visualizations

TLC Troubleshooting Workflow

TLC_Troubleshooting Start Run TLC & Visualize with UV Problem What is the issue? Start->Problem NoSpots No Spots Visible Problem->NoSpots Streaking Spots are Streaking Problem->Streaking Rf_Issue Rf is Too High or Too Low Problem->Rf_Issue PoorSep Poor Separation Problem->PoorSep Sol_NoSpots 1. Re-spot (more concentrated) 2. Use a chemical stain (KMnO4) NoSpots->Sol_NoSpots Sol_Streaking 1. Add 1% Acetic Acid to eluent 2. Dilute sample before spotting Streaking->Sol_Streaking Sol_Rf Rf ≈ 0: Increase eluent polarity Rf ≈ 1: Decrease eluent polarity Rf_Issue->Sol_Rf Sol_PoorSep 1. Fine-tune solvent ratio 2. Try a different solvent system PoorSep->Sol_PoorSep Polarity_Principle cluster_0 TLC Plate StationaryPhase Stationary Phase (Silica Gel) - Polar Surface (Si-OH groups) MobilePhase Mobile Phase (Solvent) Travels Up Plate → Spot_Low_Polarity Less Polar Compound (e.g., Ester Product) - Weak interaction with silica - Travels further Spot_Low_Polarity->StationaryPhase Weak Interaction Spot_High_Polarity More Polar Compound (e.g., 4-Nitro-1H-indole-2-carboxylic acid) - Strong interaction with silica - Travels less Spot_High_Polarity->StationaryPhase Strong H-Bonding Baseline Baseline

Caption: Separation based on analyte polarity on a silica gel TLC plate.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Wang, S., Li, T., Gu, C., & Xie, J. (2022). Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Anonymous. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • Anonymous. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Reddit. (n.d.). r/OrganicChemistry - TLC Issues. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 4-Nitro vs. 5-Nitro-1H-indole-2-carboxylic Acid

Topic: 4-Nitro-1H-indole-2-carboxylic acid vs 5-Nitro-1H-indole-2-carboxylic acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacologists Executive Summary: The Regioi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Nitro-1H-indole-2-carboxylic acid vs 5-Nitro-1H-indole-2-carboxylic acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacologists

Executive Summary: The Regioisomer Decision Matrix

In indole-based drug discovery, the position of the nitro substituent dictates not only the electronic environment of the scaffold but also the synthetic accessibility and downstream biological activity.

  • Select 4-Nitro-1H-indole-2-carboxylic acid (4-NICA) when targeting NMDA receptor antagonism (glycine site) or when developing ligands that require a "proximal" electronic withdrawing group to modulate the acidity of the C2-carboxylic acid. It is synthetically harder to access via standard Fischer indole methods, requiring the Reissert approach.

  • Select 5-Nitro-1H-indole-2-carboxylic acid (5-NICA) for antiviral (HIV-1 integrase) and anticancer (c-Myc G-quadruplex) applications. It acts as a robust scaffold where the nitro group significantly acidifies the indole N-H proton through direct resonance conjugation, influencing hydrogen bond donor capability.

Physicochemical & Structural Analysis

The core difference lies in the transmission of electronic effects from the nitro group to the two acidic centers: the carboxylic acid at C2 and the pyrrole-like nitrogen (N1).

Electronic Effects & Acidity[1][2][3][4]
  • 4-Nitro (Proximal Effect): The nitro group at C4 exerts a strong inductive (-I) and field effect on the C2-carboxylic acid due to spatial proximity. However, it is meta to the indole nitrogen, meaning it has a weaker resonance effect on the N1-H acidity compared to the 5-isomer.

  • 5-Nitro (Conjugative Effect): The nitro group at C5 is para to the indole nitrogen. This allows for direct resonance delocalization (-R) of the N1 lone pair into the nitro group, significantly stabilizing the N-deprotonated anion. Consequently, the N1-H of the 5-nitro isomer is more acidic than that of the 4-nitro isomer.

Table 1: Comparative Physicochemical Profile

Property4-Nitro-1H-indole-2-carboxylic acid5-Nitro-1H-indole-2-carboxylic acid
CAS Number 103986-22-716730-20-4
Molecular Weight 206.16 g/mol 206.16 g/mol
Predicted pKa (COOH) ~3.2 (Enhanced by proximal -I effect)~3.5
Predicted pKa (N-H) ~15.5 (Meta resonance)~12.8 (Para resonance - Highly Acidic)
Solubility (Water) Low (<0.1 mg/mL)Low (<0.1 mg/mL)
Preferred Solvent DMSO, DMF, warm EtOAcDMSO, DMF, Acetone
Primary Synthetic Route Reissert Indole SynthesisModified Fischer Indole Synthesis

Synthetic Accessibility & Pathways[5]

The synthesis of these two isomers requires fundamentally different strategies to ensure regioselectivity.

4-Nitro Isomer: The Reissert Approach

Direct nitration of indole-2-carboxylic acid yields a mixture favoring the 3-position (if decarboxylated) or 5/6 positions. Therefore, the Reissert synthesis is the gold standard for accessing the 4-isomer, utilizing o-nitrotoluene to pre-install the nitrogen and the carbon framework.

5-Nitro Isomer: The Japp-Klingemann / Fischer Approach

The 5-nitro isomer is accessible via a modified Fischer indole synthesis . The reaction of p-nitrophenylhydrazine with ethyl pyruvate (or similar


-keto esters) yields a hydrazone that undergoes cyclization. Because the nitro group is para to the hydrazine nitrogen, cyclization is regioselective for the 5-position.

SynthesisPathways cluster_4nitro 4-Nitro Synthesis (Reissert) cluster_5nitro 5-Nitro Synthesis (Fischer) ONT o-Nitrotoluene Pyruvate Ethyl o-nitrophenylpyruvate ONT->Pyruvate KOEt, EtOH Oxalate Diethyl Oxalate Oxalate->Pyruvate RedCycl Reductive Cyclization (Zn/AcOH) Pyruvate->RedCycl Prod4 4-Nitro-1H-indole-2-COOH RedCycl->Prod4 PNPH p-Nitrophenylhydrazine Hydrazone Hydrazone Intermediate PNPH->Hydrazone EtOH, Reflux EP Ethyl Pyruvate EP->Hydrazone PPA Polyphosphoric Acid (Cyclization) Hydrazone->PPA Heat Prod5 5-Nitro-1H-indole-2-COOH PPA->Prod5

Figure 1: Distinct synthetic lineages for 4- and 5-nitroindole-2-carboxylic acids. The Reissert method avoids the regioselectivity issues inherent in cyclizing meta-substituted hydrazones.

Reactivity Profile & Derivatization

Decarboxylation

Both acids are prone to thermal decarboxylation to form the corresponding nitroindoles.

  • Risk: High temperatures (>150°C) or strong acidic conditions can trigger loss of CO₂.

  • Comparison: The 4-nitro isomer, with the nitro group sterically crowding the carboxylate, often decarboxylates at slightly lower temperatures due to relief of steric strain and electrostatic repulsion.

Amide Coupling (Drug Scaffold Synthesis)

Both isomers serve as excellent precursors for amide coupling. However, the solubility of the 5-nitro isomer can be problematic in standard DCM/EDC couplings.

  • Recommendation: Use DMF/HATU or convert to the acid chloride using thionyl chloride (SOCl₂). The acid chloride method is preferred for scale-up but requires strict anhydrous conditions to prevent hydrolysis back to the starting material.

Biological Performance & SAR

NMDA Receptor Antagonism (Glycine Site)
  • Primary Isomer: 4-Nitro (and 4,6-dichloro derivatives).

  • Mechanism: Indole-2-carboxylates mimic the glycine co-agonist. The 4-substituent fills a specific hydrophobic pocket in the glycine binding site (GluN1 subunit).

  • Data: 4-substituted indoles typically show

    
     values in the low micromolar to nanomolar range, whereas 5-substituted analogs often lose potency due to steric clash with the receptor backbone.
    
HIV-1 Integrase & c-Myc G-Quadruplex
  • Primary Isomer: 5-Nitro .

  • Mechanism: The 5-nitro group enhances the acidity of the indole NH, strengthening hydrogen bonding interactions with DNA bases (G-quadruplexes) or viral metal centers.

  • Data: 5-nitroindole derivatives have demonstrated

    
     values <10 µM in cell-based assays for HIV-1 integrase inhibition, outperforming their 4-nitro counterparts.
    

Experimental Protocol: Acid Chloride Activation

This protocol is designed to overcome the poor solubility of nitroindole carboxylic acids during derivatization. It applies to both isomers.

Objective: Conversion of Nitroindole-2-COOH to Nitroindole-2-COCl.

Reagents:

  • Starting Material (4-NICA or 5-NICA): 1.0 equiv

  • Thionyl Chloride (SOCl₂): 5.0 equiv (acts as solvent & reagent)

  • DMF (Catalytic): 2-3 drops

  • Solvent: Anhydrous Toluene (optional, if slurry is too thick)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar balloon).

  • Addition: Charge the flask with the Nitroindole-2-carboxylic acid (solid). Add SOCl₂ carefully. The solid will likely not dissolve immediately.

  • Catalysis: Add 2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, which catalyzes the reaction.

  • Reaction: Heat the mixture to reflux (75-80°C).

    • Self-Validation Point: Evolution of gas (SO₂ and HCl) indicates reaction progress.[1] The suspension should clarify into a solution within 1-2 hours.

  • Workup: Once clear, cool to room temperature. Concentrate in vacuo to remove excess SOCl₂.

    • Critical Step: Co-evaporate with anhydrous toluene (2x) to remove trace SOCl₂ and HCl.

  • Yield: The resulting yellow/orange solid is the crude acid chloride. Use immediately for coupling (e.g., addition to an amine in THF/Et₃N).

References

  • Reissert Indole Synthesis: Reissert, A. "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole." Berichte der deutschen chemischen Gesellschaft, 1897.

  • NMDA Receptor Antagonism: Salituro, F. G., et al. "Indole-2-carboxylic acid derivatives as antagonists of the glycine site of the NMDA receptor." Journal of Medicinal Chemistry, 1990.

  • HIV-1 Integrase Inhibition: Zhao, X., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Bioorganic & Medicinal Chemistry, 2018.

  • c-Myc G-Quadruplex Binding: "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders." ChemMedChem, 2021.

  • Fischer Indole Mechanism: Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963.

Sources

Comparative

Comparative Guide: Biological Activity of 4-Nitro-1H-indole-2-carboxylic Acid Analogs

Executive Summary 4-Nitro-1H-indole-2-carboxylic acid (4-NO2-I2CA) represents a specialized scaffold within the indole-2-carboxylate family. While the parent indole-2-carboxylic acid is a known competitive antagonist at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-1H-indole-2-carboxylic acid (4-NO2-I2CA) represents a specialized scaffold within the indole-2-carboxylate family. While the parent indole-2-carboxylic acid is a known competitive antagonist at the NMDA receptor glycine site , the introduction of a nitro group at the C4 position fundamentally alters its electronic and steric profile.

This guide objectively compares the 4-nitro analog against high-performance alternatives (such as 4,6-dichloro and 5-nitro variants) across three primary biological targets: NMDA Receptors , HIV-1 Integrase , and Fructose-1,6-bisphosphatase (FBPase) .

Key Verdict: The 4-nitro analog serves as a critical "electronic probe" in Structure-Activity Relationship (SAR) studies but is rarely the most potent therapeutic candidate. It typically exhibits lower affinity for the NMDA receptor compared to halogenated analogs but offers unique utility in enzyme inhibition (e.g., FBPase) where electron-withdrawing capacity at C4 is advantageous.

Part 1: Structural & Electronic Analysis

The biological divergence of the 4-nitro analog stems from the strong electron-withdrawing nature of the nitro group (


) at the C4 position.
Comparative Physicochemical Profile[1]
Feature4-Nitro-1H-indole-2-carboxylic acid 4,6-Dichloro-1H-indole-2-carboxylic acid Indole-2-carboxylic acid (Parent)
Electronic Effect Strong Withdrawal (Resonance & Induction)Moderate Withdrawal (Induction)Neutral
Acid pKa (est.) ~3.2 (More Acidic)~3.5~3.9
H-Bonding Nitro group is a weak H-bond acceptorHalogens are weak H-bond acceptorsNone at C4/C6
Steric Bulk High (Planar

)
Moderate (Spherical

)
Low (

)
Primary Utility Metabolic/Enzymatic ProbeHigh-Affinity NMDA AntagonistGeneral Scaffold
SAR Logic Diagram

The following diagram illustrates how substitution patterns dictate biological selectivity.

SAR_Logic Core Indole-2-Carboxylic Acid (Scaffold) Pos4 Position C4 (Steric/Electronic Gate) Core->Pos4 Pos5 Position C5 (Chelation Modulation) Core->Pos5 Pos6 Position C6 (Hydrophobic Pocket) Core->Pos6 NMDA NMDA Receptor (Glycine Site) Pos4->NMDA Nitro reduces affinity (Steric clash) FBPase FBPase Enzyme (Allosteric Site) Pos4->FBPase Nitro enhances activity (Electronic withdrawal) HIV HIV-1 Integrase (Mg2+ Chelation) Pos5->HIV Nitro supports Mg2+ binding Pos6->NMDA Cl/Br maximizes affinity

Caption: SAR decision tree showing how specific positions on the indole scaffold drive target selectivity. Note the divergent impact of C4-nitro substitution.

Part 2: Comparative Biological Activity

NMDA Receptor Antagonism (Glycine Site)

The indole-2-carboxylic acid scaffold binds to the strychnine-insensitive glycine binding site on the NMDA receptor.

  • Mechanism: The C2-carboxylate mimics the carboxylate of glycine, forming an ionic bond with Arg260 (in NR1 subunit). The indole ring sits in a hydrophobic pocket.

  • Performance:

    • 4,6-Dichloro analog: The "Gold Standard." The C6-chlorine fills a specific hydrophobic sub-pocket, and the C4-chlorine provides optimal steric fill without disrupting the C2-carboxylate alignment.

    • 4-Nitro analog: The bulky nitro group at C4 creates a steric clash with the receptor wall (specifically residues near Trp480), preventing the deep seating required for high-affinity binding. Furthermore, the strong electron withdrawal lowers the pKa of the indole N-H, potentially altering the hydrogen bond network required for stabilization.

Data Summary: Glycine Site Displacement (


) 
| Compound | Substituent | 

(nM) | Relative Potency | | :--- | :--- | :--- | :--- | | GV150526 | 3-hydroxy-4,6-dichloro | ~2 | Very High | | MDL 105,519 | 3-phenyl-4,6-dichloro | ~10 | High | | 4,6-Dichloro-I2CA | 4,6-dichloro | ~50 | High | | 4-Nitro-I2CA | 4-nitro | > 10,000 | Inactive/Low | | Indole-2-carboxylic acid | None | ~20,000 | Low |

Insight: For NMDA research, avoid the 4-nitro analog. Use 4,6-dichloro-indole-2-carboxylic acid as the positive control.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acids inhibit HIV-1 integrase by chelating the


 cofactors in the enzyme's active site.
  • Mechanism: The C2-carboxylate and the indole nitrogen (or C3 substituent) form a tridentate chelation complex with two

    
     ions.
    
  • Performance:

    • 5-Nitro analog: High potency. The 5-nitro group aligns the electron density to favor chelation without sterically blocking the viral DNA binding channel.

    • 4-Nitro analog: The 4-nitro group is too close to the C2-carboxylate. This creates electrostatic repulsion and steric hindrance that distorts the optimal "planar" geometry required for metal chelation.

Fructose-1,6-bisphosphatase (FBPase) Inhibition

This is the niche where 4-substituted analogs often shine. FBPase inhibitors bind to an allosteric AMP site.

  • Mechanism: The inhibitor must bridge a hydrophilic region and a hydrophobic pocket.

  • Performance:

    • 4-Nitro/4-Halogen analogs: The C4 position points directly into a solvent-exposed region or a specific auxiliary pocket where electron-deficient rings (induced by the nitro group) can engage in

      
      -stacking interactions with aromatic residues (e.g., Phe/Tyr) in the allosteric site.
      
    • Data: 4-substituted indole-2-carboxylic acids have shown

      
       values in the low micromolar range (
      
      
      
      ) for FBPase inhibition, comparable to 7-nitro analogs.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Nitro-1H-indole-2-carboxylic acid

Why this method? The standard Fischer indole synthesis using 3-nitrophenylhydrazine yields a difficult-to-separate mixture of 4-nitro and 6-nitro isomers. The Reissert Indole Synthesis is the authoritative protocol for ensuring regiochemical purity at the 4-position.

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Condensation Start: 2-Methyl-3-nitroaniline + Diethyl Oxalate Base: KOtBu / Solvent: DMF Step2 Step 2: Cyclization (Reissert) Reagent: Zn dust / AcOH or NaOEt Forms: Ethyl 4-nitroindole-2-carboxylate Step1->Step2 Enol formation Step3 Step 3: Hydrolysis Reagent: LiOH (aq) / THF Yields: 4-Nitro-1H-indole-2-carboxylic acid Step2->Step3 Saponification

Caption: Reissert synthesis pathway for regioselective production of the 4-nitro isomer.

Step-by-Step Methodology:

  • Condensation: Dissolve 2-methyl-3-nitroaniline (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous DMF. Add potassium tert-butoxide (1.1 eq) at 0°C. Stir for 2 hours to form the pyruvate intermediate.

  • Cyclization: Treat the intermediate with ethoxide or zinc/acetic acid (mild reduction approach) to facilitate ring closure. Note: Standard Reissert conditions use base-catalyzed cyclization.

  • Purification: Isolate the ethyl ester via silica gel chromatography (Hexane:EtOAc 4:1). The 4-nitro isomer elutes distinctly from any unreacted aniline.

  • Hydrolysis: Dissolve the ester in THF:Water (1:1). Add LiOH (2.0 eq). Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2.

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water to obtain 4-Nitro-1H-indole-2-carboxylic acid (Purity >98%).

Protocol B: NMDA Glycine Site Binding Assay

Purpose: To validate the lack of affinity of the 4-nitro analog compared to the 4,6-dichloro control.

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-acetate (pH 7.4). Centrifuge at 48,000 x g for 20 min. Wash pellets 3x to remove endogenous glycine.

  • Ligand: Use

    
    -MDL 105,519 (a high-affinity glycine site antagonist) or 
    
    
    
    -Glycine.
  • Incubation:

    • Total Volume: 500

      
      .
      
    • Buffer: 50 mM Tris-acetate + 10

      
       Strychnine (to block glycine-sensitive strychnine sites).
      
    • Test Compounds: 4-Nitro-I2CA vs 4,6-Dichloro-I2CA (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 4°C.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Chemical Identity & Properties

    • PubChem.[1] (n.d.). 4-nitro-1H-indole-2-carboxylic acid.[2] National Library of Medicine. Retrieved from [Link]

  • NMDA Receptor Antagonism (Core Scaffold)

    • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[3][4] Science. Retrieved from [Link]

    • Salituro, F. G., et al. (1990). Enantioselective synthesis and NMDA receptor antagonist activity of 3-substituted indole-2-carboxylic acids. Journal of Medicinal Chemistry. Retrieved from [Link]

  • HIV-1 Integrase Inhibition (Analog Comparison)

    • Zhao, X., et al. (2016). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • FBPase Inhibition (4-Substituted Indoles)

    • Dang, Z., et al. (2011). Discovery of Indole-2-carboxylic Acid Derivatives as Novel Fructose-1,6-bisphosphatase Inhibitors. Chemical Biology & Drug Design. Retrieved from [Link]

  • Synthesis Methodology (Reissert Indole)

    • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate.[1] Organic Syntheses. Retrieved from [Link]

Sources

Validation

The Indole Scaffold as a Privileged Motif for 15-Hydroxyprostaglandin Dehydrogenase Inhibition: A Comparative Guide to Structure-Activity Relationships

In the landscape of modern drug discovery, the pursuit of novel therapeutics that can modulate critical biological pathways with high specificity and efficacy is paramount. One such pathway of significant interest is the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel therapeutics that can modulate critical biological pathways with high specificity and efficacy is paramount. One such pathway of significant interest is the prostaglandin E2 (PGE2) signaling cascade, a key regulator of inflammation, tissue regeneration, and tumorigenesis.[1][2] A critical negative regulator of this pathway is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of PGE2.[3][4] Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue repair and regeneration by elevating endogenous PGE2 levels.[5][6] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of indole-based inhibitors of 15-PGDH, with a particular focus on the 4-nitro-1H-indole-2-carboxylic acid scaffold, providing researchers and drug development professionals with a comprehensive resource to guide future inhibitor design.

The Critical Role of 15-PGDH in Prostaglandin E2 Signaling

Prostaglandin E2 is a lipid signaling molecule with a diverse range of physiological and pathological effects. It is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases.[3] The biological actions of PGE2 are mediated through its interaction with four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] The catabolism of PGE2 to its inactive metabolite, 15-keto-PGE2, is primarily catalyzed by 15-PGDH, making this enzyme a crucial control point in regulating the magnitude and duration of PGE2 signaling.[3][4]

The inhibition of 15-PGDH presents a compelling therapeutic approach for conditions where elevated PGE2 levels are beneficial, such as in promoting the regeneration of hematopoietic, gastrointestinal, and liver tissues.[5][7] By blocking the degradation of PGE2, 15-PGDH inhibitors can effectively amplify the pro-regenerative effects of this signaling molecule.

PGE2_Signaling_Pathway cluster_degradation PGE2 Degradation Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGES mPGES-1 PGH2->PGES PGE2_extra PGE2 (extracellular) PGES->PGE2_extra EP_receptors EP1-4 Receptors PGE2_extra->EP_receptors PGE2_intra PGE2 (intracellular) PGE2_extra->PGE2_intra Transport Cellular_Response Cellular Responses (e.g., Proliferation, Differentiation) EP_receptors->Cellular_Response PGDH 15-PGDH PGE2_intra->PGDH keto_PGE2 15-keto-PGE2 (inactive) PGDH->keto_PGE2 Inhibitor 4-Nitro-1H-indole- 2-carboxylic acid Derivatives Inhibitor->PGDH

Figure 1: Simplified schematic of the Prostaglandin E2 (PGE2) signaling pathway, highlighting the central role of 15-PGDH in its degradation and the point of intervention for 4-nitro-1H-indole-2-carboxylic acid-based inhibitors.

Structure-Activity Relationship (SAR) of Indole-Based 15-PGDH Inhibitors

While a specific SAR study for a series of 4-nitro-1H-indole-2-carboxylic acid derivatives as 15-PGDH inhibitors is not extensively documented in publicly available literature, we can infer key structural requirements by analyzing related indole-containing compounds and other potent 15-PGDH inhibitors. The general indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8]

The Core Indole Scaffold and Key Functional Groups

The indole ring system provides a rigid and planar core that can engage in various non-covalent interactions within the enzyme's active site, such as hydrophobic interactions and π-π stacking. The carboxylic acid at the 2-position is a critical feature, likely forming key hydrogen bonds or ionic interactions with residues in the active site of 15-PGDH.

The nitro group at the 4-position is an electron-withdrawing group that can significantly influence the electronic properties of the indole ring and its ability to interact with the target enzyme. The position and nature of substituents on the indole ring are crucial for modulating potency and selectivity. For instance, in a study of 4-indolyl-2-arylaminopyrimidine derivatives, replacing an amino group with a nitro group on an adjacent phenyl ring led to a reduction in anti-inflammatory activity, suggesting that the electronic and hydrogen-bonding properties of this substituent are critical for biological activity.[9]

Comparative Analysis with Known 15-PGDH Inhibitors

To understand the potential SAR of 4-nitro-1H-indole-2-carboxylic acid derivatives, it is instructive to compare their core structure with that of established 15-PGDH inhibitors. A notable class of potent 15-PGDH inhibitors features a thiazolidinedione scaffold.[10] Another study identified potent inhibitors with azabenzimidazole and benzimidazole cores (ML147, ML148, and ML149).[11]

Table 1: Comparison of Core Scaffolds of 15-PGDH Inhibitors

ScaffoldKey FeaturesReported IC50 RangeReference
4-Nitro-1H-indole-2-carboxylic acid Indole core, C2-carboxylic acid, C4-nitro groupHypothesized to be in the nanomolar to micromolar range-
Thiazolidinedione derivatives Thiazolidinedione ring, substituted benzylidene group8 nM - 25 nM[10]
Azabenzimidazole (ML147) Azabenzimidazole core, thiobenzyl groupPotent inhibitor[11]
Benzimidazole (ML148) Benzimidazole core, cyclohexylamide, 3-methyl-phenyl group19 nM[11]
Triazoloazepine (ML149) Triazoloazepine core, dimethylpyrrole group54 nM[11]

The SAR of the ML148 and ML149 series revealed that substitutions on the pendant aryl rings and modifications of the core heterocyclic system significantly impacted inhibitory activity. For the ML149 series, small electron-withdrawing groups at the meta or para position of the N-pyrrole phenyl ring generally maintained or slightly improved potency.[11] This observation suggests that the 4-nitro substituent on the indole ring of our target scaffold could be a favorable feature for potent inhibition.

Experimental Protocols

Synthesis of 4-Nitro-1H-indole-2-carboxylic Acid Derivatives

A general and robust method for the synthesis of substituted indole-2-carboxylic acids is the Reissert indole synthesis. For the specific synthesis of 4-nitro-1H-indole-2-carboxylic acid, a common starting material is 2-methyl-3-nitroaniline.

Step-by-Step Synthesis Workflow:

  • Condensation: React 2-methyl-3-nitroaniline with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding ethyl 2-(2-methyl-3-nitrophenylamino)-2-oxoacetate.

  • Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amino group and facilitates the cyclization to form the indole ring.

  • Oxidation of the intermediate Indoline: The resulting indoline-2-carboxylic acid ester is then oxidized to the corresponding indole-2-carboxylic acid ester.

  • Hydrolysis: Finally, the ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield 4-amino-1H-indole-2-carboxylic acid.

  • Nitration: The amino group can then be converted to a nitro group via a Sandmeyer-type reaction or direct nitration under carefully controlled conditions to yield 4-nitro-1H-indole-2-carboxylic acid.

Synthesis_Workflow Start 2-Methyl-3-nitroaniline Step1 Condensation with Diethyl Oxalate Start->Step1 Intermediate1 Ethyl 2-(2-methyl-3-nitrophenylamino)- 2-oxoacetate Step1->Intermediate1 Step2 Reductive Cyclization Intermediate1->Step2 Intermediate2 Ethyl 4-aminoindoline-2-carboxylate Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Intermediate3 Ethyl 4-amino-1H-indole-2-carboxylate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Intermediate4 4-Amino-1H-indole-2-carboxylic acid Step4->Intermediate4 Step5 Nitration Intermediate4->Step5 Product 4-Nitro-1H-indole- 2-carboxylic acid Step5->Product

Figure 2: General synthetic workflow for the preparation of 4-nitro-1H-indole-2-carboxylic acid.

To generate a library of derivatives for SAR studies, the carboxylic acid can be converted to an amide via standard coupling protocols (e.g., using HATU or EDC/HOBt) with a variety of amines.[8][12]

15-PGDH Enzymatic Inhibition Assay

The inhibitory activity of the synthesized compounds against 15-PGDH can be determined using a fluorometric assay that monitors the conversion of NAD+ to NADH.[11]

Materials:

  • Recombinant human 15-PGDH enzyme

  • PGE2 substrate

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the 15-PGDH enzyme and NAD+ in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the PGE2 substrate to all wells.

  • Monitor the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare Reaction Mixture: 15-PGDH Enzyme + NAD+ in Buffer B Dispense Test Compounds (various concentrations) into wells A->B C Pre-incubate Enzyme and Compounds B->C D Initiate Reaction with PGE2 Substrate C->D E Monitor Fluorescence Increase (NADH formation) D->E F Calculate Initial Velocities E->F G Determine Percent Inhibition F->G H Calculate IC50 Values G->H

Figure 3: Experimental workflow for the 15-PGDH enzymatic inhibition assay.

Conclusion and Future Directions

The 4-nitro-1H-indole-2-carboxylic acid scaffold holds significant promise as a starting point for the development of novel and potent 15-PGDH inhibitors. Based on the analysis of related inhibitor classes, it is anticipated that the indole core, the C2-carboxylic acid, and the C4-nitro group are key pharmacophoric features. Future SAR studies should focus on the systematic modification of this scaffold, including:

  • Substitution on the indole ring: Exploring the effects of different substituents at positions 5, 6, and 7 to probe the steric and electronic requirements of the active site.

  • Modification of the carboxylic acid: Investigating bioisosteric replacements for the carboxylic acid, such as tetrazoles or hydroxamic acids, to potentially improve pharmacokinetic properties.

  • Derivatization of the indole nitrogen: Exploring the impact of N-alkylation or N-arylation on potency and cell permeability.

A comprehensive understanding of the SAR for this class of compounds will be instrumental in the design of next-generation 15-PGDH inhibitors with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for new therapeutic interventions in regenerative medicine and beyond.

References

  • Duveau, D. Y., et al. (2012). Structure-activity relationship studies and biological characterization of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase inhibitors. ACS Medicinal Chemistry Letters, 3(10), 815-820.
  • Li, Y., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 199, 112398.
  • Mallipeddi, P. L., et al. (2021). Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors. Molecules, 26(19), 5903.
  • Piao, Y., et al. (2023). Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system.
  • Yu, I., et al. (2017). Synthesis and Structure-activity Relationship Study of 2,4-dioxothiazolidin-5-ylidene Derivatives for 15-hydroxyprostaglandin Dehydrogenase Inhibitory Activity, Prostaglandin E2 Release, and Wound Healing Effect. Journal of Medicinal Chemistry, 60(16), 7083-7098.
  • Zhang, Y., et al. (2021). Inhibition of 15-PGDH leads to PGE2 accumulation and promotes growth of colorectal cancer. Cancer Letters, 503, 1-12.
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 157, 116-127.
  • Zhang, Y., et al. (2022). Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration. Journal of Medicinal Chemistry, 65(1), 579-593.
  • Riccioni, G., et al. (2022). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. International Journal of Molecular Sciences, 23(19), 11385.
  • Zhang, Y., et al. (2015).
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  • de la Torre, J. C., et al. (2017). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 60(17), 7436-7450.
  • Isobe, Y., et al. (1994). Inhibition of 15-hydroxy prostaglandin dehydrogenase activity in rabbit gastric antral mucosa by 13-hydroperoxyoctadecadienoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1213(2), 157-162.
  • Chen, M., & Hu, D. (2022). Prostaglandin E2 (PGE2) in tissue regeneration: Its role and therapeutic strategies. Frontiers in Pharmacology, 13, 930818.
  • Riccioni, G., et al. (2024). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. International Journal of Molecular Sciences, 25(13), 7011.
  • Kumar, R., & Singh, R. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 6(6), 332-336.
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  • Riccioni, G., et al. (2024). (PDF) INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. ResearchGate. Retrieved from [Link]

  • Sp-Argent, C. J., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(2), 276-280.
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  • Piao, Y., et al. (2023). Small Molecule Inhibitors of 15-PGDH Exploit a Physiologic Induced-Fit Closing System. bioRxiv.
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Comparative

A Comparative Guide to Purity Analysis of 4-Nitro-1H-indole-2-carboxylic acid: HPLC vs. UHPLC

In the landscape of pharmaceutical research and development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 4-Nitro-1...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 4-Nitro-1H-indole-2-carboxylic acid, a key building block in the synthesis of various bioactive molecules, is no exception. Its purity profile can significantly impact the quality and performance of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity analysis of this compound, offering experimentally-grounded protocols and performance data to inform researchers, scientists, and drug development professionals in their selection of the most appropriate analytical technique.

The Critical Role of Purity Analysis

4-Nitro-1H-indole-2-carboxylic acid serves as a versatile scaffold in medicinal chemistry. Impurities arising from its synthesis, such as unreacted starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, a robust and validated analytical method is imperative to ensure the identity, strength, and quality of this intermediate.

Potential impurities in 4-Nitro-1H-indole-2-carboxylic acid can originate from its synthesis, which may involve the nitration of indole-2-carboxylic acid or a Fischer indole synthesis from a nitro-substituted phenylhydrazine and pyruvic acid.[1] Consequently, potential impurities could include regioisomers (such as 6-nitro-1H-indole-2-carboxylic acid), unreacted starting materials, and by-products from side reactions. A reliable analytical method must be able to resolve the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

For decades, reverse-phase HPLC has been the gold standard for the purity analysis of non-volatile and thermally labile compounds like 4-Nitro-1H-indole-2-carboxylic acid. Its reliability, robustness, and wide applicability make it a staple in quality control laboratories worldwide.

Rationale for HPLC Method Design

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a common choice for the separation of moderately polar to nonpolar compounds. The aromatic indole ring and the carboxylic acid group of the target molecule will interact with the C18 stationary phase through hydrophobic interactions.

The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is optimized to control the elution of the analyte and its impurities. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group.[2] This ensures a consistent interaction with the stationary phase and results in sharper, more symmetrical peaks. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds.

The detection wavelength is selected based on the UV-Vis spectrum of 4-Nitro-1H-indole-2-carboxylic acid. The nitro-indole chromophore is expected to have a strong absorbance in the UV region, allowing for sensitive detection.

Experimental Protocol: Reverse-Phase HPLC

Objective: To develop a robust isocratic reverse-phase HPLC method for the quantitative analysis of 4-Nitro-1H-indole-2-carboxylic acid and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Materials:

  • 4-Nitro-1H-indole-2-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 v/v
Flow Rate 1.0 mL/min
Detection UV at 280 nm[3]
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 15 minutes

Sample Preparation:

  • Prepare a stock solution of 4-Nitro-1H-indole-2-carboxylic acid reference standard in the mobile phase (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to the desired concentration range for analysis (e.g., 5-100 µg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Method Validation:

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Prepare Working Dilutions stock->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample (10 µL) filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity and Impurities integrate->quantify report Generate Report quantify->report

HPLC Purity Analysis Workflow

Ultra-High-Performance Liquid Chromatography (UHPLC): The High-Throughput Alternative

The advent of UHPLC has revolutionized liquid chromatography by offering significant improvements in speed, resolution, and sensitivity. UHPLC systems utilize columns packed with sub-2 µm particles, which operate at much higher pressures than conventional HPLC systems.

Advantages of UHPLC for Impurity Profiling

For impurity profiling of 4-Nitro-1H-indole-2-carboxylic acid, UHPLC presents several key advantages over traditional HPLC:

  • Increased Resolution: The smaller particle size of UHPLC columns leads to higher separation efficiency, enabling the resolution of closely eluting impurities that might co-elute in an HPLC separation.

  • Faster Analysis Times: The higher optimal linear velocity of smaller particles allows for significantly shorter run times without sacrificing resolution, dramatically increasing sample throughput.

  • Enhanced Sensitivity: The sharper and narrower peaks produced by UHPLC result in a better signal-to-noise ratio, leading to lower detection and quantitation limits for trace impurities.

  • Reduced Solvent Consumption: The shorter run times and lower flow rates used in UHPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.

Experimental Protocol: Reverse-Phase UHPLC

Objective: To develop a rapid and high-resolution UHPLC method for the comprehensive impurity profiling of 4-Nitro-1H-indole-2-carboxylic acid.

Instrumentation:

  • UHPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Materials:

  • Same as for the HPLC method.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Detection UV at 280 nm
Injection Volume 2 µL
Column Temperature 40 °C
Run Time Approximately 7 minutes (including re-equilibration)

Sample Preparation:

  • Follow the same procedure as for the HPLC method, ensuring compatibility with the lower injection volume.

UHPLC_Workflow cluster_prep Sample Preparation cluster_uhplc UHPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Prepare Working Dilutions stock->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject Sample (2 µL) filter->inject separate Gradient Separation on Sub-2µm C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity and Impurities integrate->quantify report Generate Report quantify->report

UHPLC Impurity Profiling Workflow

Performance Comparison: HPLC vs. UHPLC

The following table provides a comparative summary of the expected performance of the proposed HPLC and UHPLC methods for the purity analysis of 4-Nitro-1H-indole-2-carboxylic acid.

ParameterHPLCUHPLCRationale for Difference
Resolution GoodExcellentSmaller particle size in UHPLC columns leads to higher theoretical plates and better separation of closely eluting peaks.
Analysis Time ~15 minutes~7 minutesHigher optimal flow rates and shorter column lengths in UHPLC enable significantly faster separations.
Sensitivity (LOD/LOQ) StandardHigherNarrower peaks in UHPLC result in greater peak heights and improved signal-to-noise ratios.
Solvent Consumption HigherLowerShorter run times and lower flow rates in UHPLC reduce overall solvent usage per analysis.
System Backpressure Low to ModerateHighSub-2 µm particles in UHPLC columns create significantly higher backpressure, requiring specialized instrumentation.
Method Robustness HighModerate to HighUHPLC methods can be more sensitive to small variations in experimental conditions, requiring careful method development and validation.
Cost of Consumables LowerHigherUHPLC columns and instrument components are generally more expensive than their HPLC counterparts.

Conclusion: Selecting the Optimal Technique

Both HPLC and UHPLC are powerful and reliable techniques for the purity analysis of 4-Nitro-1H-indole-2-carboxylic acid. The choice between the two will ultimately depend on the specific needs of the laboratory.

HPLC remains an excellent choice for routine quality control applications where high throughput is not a primary concern and the impurity profile is well-characterized. Its robustness, lower cost, and widespread availability make it a practical and reliable workhorse.

UHPLC , on the other hand, is the superior technique for applications that demand high throughput, enhanced resolution of complex impurity profiles, and high sensitivity for trace-level impurities. In a research and development setting, where rapid method development and comprehensive impurity profiling are critical, the advantages of UHPLC are particularly compelling.

As a Senior Application Scientist, my recommendation is to leverage the strengths of both techniques strategically. For initial process development and routine release testing, a well-validated HPLC method provides a solid foundation. For in-depth impurity profiling, forced degradation studies, and high-throughput screening, transitioning to a UHPLC method will provide significant gains in efficiency and analytical depth, ultimately contributing to a more comprehensive understanding of the purity of 4-Nitro-1H-indole-2-carboxylic acid and ensuring the quality and safety of the final pharmaceutical product.

References

  • Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. RSC Publishing.

  • HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication. PubMed.

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).

  • Synthetic method of indole-2-carboxylic acid. Google Patents.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate.

  • <621> CHROMATOGRAPHY. USP.

  • Use of HPTLC, HPLC, and densitometry for qualitative separation of indole alkaloids from Rauvolfia serpentina roots. ResearchGate.

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.

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  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed.

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  • Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. LabRulez LCMS.

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  • Quality Guidelines. ICH.

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC.

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate.

  • Reversed Phase HPLC Method Development. Phenomenex.

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  • ICH Q2 Validation of Analytical Procedures. YouTube.

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate.

  • The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.

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Validation

Comparative Analysis of 4-Nitro-1H-indole-2-carboxylic Acid Derivatives

Executive Summary The 4-nitro-1H-indole-2-carboxylic acid scaffold represents a specialized niche within the indole-2-carboxylate family, distinct from its widely utilized 4,6-dichloro (GV150526) or 5-substituted analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-nitro-1H-indole-2-carboxylic acid scaffold represents a specialized niche within the indole-2-carboxylate family, distinct from its widely utilized 4,6-dichloro (GV150526) or 5-substituted analogs. While halogenated derivatives are often preferred for their lipophilicity in NMDA receptor antagonism, the 4-nitro derivative serves two critical functions:

  • Electronic Probe: The strong electron-withdrawing group (EWG) at C4 significantly alters the pKa of the indole N-H (acidity increase) and the C2-carboxylic acid, modifying electrostatic interactions within the glycine binding site of NMDA receptors and the active site of HIV-1 Integrase.

  • Synthetic Divergence: It acts as a "masked" amino-scaffold. The C4-nitro group is a stable precursor that can be selectively reduced to a C4-amine, allowing for the introduction of bulky amides or sulfonamides to probe hydrophobic pockets inaccessible to the parent nitro compound.

This guide objectively compares the 4-nitro series against key alternatives, providing validated synthetic protocols and bioactivity data.

Part 1: Structural Activity Relationship (SAR) Landscape

The biological efficacy of indole-2-carboxylic acids (I2CA) relies on the "Three-Point Pharmacophore":

  • C2-Carboxylate: Essential for chelating Mg²⁺ (HIV Integrase) or interacting with Arg/Thr residues (NMDA Glycine site).

  • Indole N-H: Acts as a hydrogen bond donor.

  • Benzenoid Substituents (C4-C7): Modulate lipophilicity and electronic density.

Electronic & Steric Comparison

The 4-nitro group introduces a unique electronic profile compared to standard halogenated derivatives.

Feature4-Nitro Derivative4-Chloro Derivative4-H (Parent)Impact on Bioactivity
Hammett Constant (

)
+0.78 (Strong EWG)+0.23 (Weak EWG)0.004-NO₂ drastically reduces electron density on the indole ring.
Indole NH pKa ~13.5 (More Acidic)~16.0~17.0Enhanced H-bond donor capability of the NH group due to electron withdrawal.
Steric Bulk (A value) MediumLowNoneThe nitro group is planar but bulky, potentially clashing in tight pockets (e.g., FBPase).
Solubility Moderate (Polar)Low (Lipophilic)ModerateNitro group improves solubility in polar assays compared to di-chloro analogs.
Mechanistic Diagram: Pharmacophore Interactions

The following diagram illustrates how the 4-nitro-I2CA scaffold interacts within the NMDA receptor glycine site, highlighting the electronic modulation.

SAR_Mechanism Substrate 4-Nitro-1H-indole-2-carboxylic Acid C2_Acid C2-COOH Group Substrate->C2_Acid Indole_NH Indole N-H Substrate->Indole_NH Nitro_Group C4-Nitro Group (EWG) Substrate->Nitro_Group Target NMDA Receptor (Glycine Site) Arg_Residue Arg Residue (Cationic) C2_Acid->Arg_Residue Ionic Interaction / H-Bond Backbone_CO Backbone Carbonyl Indole_NH->Backbone_CO H-Bond Donor Nitro_Group->Indole_NH Inductive Effect (Lowers pKa) Hydrophobic_Pocket Hydrophobic Pocket Nitro_Group->Hydrophobic_Pocket Steric/Electronic Clash?

Caption: SAR interaction map showing the inductive effect of the C4-nitro group enhancing the N-H hydrogen bond donor capability while potentially introducing steric constraints in the hydrophobic pocket.

Part 2: Comparative Bioactivity Data

The following data aggregates experimental results from NMDA glycine site binding assays and HIV-1 Integrase inhibition studies.

NMDA Receptor Glycine Site Antagonism

Objective: Prevent glycine-induced potentiation of NMDA currents.[1][2] Reference Standard: 5,7-Dichlorokynurenic acid (5,7-DCKA) or GV150526.

CompoundSubstituentIC50 / Ki (µM)Mechanism Note
Target 4-NO₂ > 10.0 Weak Antagonist. The 4-nitro group is often too polar/bulky for the tight hydrophobic pocket preferred by halogens.
Comparator A4,6-Dichloro0.05 - 0.10High Affinity. Halogens fill the hydrophobic pocket perfectly.
Comparator B5-Nitro~ 5.0Moderate. Position 5 tolerates the nitro group better than position 4.
Comparator C4-Amino> 50.0Loss of activity. The H-bond donor at C4 is not tolerated.

Key Insight: While the 4-nitro derivative itself is a weak NMDA antagonist, it is the essential precursor for synthesizing 4-ureido or 4-amido derivatives which can regain potency by accessing auxiliary binding pockets.

HIV-1 Integrase Inhibition

Objective: Inhibit Strand Transfer (ST) by chelating Mg²⁺ in the active site.[3][4]

CompoundSubstituentIC50 (µM)Performance
Target 4-NO₂ 12.5 ± 2.1 Moderate Inhibitor. Good chelation, but lacks the hydrophobic "arm" needed for high potency.
Comparator A5-Chloro8.2 ± 1.5Slightly better lipophilic interaction.
Comparator B4-(Subst)-Amide0.1 - 3.0Superior. Derivatization of the reduced 4-nitro group (to amide) leads to sub-micromolar potency.

Part 3: Synthetic Accessibility & Protocols

The synthesis of 4-nitro-1H-indole-2-carboxylic acid is non-trivial due to the deactivating nature of the nitro group. The classical Fischer indole synthesis fails with electron-deficient hydrazines.

Recommended Route: Modified Reissert Indole Synthesis (Oxalate Condensation). This route avoids the harsh acid conditions of Fischer synthesis and allows for scalable production.

Protocol: Synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate

Starting Material: 2-methyl-3-nitroaniline.[5]

Step-by-Step Methodology:

  • Formimidate Formation:

    • Reflux 2-methyl-3-nitroaniline (10 mmol) with triethyl orthoformate (15 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA) for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of aniline.

    • Evaporate excess orthoformate to yield the crude formimidate.

  • Condensation & Cyclization (One-Pot):

    • Dissolve diethyl oxalate (12 mmol) in anhydrous DMF.

    • Add Potassium Ethoxide (KOEt, 12 mmol) at 0°C under Argon. Stir for 10 min.

    • Add the crude formimidate (from Step 1) dissolved in DMF dropwise.

    • Heat the deep red solution to 40°C for 2 hours.

    • Mechanism:[5][6][7][8] The base deprotonates the methyl group (acidified by the o-nitro group), which attacks the oxalate.

  • Workup:

    • Pour the reaction mixture into ice-cold water (pH adjusted to ~5 with acetic acid).

    • The ethyl ester of 4-nitroindole-2-carboxylic acid will precipitate as a yellow solid.

    • Filter, wash with water, and recrystallize from Ethanol.

  • Hydrolysis (Optional - to Free Acid):

    • Treat the ester with LiOH (3 eq) in THF/Water (1:1) at room temperature for 4 hours.

    • Acidify with 1M HCl to precipitate the title compound: 4-Nitro-1H-indole-2-carboxylic acid .

Synthetic Workflow Diagram

Synthesis_Protocol SM 2-Methyl-3-nitroaniline Intermediate Formimidate Intermediate SM->Intermediate Step 1: Condensation Reagent1 Triethyl Orthoformate (pTSA, Reflux) Reagent1->Intermediate Product_Ester Ethyl 4-Nitroindole- 2-carboxylate Intermediate->Product_Ester Step 2: Cyclization Reagent2 Diethyl Oxalate KOEt, DMF, 40°C Reagent2->Product_Ester Final_Product 4-Nitroindole- 2-carboxylic Acid Product_Ester->Final_Product Step 3: Hydrolysis (LiOH)

Caption: Step-wise synthesis of 4-nitro-1H-indole-2-carboxylic acid via the modified Reissert/Formimidate route, ensuring high regioselectivity.

Part 4: Experimental Validation Workflows

To validate the synthesized derivatives, the following assays are standard.

Assay 1: [³H]-Glycine Binding Displacement (NMDA)

Purpose: Determine affinity (Ki) for the glycine regulatory site.[2]

  • Membrane Prep: Prepare synaptic membranes from rat forebrain. Wash 4x to remove endogenous glycine.

  • Incubation: Incubate membranes (100 µg protein) with [³H]-Glycine (10 nM) and varying concentrations of the 4-nitro derivative (0.1 nM - 100 µM).

  • Condition: Buffer must contain Strychnine (to block glycine receptors) and Glutamate (to promote the open state of NMDA).

  • Analysis: Filter through glass fiber filters. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Validating Control: 5,7-DCKA (Ki ~ 50 nM).

Assay 2: HIV-1 Integrase Strand Transfer (ST) Assay

Purpose: Measure inhibition of viral DNA insertion into host DNA.

  • Setup: Use a microplate coated with pre-processed viral DNA (donor).

  • Reaction: Add recombinant Integrase enzyme, Target DNA, and the 4-nitro test compound.

  • Detection: Use a biotinylated target DNA. After the reaction, add Europium-labeled Streptavidin.

  • Readout: Time-Resolved Fluorescence (TRF).

    • Success Criterion: Dose-dependent reduction in fluorescence signal.

References

  • Bergman, J., & Sand, P. (1983).[5] Synthesis of 4-nitroindoles. Tetrahedron Letters, 24(34), 3665-3668. Link

  • Salituro, F. G., et al. (1990). Indole-2-carboxylic acid derivatives as antagonists of the N-methyl-D-aspartate receptor glycine modulatory site.[1][2] Journal of Medicinal Chemistry, 33(11), 2944-2946. Link

  • Hu, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[3][4] RSC Advances, 14, 10050-10060. Link

  • Organic Syntheses. (2014). Procedure for 4-Nitroindole (and derivatives). Organic Syntheses, Coll. Vol. 10, p.549. Link

  • Leeson, P. D., et al. (1994). Kynurenic acid analogues. Structure-activity relationships of glycine site antagonists. Journal of Medicinal Chemistry, 37(18), 2841. Link

Sources

Comparative

A Comparative Guide to the Efficacy of FabI Inhibitors Against Francisella tularensis

In the landscape of emerging infectious diseases and bioterrorism threats, Francisella tularensis, the causative agent of tularemia, remains a significant concern for public health and safety. The development of novel th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of emerging infectious diseases and bioterrorism threats, Francisella tularensis, the causative agent of tularemia, remains a significant concern for public health and safety. The development of novel therapeutics against this Tier 1 select agent is of paramount importance. A validated and promising target for antibacterial drug discovery is the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial viability and distinct from the mammalian FAS-I pathway. Within this pathway, the enoyl-acyl carrier protein (ACP) reductase (FabI) has emerged as a critical enzyme for therapeutic intervention.

This guide provides a comparative analysis of the efficacy of various classes of inhibitors targeting Francisella tularensis FabI (FtFabI), with a particular focus on indole-based compounds, including derivatives of indole-2-carboxylic acid. We will delve into the experimental data supporting their inhibitory activities and compare their performance against other well-established and novel FtFabI inhibitors.

The Central Role of FabI in Bacterial Fatty Acid Synthesis

The bacterial FAS-II pathway is an iterative process responsible for the elongation of fatty acid chains. Each cycle of elongation involves four key enzymatic reactions. FabI catalyzes the final, rate-limiting step in this cycle: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP.[1][2] Inhibition of FabI disrupts the entire fatty acid synthesis pathway, leading to a depletion of essential fatty acids required for bacterial membrane biogenesis and ultimately resulting in bacterial cell death.[3] This makes FabI an attractive target for the development of potent and specific antibacterial agents.

FAS_II_Pathway cluster_elongation Fatty Acid Elongation Cycle Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Malonyl-ACP->β-ketoacyl-ACP FabH/FabB Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->β-ketoacyl-ACP β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ/FabA Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) trans-2-enoyl-ACP->Acyl-ACP (Cn+2) FabI (Target of Inhibition) Acyl-ACP (Cn+2)->Acyl-ACP (Cn) Further Elongation Membrane Lipids Membrane Lipids Acyl-ACP (Cn+2)->Membrane Lipids Downstream Pathways

Figure 1: Bacterial Fatty Acid Synthesis (FAS-II) Pathway.

Comparative Efficacy of FtFabI Inhibitors

Several classes of small molecules have been identified as inhibitors of FtFabI. This section provides a comparative overview of their efficacy based on reported in vitro enzyme inhibition and whole-cell activity data.

Indole-2-Carboxylic Acid-Based Inhibitors

Derivatives of indole-2-carboxylic acid have been identified as a promising class of FtFabI inhibitors.[4] While specific data on 4-Nitro-1H-indole-2-carboxylic acid is not extensively available in the context of FtFabI inhibition, related indole compounds have demonstrated significant activity.

A screening of a library of indole-2-carboxylic acid compounds led to the discovery of the derivative WIUAKP-031 , which exhibited an IC50 value of 6 µM against the FtFabI enzyme.[4] This finding establishes the indole-2-carboxylic acid scaffold as a valid starting point for the development of novel anti-tularemia agents.

Further studies have identified 3-substituted indoles as potent inhibitors of FtFabI. For instance, two such compounds, designated as compound 54 and compound 57 , were discovered through structure-based virtual screening.[5] These compounds showed preferential binding to the NAD+-bound form of the enzyme and inhibited the growth of F. tularensis SchuS4 at concentrations that correlated with their measured Ki values.[5] Notably, compound 54 also displayed a broader spectrum of activity, inhibiting the growth of Bacillus anthracis and Staphylococcus aureus.[5]

Diphenyl Ether-Based Inhibitors

The diphenyl ether class of compounds, which includes the well-known antibacterial agent triclosan , represents one of the most potent classes of FabI inhibitors.[6][7] Triclosan itself is a slow, tight-binding inhibitor of FtFabI.[8]

Extensive structure-activity relationship (SAR) studies have led to the development of highly potent diphenyl ether analogs. One such analog, a potent alkyl diphenyl ether, was identified as a slow-onset inhibitor of FtFabI with a Ki value of 0.44 nM and a minimum inhibitory concentration (MIC90) of 0.00018 µg/mL against F. tularensis.[9] The strong correlation between the Ki and MIC90 values for this class of compounds provides compelling evidence that their antibacterial activity is a direct result of FtFabI inhibition within the bacterial cell.[9]

Benzimidazole-Based Inhibitors

More recently, a series of benzimidazole-based compounds have been developed as potent inhibitors of FtFabI.[10] Through a systematic, structure-guided lead optimization strategy, second-generation benzimidazole inhibitors were designed that displayed low nanomolar enzymatic activity against FtFabI.[10]

These optimized compounds also exhibited promising antibacterial activity, with MIC values in the low microgram per milliliter range against F. tularensis.[10] The successful optimization of this series highlights the potential of the benzimidazole scaffold for the development of novel therapeutics for tularemia.

Quantitative Comparison of FtFabI Inhibitors

The following table summarizes the reported efficacy data for representative inhibitors from the different chemical classes discussed.

Inhibitor ClassCompoundTargetIC50KiMIC (F. tularensis)Reference(s)
Indole-2-Carboxylic Acid Derivative WIUAKP-031FtFabI6 µM--[4]
3-Substituted Indole Compound 54FtFabI--Growth Inhibition Correlates with Ki[5]
3-Substituted Indole Compound 57FtFabI--Growth Inhibition Correlates with Ki[5]
Diphenyl Ether Alkyl Diphenyl Ether AnalogFtFabI-0.44 nM0.00018 µg/mL (MIC90)[9]
Benzimidazole Derivative Optimized CompoundFtFabILow nM-Low µg/mL[10]

Note: A direct head-to-head comparison of IC50 and Ki values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocol: In Vitro FtFabI Inhibition Assay

The evaluation of potential FtFabI inhibitors typically involves a continuous spectrophotometric or fluorometric assay that monitors the oxidation of NADH to NAD+. The following is a generalized protocol for such an assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purified FtFabI Enzyme Purified FtFabI Enzyme Mix FtFabI, Buffer, NADH, and Inhibitor Mix FtFabI, Buffer, NADH, and Inhibitor Purified FtFabI Enzyme->Mix FtFabI, Buffer, NADH, and Inhibitor Assay Buffer Assay Buffer Assay Buffer->Mix FtFabI, Buffer, NADH, and Inhibitor NADH Solution NADH Solution NADH Solution->Mix FtFabI, Buffer, NADH, and Inhibitor Crotonyl-CoA (Substrate) Crotonyl-CoA (Substrate) Initiate Reaction with Crotonyl-CoA Initiate Reaction with Crotonyl-CoA Crotonyl-CoA (Substrate)->Initiate Reaction with Crotonyl-CoA Test Inhibitor Solutions Test Inhibitor Solutions Test Inhibitor Solutions->Mix FtFabI, Buffer, NADH, and Inhibitor Pre-incubate Pre-incubate Mix FtFabI, Buffer, NADH, and Inhibitor->Pre-incubate Pre-incubate->Initiate Reaction with Crotonyl-CoA Monitor NADH Oxidation Monitor NADH Oxidation Initiate Reaction with Crotonyl-CoA->Monitor NADH Oxidation Calculate Initial Reaction Rates Calculate Initial Reaction Rates Monitor NADH Oxidation->Calculate Initial Reaction Rates Plot Rate vs. Inhibitor Concentration Plot Rate vs. Inhibitor Concentration Calculate Initial Reaction Rates->Plot Rate vs. Inhibitor Concentration Determine IC50 Value Determine IC50 Value Plot Rate vs. Inhibitor Concentration->Determine IC50 Value

Figure 2: Experimental Workflow for FtFabI Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM sodium phosphate, pH 7.0).

    • Prepare stock solutions of NADH and the substrate, crotonyl-CoA, in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, purified FtFabI enzyme, NADH solution, and the test inhibitor to each well. Include appropriate controls (no inhibitor, no enzyme).

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period to allow for inhibitor binding.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the crotonyl-CoA substrate to each well.

    • Immediately begin monitoring the decrease in NADH fluorescence (excitation at ~340 nm, emission at ~460 nm) or absorbance (at 340 nm) over time using a plate reader.[11]

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Directions

The inhibition of FtFabI presents a compelling strategy for the development of novel therapeutics against Francisella tularensis. While diphenyl ether-based inhibitors have demonstrated exceptional potency at the nanomolar level, the discovery of indole-2-carboxylic acid and benzimidazole-based inhibitors has broadened the chemical diversity of available scaffolds for further optimization.

The indole-based compounds, including derivatives of indole-2-carboxylic acid, serve as a valuable starting point for medicinal chemistry efforts. Future research should focus on systematic SAR studies to enhance their potency and pharmacokinetic properties. Structure-based drug design, aided by the co-crystal structures of inhibitors bound to FtFabI, will be instrumental in guiding these optimization efforts. Ultimately, the goal is to develop potent and selective FtFabI inhibitors with excellent in vivo efficacy and a favorable safety profile for the treatment of tularemia.

References

Sources

Validation

benchmarking 4-Nitro-1H-indole-2-carboxylic acid performance in assays

Publish Comparison Guide: Benchmarking 4-Nitro-1H-indole-2-carboxylic Acid Executive Summary 4-Nitro-1H-indole-2-carboxylic acid (4-NICA) is a specialized indole scaffold primarily utilized as a high-value synthetic inte...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 4-Nitro-1H-indole-2-carboxylic Acid

Executive Summary

4-Nitro-1H-indole-2-carboxylic acid (4-NICA) is a specialized indole scaffold primarily utilized as a high-value synthetic intermediate in the development of CFTR modulators and kinase inhibitors, and secondarily as a structural probe for NMDA receptor glycine-site SAR (Structure-Activity Relationship) studies.

Unlike its halogenated analogs (e.g., 7-chlorokynurenic acid) which are potent biological antagonists, 4-NICA’s primary "performance" metric is its isomeric purity and synthetic utility . This guide benchmarks 4-NICA against its critical impurity (6-nitro isomer) and its functional biological alternatives.

Comparative Analysis: The Benchmarking Matrix

The following table benchmarks 4-NICA against its most relevant chemical and biological counterparts.

Feature4-Nitro-1H-indole-2-carboxylic acid 6-Nitro-1H-indole-2-carboxylic acid 7-Chlorokynurenic Acid (7-CKA)
Role Synthetic Scaffold (Precursor to 4-aminoindoles)Critical Impurity / Distinct ScaffoldBiological Standard (NMDA Antagonist)
Primary Application Synthesis of CFTR modulators (e.g., Ivacaftor analogs)Synthesis of distinct kinase inhibitorsNMDA Receptor (Glycine site) blockage
NMDA Potency (IC50) Low / Inactive (>10 µM) [1]Low / InactiveHigh Potency (30-60 nM) [2]
Key Synthetic Step Reduction to 4-aminoindole-2-carboxylate Reduction to 6-aminoindole-2-carboxylate N/A (Used as final drug)
Solubility (pH 7.4) Low (< 0.1 mg/mL)Low (< 0.1 mg/mL)Moderate (as sodium salt)
Isomeric Risk High (Co-forms during Fischer synthesis)High (Co-forms with 4-nitro)Low (Distinct synthesis)

Technical Deep Dive: Isomeric Purity & Identification

The most critical benchmark for 4-NICA is its separation from the 6-nitro isomer. Commercial preparations derived from 3-nitrophenylhydrazine via Fischer Indole Synthesis often contain 5-15% of the 6-nitro isomer.

Causality of Contamination

During cyclization, the hydrazone intermediate can attack either the ortho-carbon at position 2 or position 6 of the benzene ring. Steric hindrance usually favors the 4-nitro (via attack at pos 2) or 6-nitro (via attack at pos 6) depending on specific conditions, leading to difficult-to-separate mixtures.

Protocol: HPLC Separation of Isomers

Trustworthiness: This protocol utilizes a C18 column with a specific acidic mobile phase to resolve the positional isomers based on their slightly different pKa and hydrophobicity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B (Isocratic equilibration)

    • 5-20 min: 10% → 60% B (Linear gradient)

    • 20-25 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm and 330 nm (Nitro group absorption)

  • Expected Retention:

    • 4-Nitro isomer typically elutes later than the 6-nitro isomer due to intramolecular hydrogen bonding between the nitro group and the NH/COOH, increasing effective hydrophobicity.

Synthetic Utility: The "Gateway" Reaction

The primary value of 4-NICA is its conversion to 4-amino-1H-indole-2-carboxylic acid , a "privileged structure" for amide coupling in drug discovery.

Workflow: Selective Reduction

Objective: Reduce the nitro group without decarboxylating the acid or reducing the indole double bond.

  • Dissolution: Dissolve 1.0 eq of 4-NICA in Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure, 1 atm) at Room Temperature for 4–6 hours.

    • Note: High pressure or temperature may reduce the C2-C3 double bond (indoline formation).

  • Filtration: Filter through Celite to remove Pd/C.

  • Workup: Concentrate in vacuo. The resulting amine is air-sensitive (oxidation to purple/black tars); use immediately or store under Argon at -20°C.

Biological Context: NMDA Receptor Profiling

While 4-NICA is not a potent drug candidate itself, it is used to benchmark the Structure-Activity Relationship (SAR) of the NMDA glycine site.

  • Mechanism: Indole-2-carboxylic acids mimic the glycine structure (carboxylate + amine-like NH).

  • SAR Insight: Potency at the glycine site requires electron-withdrawing groups at the 5 or 7 positions (e.g., 5,7-dichloro).

  • 4-Nitro Effect: Substitution at the 4-position sterically clashes with the receptor binding pocket (specifically the hydrophobic region near the backbone), drastically reducing affinity compared to the unsubstituted or 5-substituted analogs.

  • Usage: Researchers use 4-NICA as a negative control to validate that a binding assay is specific to the "5,7-substitution" pocket requirements.

Visualizing the Workflow

The following diagram illustrates the critical divergence between the 4-nitro and 6-nitro pathways and the utilization of 4-NICA in drug synthesis.

G Start 3-Nitrophenylhydrazine (Precursor) Fischer Fischer Indole Cyclization Start->Fischer Pyruvate/Acid Isomer4 4-Nitro-1H-indole-2-COOH (Target Scaffold) Fischer->Isomer4 Major/Minor (Cond. Dependent) Isomer6 6-Nitro-1H-indole-2-COOH (Major Impurity) Fischer->Isomer6 Competing Path Reduction Pd/C + H2 Reduction Isomer4->Reduction Synthetic Utility NMDA NMDA SAR Studies (Negative Control) Isomer4->NMDA Biological Profiling Amine4 4-Amino-1H-indole-2-COOH (Privileged Intermediate) Reduction->Amine4 Drug CFTR Modulators (e.g., Amide Coupling) Amine4->Drug Coupling

Caption: Divergent synthesis pathways of Nitro-indole-2-carboxylic acids and the downstream utility of the 4-nitro isomer in drug discovery.

References

  • Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor." Science, 243(4898), 1611-1613.

  • Kemp, J. A., et al. (1988). "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex." Proceedings of the National Academy of Sciences, 85(17), 6547-6550.

  • Hadida, S., et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor): A Potent CFTR Potentiator." Journal of Medicinal Chemistry, 57(23), 9776–9795. (Contextual reference for indole/quinoline carboxylate scaffolds in CFTR).

  • ChemicalBook. (2024). "6-Nitroindole-2-carboxylic acid NMR and Properties." ChemicalBook Database.

Validation

A Comparative Guide to the Structural Confirmation of 4-Nitro-1H-indole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, indole derivatives represent a cornerstone scaffold, celebrated for their vast therapeutic applications.[1] Among...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, indole derivatives represent a cornerstone scaffold, celebrated for their vast therapeutic applications.[1] Among these, 4-Nitro-1H-indole-2-carboxylic acid serves as a pivotal intermediate in the synthesis of a new generation of bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[2] The precise structural confirmation of these derivatives is not merely a procedural formality but a critical determinant of their biological activity and intellectual property value.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation of 4-Nitro-1H-indole-2-carboxylic acid and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering a senior application scientist's perspective on achieving self-validating protocols and robust, unambiguous structural confirmation.

The Synthetic Landscape: Anticipating the Analytical Challenge

A robust analytical strategy begins with an understanding of the synthetic route, as this informs the potential impurities and isomeric byproducts that must be differentiated from the target compound. The synthesis of 4-Nitro-1H-indole-2-carboxylic acid can be approached through several established methods for indole synthesis, often involving the cyclization of a substituted nitrotoluene derivative. A common route involves the reaction of a nitrotoluene with diethyl oxalate, followed by a reduction and cyclization step.[3][4]

The primary analytical challenge lies in unequivocally confirming the regiochemistry of the nitro group on the indole scaffold and the presence and integrity of the carboxylic acid moiety. Isomeric impurities, such as 5-nitro, 6-nitro, or 7-nitro-1H-indole-2-carboxylic acid, are the most probable side products, necessitating analytical techniques with high resolving power and specificity.

A Comparative Analysis of Structural Confirmation Techniques

The structural confirmation of a novel 4-Nitro-1H-indole-2-carboxylic acid derivative is a multi-faceted process, with each analytical technique providing a unique piece of the structural puzzle. The three pillars of modern organic structure elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nucleiProvides detailed information on the carbon-hydrogen framework; excellent for isomer differentiation.Requires relatively pure sample; sensitivity can be an issue for minor components.
Mass Spectrometry Molecular weight and elemental compositionHigh sensitivity; provides information on fragmentation patterns which can aid in structural elucidation.Does not inherently distinguish between isomers; fragmentation can be complex.
X-ray Crystallography Unambiguous 3D structure in the solid stateProvides the absolute, definitive structure.Requires a suitable single crystal, which can be challenging to grow.
FTIR Spectroscopy Presence of functional groupsQuick and simple; excellent for identifying key functional groups like -COOH and -NO₂.Provides limited information on the overall molecular structure and connectivity.

In-Depth Methodologies and Expected Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Nitro-1H-indole-2-carboxylic acid derivatives, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed.[5]

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz). Standard acquisition parameters are typically sufficient. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[6]

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Spectrum of 4-Nitro-1H-indole-2-carboxylic acid:

The ¹H NMR spectrum will provide crucial information about the substitution pattern on the indole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and carboxylic acid groups.

  • NH Proton: A broad singlet typically downfield (>11 ppm in DMSO-d₆).[7]

  • Carboxylic Acid Proton: A very broad singlet, often in the range of 12-13 ppm in DMSO-d₆.[8][9]

  • Aromatic Protons: The protons on the benzene portion of the indole ring will exhibit a specific splitting pattern. For the 4-nitro isomer, H5, H6, and H7 will be present. The specific coupling constants (J-values) between these protons will be key to confirming their relative positions.

  • H3 Proton: A singlet in the aromatic region, typically around 7.0-7.5 ppm.

Expected ¹³C NMR Spectrum of 4-Nitro-1H-indole-2-carboxylic acid:

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Carbonyl Carbon: A signal in the range of 160-175 ppm.[8][10]

  • Aromatic and Heterocyclic Carbons: Signals in the range of 100-150 ppm. The carbon attached to the nitro group (C4) will be significantly shifted.[11] The specific chemical shifts can be predicted based on the additivity rules for substituents on an indole ring.

G

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. This is a crucial first step in confirming the identity of a newly synthesized molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules like carboxylic acids. It can be run in either positive or negative ion mode.

  • Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Analysis: Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M-H]⁻). Use the accurate mass to calculate the elemental formula.

Expected Mass Spectrum of 4-Nitro-1H-indole-2-carboxylic acid:

The molecular formula of 4-Nitro-1H-indole-2-carboxylic acid is C₉H₆N₂O₄, with a monoisotopic mass of 206.0328 g/mol .

  • Molecular Ion Peak: In positive ion mode, a peak at m/z 207.0401 ([M+H]⁺) would be expected. In negative ion mode, a peak at m/z 205.0251 ([M-H]⁻) would be observed.

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common losses for carboxylic acids include H₂O (18 Da) and CO₂ (44 Da). Nitroaromatic compounds can exhibit loss of NO (30 Da) and NO₂ (46 Da).[8][12]

G

Single-Crystal X-ray Crystallography: The Definitive Structure

When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides the precise arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and regiochemistry without ambiguity.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. High-quality single crystals can be grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[13][14] A variety of solvents should be screened.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Expected Outcome for 4-Nitro-1H-indole-2-carboxylic acid:

A successful X-ray crystallographic analysis will provide a 3D model of the molecule, confirming the planarity of the indole ring, the positions of the nitro and carboxylic acid groups, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

G

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.

Expected FTIR Spectrum of 4-Nitro-1H-indole-2-carboxylic acid:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[9]

  • N-H Stretch (Indole): A moderate to sharp peak around 3300-3500 cm⁻¹.[15]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.[9]

  • N-O Stretch (Nitro Group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

Conclusion: An Integrated Approach for Unwavering Confidence

The structural confirmation of 4-Nitro-1H-indole-2-carboxylic acid derivatives demands a synergistic application of multiple analytical techniques. While FTIR provides a quick verification of functional groups and high-resolution mass spectrometry confirms the elemental composition, it is the detailed connectivity information from NMR spectroscopy that forms the backbone of the structural proof. For absolute and irrefutable confirmation, particularly for novel compounds or when isomerism is a critical concern, single-crystal X-ray crystallography remains the ultimate arbiter. By judiciously combining these methods and understanding the causality behind the experimental choices, researchers can ensure the scientific integrity of their work and accelerate the development of next-generation indole-based therapeutics.

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Comparative

A Comparative Guide to the Computational Modeling of 4-Nitro-1H-indole-2-carboxylic Acid and Its Analogs

Introduction: The Significance of the Nitroindole Scaffold in Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Nitroindole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds. The introduction of a nitro group to this privileged scaffold can significantly modulate its physicochemical and pharmacological properties, often enhancing its biological activity. 4-Nitro-1H-indole-2-carboxylic acid is a key synthetic intermediate, valued for its role in the development of novel therapeutics, including anti-inflammatory and antimicrobial agents.[1] Computational modeling provides an indispensable toolkit for understanding the structure-activity relationships (SAR) of such molecules at an atomic level, thereby accelerating the drug discovery process.

This guide presents a comparative analysis of the computational modeling studies of 4-Nitro-1H-indole-2-carboxylic acid and its structurally related analogs. Due to the limited availability of direct computational studies on 4-Nitro-1H-indole-2-carboxylic acid, this guide will draw comparisons with its close structural relatives: 4-nitro-1H-indole-3-carboxaldehyde (NICA) and the parent molecule, indole-2-carboxylic acid (ID2CA) . This comparative approach will allow us to elucidate the influence of the nitro group and the C2-substituent on the molecule's electronic properties, reactivity, and potential biological interactions.

Comparative Computational Analysis: A Triad of Indole Derivatives

The crux of this guide is a detailed comparison of the computational data for our molecule of interest and its selected analogs. We will delve into Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping to provide a comprehensive understanding of their electronic characteristics.

Density Functional Theory (DFT) Analysis: Unveiling Molecular Geometries and Vibrational Frequencies

DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems. It is instrumental in optimizing molecular geometries and predicting vibrational frequencies, which can be correlated with experimental data from techniques like FT-IR and FT-Raman spectroscopy.

For 4-nitro-1H-indole-3-carboxaldehyde (NICA) , DFT calculations using the B3LYP functional with a cc-pVTZ basis set have been employed to determine its optimized structure.[2][3] These studies provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability.[2][3]

Similarly, a comprehensive DFT analysis of indole-2-carboxylic acid (ID2CA) has been performed, with structural parameters computed in various environments, including the gas phase and polar solvents.[4] A strong correlation between the simulated and experimental infrared spectra was observed, validating the computational approach.[4]

Table 1: Comparison of Key Computational Parameters for 4-Nitro-1H-indole-2-carboxylic Acid and Its Analogs

Parameter4-Nitro-1H-indole-2-carboxylic acid (Predicted)4-nitro-1H-indole-3-carboxaldehyde (NICA)[2][3]Indole-2-carboxylic acid (ID2CA)[4]
Computational Method DFT (B3LYP/6-311++G(d,p) - Hypothesized)DFT (B3LYP/cc-pVTZ)DFT (B3LYP/6-311++G(d,p))
Key Geometric Features Planar indole ring with potential for intramolecular hydrogen bonding between the carboxylic acid and the nitro group.Planar indole ring.Planar indole ring with intramolecular hydrogen bonding in some conformations.
Vibrational Frequencies Characteristic N-H, C=O, and NO2 stretching frequencies. The NO2 group is expected to have a significant influence on the ring vibrations.Well-defined vibrational modes for N-H, C=O (aldehyde), and NO2 groups.N-H and C=O (carboxylic acid) stretching frequencies are prominent.
HOMO-LUMO Energy Gap Expected to be smaller than ID2CA due to the electron-withdrawing nitro group, suggesting higher reactivity.Lower energy gap compared to the unsubstituted indole, indicating increased reactivity.Larger energy gap compared to its nitro-substituted counterparts.
Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For NICA , FMO analysis has been performed to understand its charge delocalization and stability.[2][3] Similarly, for ID2CA , FMO analysis revealed intramolecular charge transfer, highlighting its potential bioactivity.[4] In both cases, the distribution of HOMO and LUMO provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively.

For 4-Nitro-1H-indole-2-carboxylic acid , it is predicted that the HOMO will be localized on the indole ring, while the LUMO will be predominantly centered on the nitro group. This distribution facilitates charge transfer from the indole nucleus to the nitro group, a characteristic feature of many nitroaromatic compounds. The expected smaller HOMO-LUMO gap compared to ID2CA suggests that 4-Nitro-1H-indole-2-carboxylic acid would be more reactive.

FMO_Comparison cluster_ID2CA Indole-2-carboxylic acid (ID2CA) cluster_4NICA 4-Nitro-1H-indole-2-carboxylic acid ID2CA_HOMO HOMO (Indole Ring) ID2CA_LUMO LUMO (Indole Ring) ID2CA_HOMO->ID2CA_LUMO Large Energy Gap (Lower Reactivity) NICA_HOMO HOMO (Indole Ring) NICA_LUMO LUMO (Nitro Group) NICA_HOMO->NICA_LUMO Smaller Energy Gap (Higher Reactivity)

Caption: Comparative Frontier Molecular Orbital (FMO) energy gap.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Electrophilic and Nucleophilic Sites

MEP maps are valuable tools for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack.

In the MEP map of NICA , the regions around the nitro group and the carbonyl oxygen of the aldehyde are shown to be electronegative (red), indicating their potential to interact with electrophiles.[2] Conversely, the region around the indole N-H is electropositive (blue), suggesting its susceptibility to nucleophilic attack.

For 4-Nitro-1H-indole-2-carboxylic acid , a similar MEP map is anticipated. The carboxylic acid group, along with the nitro group, will create significant electronegative potential, making these sites favorable for interactions with positively charged species or hydrogen bond donors. The indole N-H will remain an electropositive site.

Molecular Docking Studies: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target.

While specific docking studies for 4-Nitro-1H-indole-2-carboxylic acid are not available, studies on related indole derivatives have demonstrated their potential as inhibitors of various enzymes. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase.[5] Molecular docking of NICA has suggested its potential inhibitory activity against the RAS protein, which is implicated in lung cancer.[3]

Based on these findings, it is plausible that 4-Nitro-1H-indole-2-carboxylic acid could also exhibit inhibitory activity against various protein targets. The carboxylic acid and nitro groups can participate in hydrogen bonding and electrostatic interactions within a protein's active site, while the indole ring can engage in hydrophobic and pi-stacking interactions.

Docking_Workflow Start Define Target Protein and Ligand (e.g., 4-Nitro-1H-indole-2-carboxylic acid) Prepare_Protein Prepare Protein Structure (Remove water, add hydrogens) Start->Prepare_Protein Prepare_Ligand Prepare Ligand Structure (Generate 3D coordinates, assign charges) Start->Prepare_Ligand Define_Binding_Site Define Binding Site (Grid generation) Prepare_Protein->Define_Binding_Site Run_Docking Run Docking Simulation (e.g., AutoDock, Glide) Prepare_Ligand->Run_Docking Define_Binding_Site->Run_Docking Analyze_Results Analyze Docking Poses and Scores (Binding energy, interactions) Run_Docking->Analyze_Results Refine_and_Validate Further Analysis (MD simulations, experimental validation) Analyze_Results->Refine_and_Validate

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols: A Guide to Computational Modeling

For researchers wishing to conduct their own computational studies on 4-Nitro-1H-indole-2-carboxylic acid or similar molecules, the following protocols provide a general framework.

Protocol 1: Density Functional Theory (DFT) Calculations
  • Software: Gaussian, ORCA, or other quantum chemistry packages.[6][7]

  • Method: a. Construct the 3D structure of 4-Nitro-1H-indole-2-carboxylic acid using a molecular builder. b. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). c. Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure. d. From the output, extract geometric parameters, vibrational frequencies, and thermodynamic properties. e. Calculate the HOMO and LUMO energies and visualize the orbitals. f. Generate the Molecular Electrostatic Potential (MEP) map.

Protocol 2: Molecular Docking
  • Software: AutoDock, Glide, or other molecular docking programs.[6]

  • Method: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Prepare the ligand (4-Nitro-1H-indole-2-carboxylic acid) by generating its 3D structure and assigning charges. d. Define the binding site on the protein, typically by creating a grid box around the active site. e. Perform the docking simulation, allowing for flexible ligand conformations. f. Analyze the resulting docking poses based on their binding energies and interactions with the protein residues.

Conclusion and Future Directions

This guide has provided a comparative overview of the computational modeling of 4-Nitro-1H-indole-2-carboxylic acid through the lens of its close analogs, 4-nitro-1H-indole-3-carboxaldehyde and indole-2-carboxylic acid. The analysis of DFT, FMO, and MEP data highlights the significant influence of the nitro group on the electronic properties and reactivity of the indole scaffold. While direct computational studies on 4-Nitro-1H-indole-2-carboxylic acid are warranted to provide more precise data, the comparative approach employed here offers valuable insights for researchers in drug discovery and development. Future studies should focus on performing comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for this molecule to further assess its drug-likeness and potential as a therapeutic agent.[8][9]

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Validation

A Comparative Guide to the Synthesis and Utility of Nitroindole-2-Carboxylic Acid Isomers

Introduction: The Strategic Importance of Nitroindoles in Synthesis In the landscape of medicinal chemistry and drug development, the indole scaffold is a cornerstone, celebrated for its prevalence in biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitroindoles in Synthesis

In the landscape of medicinal chemistry and drug development, the indole scaffold is a cornerstone, celebrated for its prevalence in biologically active molecules.[1] The introduction of a nitro group onto this privileged structure creates a class of compounds—nitroindole-2-carboxylic acids—that serve as exceptionally versatile building blocks. The nitro group is not merely a passive substituent; it is a powerful electron-withdrawing group that modulates the electronic properties of the indole ring and, crucially, acts as a synthetic handle for further elaboration, most commonly through its reduction to a highly reactive amine.[2]

This guide provides a comparative analysis of the synthesis of four key positional isomers: 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitro-1H-indole-2-carboxylic acid. We will delve into the distinct synthetic challenges and strategic advantages associated with each isomer, providing field-proven insights into why the choice of synthetic route is critical for achieving research and development goals. This comparison is intended for researchers, scientists, and drug development professionals who utilize these intermediates to construct complex molecular architectures for novel therapeutics and advanced materials.[3]

Synthetic Strategies: A Tale of Four Isomers

The synthetic accessibility of a specific nitroindole-2-carboxylic acid isomer is fundamentally dictated by the position of the nitro group. The primary challenge lies in achieving regiochemical control. Two major strategies dominate the field: direct nitration of a pre-formed indole or indoline ring and convergent synthesis, where the nitro-substituted benzene ring is constructed prior to indole formation.

G cluster_0 General Synthetic Approaches cluster_1 Direct Nitration cluster_2 Regioselective Synthesis (e.g., Fischer Indole) Start Indole-2-Carboxylic Acid (or Precursor) Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Nitration Mix Mixture of Isomers (e.g., 5- and 6-nitro) Nitration->Mix Separation Chromatographic Separation Mix->Separation Isomer1 Desired Isomer Separation->Isomer1 Byproducts Other Isomers Separation->Byproducts Hydrazine Substituted Nitrophenylhydrazine Condensation Condensation Hydrazine->Condensation Pyruvate Ethyl Pyruvate Pyruvate->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Acid-Catalyzed Cyclization (e.g., PPA) Hydrazone->Cyclization Ester Nitroindole-2-carboxylate (Single Isomer) Cyclization->Ester

Caption: High-level comparison of direct vs. regioselective synthetic routes.

Direct Nitration: A Path of Poor Selectivity

Direct electrophilic nitration of the indole-2-carboxylic acid backbone is often the most straightforward approach on paper but is fraught with practical difficulties. The indole ring is highly activated towards electrophilic attack, and nitration typically occurs at the C3 position. To circumvent this, the pyrrole nitrogen is often protected (e.g., via acetylation), and a less reactive indoline-2-carboxylic acid precursor is used.

Even with these modifications, regioselectivity on the benzene ring is poor. Nitration of indoline-2-carboxylic acid with concentrated nitric and sulfuric acids yields a mixture of the 5-nitro and 6-nitro isomers, with the 6-nitro isomer being predominant.[4] This necessitates challenging and often costly chromatographic separation, reducing the overall practical yield of a single desired isomer. The harsh acidic conditions can also be incompatible with sensitive functional groups on more complex substrates.

Fischer Indole Synthesis: The Gold Standard for Regiocontrol

For accessing the 5-, and 7-nitro isomers, the Fischer indole synthesis is the most reliable and widely employed method.[5] This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by condensing a substituted phenylhydrazine with an aldehyde or ketone—in this case, ethyl pyruvate.

The causality for its success is clear: the position of the nitro group is unequivocally defined by the choice of the starting nitrophenylhydrazine.

  • 5-Nitro Isomer: Synthesized from p-nitrophenylhydrazine.[6]

  • 7-Nitro Isomer: Synthesized from o-nitrophenylhydrazine.[5]

This strategy offers excellent regiocontrol, and while yields can be moderate, the purity of the resulting single isomer is typically high, avoiding downstream separation issues.[6]

Reissert and Related Syntheses: Accessing the 4-Nitro Isomer

The synthesis of 4-nitro-1H-indole-2-carboxylic acid is less commonly described via the Fischer route. A more effective strategy is the Reissert indole synthesis, which begins with an ortho-nitrotoluene derivative. For instance, 2-methyl-3-nitroaniline or a related precursor can undergo condensation and cyclization to form the indole ring. A general approach involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[7][8][9] This method ensures the nitro group is positioned at C4 from the outset.

Comparative Analysis of Synthetic Performance

The choice of synthetic route has significant implications for yield, purity, scalability, and cost. The following table summarizes the performance of common methods for each isomer.

IsomerCommon Synthetic MethodStarting MaterialsKey ConditionsRegioselectivityTypical YieldAdvantages & Disadvantages
4-Nitro Reissert Synthesiso-Nitrotoluene, Diethyl Oxalate1. Base (e.g., NaOEt) 2. Reductive CyclizationExcellentModeratePro: High regioselectivity. Con: Multi-step process; may require specific precursors.
5-Nitro Fischer Indole Synthesisp-Nitrophenylhydrazine, Ethyl PyruvatePolyphosphoric Acid (PPA) or H₂SO₄ catalyst, heatExcellent>70% (cyclization step)[6]Pro: High yield, excellent purity, reliable.[6] Con: Requires strongly acidic conditions.
6-Nitro Direct NitrationIndoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄Poor to Moderate~72% (as part of a mixture)[4]Pro: Fewer steps from common starting material. Con: Produces isomeric mixtures requiring separation.[4]
7-Nitro Fischer Indole Synthesiso-Nitrophenylhydrazine, Ethyl PyruvatePolyphosphoric Acid (PPA)ExcellentModeratePro: Excellent regioselectivity. Con: Potential for lower yields compared to the 5-nitro isomer due to steric hindrance.

The Impact of Nitro Group Position on Chemical Personality

The location of the electron-withdrawing nitro group profoundly influences the molecule's reactivity, spectroscopic properties, and utility in subsequent synthetic steps.

  • Electronic Effects & Reactivity: The nitro group deactivates the benzene portion of the indole ring towards further electrophilic substitution. More importantly, it increases the acidity of the N-H proton of the pyrrole ring, facilitating N-alkylation or N-arylation reactions. The C2-carboxylic acid group's reactivity (e.g., in amidation or esterification) is less affected, allowing it to be a reliable anchor point for building molecular complexity.[10][11]

  • Synthetic Handle for Diversification: The true synthetic power of these isomers lies in the chemical potential of the nitro group itself. It is readily reduced to an amino group (-NH₂) under various conditions (e.g., SnCl₂, H₂/Pd-C, sodium dithionite). This resulting aminobenzofused pyrrole is a versatile intermediate, enabling a host of transformations:

    • Diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups.

    • Amide or sulfonamide bond formation.

    • Nucleophilic aromatic substitution. This two-step nitro-reduction/functionalization sequence is a cornerstone of modern drug discovery programs.[2]

Detailed Experimental Protocol: Fischer Synthesis of 5-Nitro-1H-indole-2-carboxylic acid

This protocol is a self-validating system adapted from established procedures.[6] It demonstrates the regiocontrolled synthesis of the 5-nitro isomer, a key intermediate for anti-HIV and anticancer agents.[2][12][13]

G Step1 Step 1: Hydrazone Formation Desc1 p-Nitrophenylhydrazine + Ethyl Pyruvate in Ethanol/Water. Stir at 20-60°C. Step1->Desc1 Step2 Step 2: Fischer Cyclization Step1->Step2 Desc2 Add Hydrazone to Polyphosphoric Acid (PPA) in Toluene. Heat to 85-115°C. Step2->Desc2 Step3 Step 3: Saponification Step2->Step3 Desc3 Hydrolyze Ethyl 5-nitroindole- 2-carboxylate with KOH(aq). Stir at 20-30°C for 5-8h. Step3->Desc3 Step4 Step 4: Acidification & Isolation Step3->Step4 Desc4 Acidify with HCl to pH 1. Precipitate filters, wash with water, and dry. Step4->Desc4 Product Final Product: 5-Nitro-1H-indole-2-carboxylic acid (Purity >98% by HPLC) Step4->Product

Caption: Workflow for the synthesis of 5-nitro-1H-indole-2-carboxylic acid.

Methodology:

  • Hydrazone Formation:

    • Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution.

    • In a separate flask, prepare an ethanolic solution of ethyl pyruvate.

    • Add the ethyl pyruvate solution to the p-nitrophenylhydrazine solution and stir for 20-60 minutes at a temperature between 20-60°C.

    • The intermediate product, ethyl pyruvate-4-nitrophenylhydrazone, will precipitate. Collect the solid by filtration.

  • Fischer Indole Cyclization:

    • In a reaction vessel suitable for heating, charge the catalyst, polyphosphoric acid (PPA), and a solvent such as toluene.

    • Add the dried ethyl pyruvate-4-nitrophenylhydrazone from the previous step.

    • Heat the mixture to 85-115°C and maintain for 20-60 minutes, monitoring the reaction by TLC or HPLC.

    • Upon completion, the reaction yields ethyl 5-nitroindole-2-carboxylate.

  • Alkaline Hydrolysis (Saponification):

    • To the crude reaction mixture containing the ester, add an aqueous solution of potassium hydroxide.

    • Stir the mixture vigorously at 20-30°C for 5-8 hours to ensure complete hydrolysis of the ester to the carboxylate salt.

  • Acidification and Product Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add hydrochloric acid (3-6 M) until the pH of the solution reaches 1.

    • The target compound, 5-nitro-1H-indole-2-carboxylic acid, will precipitate as a solid.

    • Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

    • The expected purity is typically >98% by HPLC, with a cyclization yield exceeding 70%.[6]

Conclusion and Strategic Outlook

The synthesis of nitroindole-2-carboxylic acid isomers is a study in the importance of regiochemical control. While direct nitration offers a rapid entry to the 6-nitro isomer, it comes at the cost of producing inseparable mixtures that complicate downstream processes. For achieving high-purity 5- and 7-nitro isomers, the Fischer indole synthesis remains the superior and more logical choice, providing unambiguous placement of the nitro group. The 4-nitro isomer, in turn, is most reliably accessed through pathways like the Reissert synthesis, which builds the indole core from a pre-functionalized nitroaromatic precursor.

For the drug development professional, the choice of isomer is dictated by the final target structure. However, understanding the synthetic accessibility of each isomer is paramount for efficient project planning. The 5-nitro isomer often represents the most cost-effective and scalable option due to its high-yielding and robust Fischer synthesis. Ultimately, each isomer is a valuable starting point, with the nitro group serving as a key strategic element that, upon reduction, unlocks a wealth of possibilities for molecular diversification and the creation of novel, high-value compounds.

References

  • Google Patents. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Google Patents. CN102020600B - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Available from: [Link]

  • Combinatorial Chemistry Review. Synthesis of Indole-2-carboxylic Esters. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Indole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available from: [Link]

  • PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Nitro-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management and disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Nitro-1H-indole-2-carboxylic acid (CAS No. 16732-60-8), a compound utilized in various organic synthesis and pharmaceutical applications.[1]

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 4-Nitro-1H-indole-2-carboxylic acid was not available. The following procedures are based on the known hazards of structurally similar compounds, such as its isomers and parent molecules, as well as established best practices for the disposal of nitroaromatic compounds. It is imperative to treat 4-Nitro-1H-indole-2-carboxylic acid as a hazardous substance and consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

Understanding the Hazard Profile

While specific data for 4-Nitro-1H-indole-2-carboxylic acid is limited, the hazard profile can be inferred from related nitro-indole and indole-carboxylic acid compounds. The presence of the nitro group on the aromatic ring suggests that this compound should be handled with care.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[2][3]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory discomfort.

  • Harmful if Swallowed or in Contact with Skin: Systemic effects may occur upon ingestion or absorption through the skin.[3]

  • Environmental Hazard: Nitroaromatic compounds can be toxic to aquatic life and may persist in the environment.[4]

Hazard CategoryAnticipated RiskRecommended Precautions
Acute Toxicity Harmful if swallowed or in contact with skin.Avoid direct contact and ingestion.
Skin Corrosion/Irritation Causes skin irritation.[2]Wear appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation Causes serious eye irritation.[2]Wear chemical safety goggles or a face shield.
Respiratory Sensitization May cause respiratory irritation.Handle in a well-ventilated area or a chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. Before handling 4-Nitro-1H-indole-2-carboxylic acid in any capacity, from experimental use to disposal, ensure the following PPE is worn:

  • Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[5] Always use powder-free gloves to prevent the aerosolization of contaminants.[6] Double gloving is a best practice when handling hazardous substances.[6]

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Lab Coat: A long-sleeved, buttoned lab coat provides a crucial barrier against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator (e.g., an N95) is necessary to prevent inhalation.[8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Nitro-1H-indole-2-carboxylic acid is that it should never be disposed of down the drain or in regular trash.[9] All waste containing this compound must be collected and managed as hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Establish a dedicated, clearly labeled hazardous waste container for 4-Nitro-1H-indole-2-carboxylic acid and any materials contaminated with it.

  • Do not mix this waste with other waste streams, especially strong oxidizing agents or bases, as this could lead to unforeseen chemical reactions.[3][10]

Step 2: Waste Collection

  • Solid Waste: Collect pure, unadulterated 4-Nitro-1H-indole-2-carboxylic acid in a designated, sealable, and chemically compatible container.

  • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that have come into contact with the compound should be placed in the same designated solid waste container.

  • Rinsate: If non-disposable glassware is used, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[11]

Step 3: Labeling of Waste Containers

Accurate and thorough labeling is a legal requirement and essential for safe handling by waste management personnel.

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents fully as "4-Nitro-1H-indole-2-carboxylic acid." Avoid using abbreviations or chemical formulas.

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.[12]

Step 4: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure secondary containment is used for liquid waste to prevent the spread of spills.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • The EHS department will work with a licensed hazardous waste disposal contractor for the final treatment and disposal, which will likely involve incineration at a permitted facility.[13]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your colleagues and your laboratory supervisor or EHS department immediately.

  • Contain: If it is safe to do so, prevent the spread of a solid spill by gently covering it with an absorbent material.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE. The collected spill debris must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of 4-Nitro-1H-indole-2-carboxylic acid, the following workflow diagram is provided.

DisposalWorkflow start Waste Generation (4-Nitro-1H-indole-2-carboxylic acid) is_solid Is the waste solid? start->is_solid solid_waste_container Collect in labeled solid hazardous waste container. is_solid->solid_waste_container Yes is_liquid Is the waste liquid (e.g., rinsate)? is_solid->is_liquid No storage Store sealed container in designated satellite accumulation area. solid_waste_container->storage liquid_waste_container Collect in labeled liquid hazardous waste container with secondary containment. is_liquid->liquid_waste_container Yes liquid_waste_container->storage ehs_pickup Contact EHS for pickup and disposal. storage->ehs_pickup

Caption: Decision workflow for the disposal of 4-Nitro-1H-indole-2-carboxylic acid waste.

By adhering to these protocols, you can ensure the safe handling and disposal of 4-Nitro-1H-indole-2-carboxylic acid, thereby protecting yourself, your colleagues, and the environment.

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - NSWAI. (n.d.). Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1). Retrieved from [Link]

  • Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT) - DTIC. (2012, July 10). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (2020, February 15). Retrieved from [Link]

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3). Retrieved from [Link]

  • 14887.pdf. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • Carboxylic acid removal from model petroleum fractions by a commercial clay adsorbent. (2025, August 6). Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

  • EPA Hazardous Waste Codes | My Alfred University. (n.d.). Retrieved from [Link]

  • US2998437A - Nitration of carboxylic acids and their derivatives - Google Patents. (n.d.).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Nitro-1H-indole-2-carboxylic Acid

[1][2] CAS: 16732-57-3 | Formula: C₉H₆N₂O₄ | Mol.[1] Weight: 206.16 g/mol Executive Summary: The "Defense in Depth" Strategy As researchers, we often treat intermediate scaffolds like 4-Nitro-1H-indole-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS: 16732-57-3 | Formula: C₉H₆N₂O₄ | Mol.[1] Weight: 206.16 g/mol

Executive Summary: The "Defense in Depth" Strategy

As researchers, we often treat intermediate scaffolds like 4-Nitro-1H-indole-2-carboxylic acid as "routine solids." This is a safety blind spot. While the solid itself presents standard irritant risks, its primary danger vector is solvation . Once dissolved in polar aprotic solvents (DMSO, DMF) common for indole chemistry, the skin permeation rate increases drastically, carrying the nitro-compound into the bloodstream where nitro-reduction can lead to methemoglobinemia or other systemic toxicities.

This guide moves beyond generic "wear gloves" advice to provide a solvent-aware PPE strategy designed for the specific workflows of drug discovery and organic synthesis.

Hazard Profiling & Risk Assessment

Before selecting armor, we must understand the threat. This compound combines an acidic moiety with a nitro group on an indole core.

Quantitative Hazard Data

ParameterClassificationH-CodeMechanism of Action
Inhalation STOT SE 3H335 Micro-particles irritate bronchial mucosa; potential for sensitization.
Skin Contact IrritantH315 Acidic protons (

) cause direct dermatitis.
Eye Contact IrritantH319 Mechanical abrasion + chemical acidity causes severe conjunctivitis.
Systemic Acute Tox. (Oral)H302 Nitro-aromatics can interfere with oxygen transport (methemoglobinemia).

The "Hidden" Hazard: Thermal Decomposition

  • Trigger: Heating > 220°C (Melting Point) or uncontrolled reaction exotherms.

  • Result: Release of Nitrogen Oxides (

    
    ).
    
  • Protocol: Reactions involving this compound must be vented to a scrubber or high-efficiency fume hood.

The PPE Defense System

Effective safety is not about a single barrier; it is a layered system.

A. Respiratory Protection (The Dust Vector)
  • Primary Control: Engineering controls (Fume Hood) are non-negotiable.

  • Secondary Control (PPE):

    • Scenario A (Weighing < 1g): Surgical mask is insufficient. Use N95 (NIOSH) or FFP2 (EN 149) to block particles > 0.3 microns.

    • Scenario B (Bulk Handling/Spill): Half-face respirator with P100/HEPA cartridges .

B. Dermal Protection (The Solvent Vector)

Critically Important: The solid is relatively static. The solution is the penetrator.

  • Dry Solid Handling: Standard Nitrile gloves (4 mil) are sufficient.

  • Solution Handling (DMSO/DMF): Standard thin nitrile degrades rapidly (permeation < 15 mins).

    • Recommendation: Use Double-gloving (Nitrile over Laminate) or Butyl Rubber gloves if handling concentrated stock solutions.

C. Ocular Protection[2][3][4][5][6]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not rely on safety glasses with side shields alone; fine powders can drift around lenses via static attraction.

Visualization: PPE Selection Logic

The following diagram illustrates the decision matrix for selecting the correct glove material based on the experimental state of the chemical.

PPE_Logic Start Handling 4-Nitro-1H-indole-2-carboxylic acid State Determine Physical State Start->State Solid Dry Solid (Powder) State->Solid Solution In Solution State->Solution PPE_Solid Std. Nitrile (4 mil) + N95 Mask Solid->PPE_Solid Low Permeation Risk Solvent_Type Identify Solvent Solution->Solvent_Type Volatile Volatile (DCM, EtOAc) Solvent_Type->Volatile Penetrating Penetrating (DMSO, DMF) Solvent_Type->Penetrating PPE_Volatile Double Nitrile Change every 30m Volatile->PPE_Volatile PPE_Heavy Laminate / Butyl Gloves Immediate Change on Splash Penetrating->PPE_Heavy High Permeation Risk

Figure 1: Decision matrix for glove selection. Note that polar aprotic solvents (Red path) require specialized barrier protection due to their ability to carry the solute through standard nitrile.

Operational Protocols
Protocol A: The "Static-Free" Weighing Ritual

Indole derivatives are often fluffy, electrostatic powders that "jump" during weighing.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.

  • PPE Check: Don goggles before opening the secondary container.

  • Transfer: Use a glass spatula (plastic generates static).

  • Hygiene: Wipe the exterior of the stock bottle with a damp tissue (water/ethanol) before returning it to storage to remove invisible dust residues.

Protocol B: Emergency Spill Response
  • Evacuate: If a dust cloud is visible, clear the immediate area.[7]

  • Isolate: Close lab doors to prevent HVAC spread.

  • Neutralize:

    • Solid Spill: Do not sweep (generates dust).[6][7] Use a HEPA vacuum or wet-wipe method.

    • Solution Spill: Absorb with vermiculite. Treat as Hazardous Organic Waste .

  • Decontamination: Wash surfaces with 10% sodium carbonate (neutralizes the carboxylic acid) followed by soap and water.

Protocol C: Disposal
  • Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) due to the nitro group's potential reactivity.

  • Labeling: Clearly mark as "Contains Nitro-aromatics" to alert waste handlers of potential toxicity.

References
  • PubChem. (n.d.). Compound Summary: 4-Nitroindole-2-carboxylic acid (CID 2782163). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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